FAAH inhibitor 2
Description
Properties
IUPAC Name |
pyridin-3-ylmethyl N-[(Z)-heptadec-8-enyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-26-24(27)28-22-23-18-17-19-25-21-23/h9-10,17-19,21H,2-8,11-16,20,22H2,1H3,(H,26,27)/b10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYCMOCYWBHSFE-KTKRTIGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCNC(=O)OCC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCNC(=O)OCC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Mechanism of Action of FAAH2 Inhibitors
Introduction: The Role of Fatty Acid Amide Hydrolase 2 (FAAH2)
The endocannabinoid system (ECS) is a critical neuromodulatory system that regulates a wide array of physiological processes. A key component of this system is the enzymatic degradation of endocannabinoids, which terminates their signaling. While Fatty Acid Amide Hydrolase 1 (FAAH1) has been extensively studied as the primary enzyme responsible for the breakdown of the endocannabinoid anandamide (AEA) in the central nervous system, a second homolog, FAAH2, also plays a crucial role.[1][2]
FAAH2 is an integral membrane enzyme that catalyzes the hydrolysis of fatty acid amides, including anandamide, into their corresponding fatty acids and ethanolamine.[2] Unlike FAAH1, which is found across mammals, FAAH2 is selectively expressed in higher mammals and is notably absent in rodents.[3] FAAH1 and FAAH2 exhibit distinct but overlapping tissue expression patterns.[2] Functionally, FAAH2 shows a preference for monounsaturated acyl chains over the polyunsaturated chains that FAAH1 preferentially hydrolyzes.[1][4] For instance, FAAH1 hydrolyzes anandamide at a significantly greater rate than FAAH2.[4] This suggests specialized roles for the two enzymes in regulating the endocannabinoid tone.
Core Mechanism of Action: FAAH2 Inhibition
The fundamental mechanism of action for FAAH2 inhibitors is the blockade of the enzyme's catalytic activity.[2] By binding to the active site of the FAAH2 enzyme, these inhibitors prevent the hydrolysis of endogenous substrates like anandamide.[2] This inhibition leads to a localized accumulation of these lipid signaling molecules, thereby amplifying and prolonging their action on downstream targets, most notably the cannabinoid receptors CB1 and CB2.[2][5] This enhancement of endogenous cannabinoid signaling is a key therapeutic strategy, as it offers a more controlled, site- and event-specific modulation of the ECS compared to the indiscriminate activation by direct cannabinoid receptor agonists.[5][6]
Inhibitors of FAAH can be classified based on their mechanism of interaction with the enzyme, which includes reversible, irreversible covalent, and non-covalent inhibitors.
Signaling Pathways Modulated by FAAH2 Inhibition
The inhibition of FAAH2 sets off a cascade of signaling events, primarily initiated by the increased availability of anandamide.
-
Cannabinoid Receptor (CB1/CB2) Activation : Elevated anandamide levels lead to more sustained activation of CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs).[7]
-
Downstream of CB1/CB2 : Activation of these receptors typically leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels. It also involves the modulation of various ion channels and the activation of the mitogen-activated protein kinase (MAPK) cascade, influencing neurotransmitter release and cell survival.[5][7]
-
-
Crosstalk with other Pathways : There is emerging evidence that enhanced anandamide signaling can interact with other critical cellular pathways. For example, studies have shown that FAAH inhibition can lead to the downregulation of the epidermal growth factor receptor (EGFR) pathway, which is implicated in cell proliferation and cancer.[8][9] This suggests a broader therapeutic potential for FAAH2 inhibitors beyond classical ECS-mediated effects.
-
NF-κB Pathway : FAAH inhibition has been shown to regulate and reduce the activation of the NF-κB signaling pathway, a key pathway involved in inflammation.[10]
Below is a diagram illustrating the core signaling pathway affected by FAAH2 inhibition.
Caption: Signaling pathway of FAAH2 inhibition.
Quantitative Data: Potency and Selectivity of FAAH Inhibitors
The efficacy and specificity of FAAH inhibitors are critical for their therapeutic development. Potency is often measured by the half-maximal inhibitory concentration (IC50), while selectivity is determined by comparing potency against FAAH1, FAAH2, and other related enzymes.
| Compound | Target(s) | IC50 (Human FAAH1) | IC50 (Human FAAH2) | Notes |
| URB597 | FAAH1 / FAAH2 | ~100 nM | ~5 nM | More potent against FAAH2. Irreversible carbamate inhibitor.[1][11] |
| OL-135 | FAAH1 / FAAH2 | >1000 nM | ~100 nM | Shows preference for FAAH2.[1] |
| URB532 | FAAH1 / FAAH2 | ~10 nM | >1000 nM | More potent against FAAH1.[1] |
| PF-3845 | FAAH1 selective | ~7.2 nM | >10,000 nM | Highly selective for FAAH1 with negligible activity against FAAH2.[3][12] |
| JNJ-1661010 | FAAH1 selective | 12 nM | >1200 nM | Exhibits >100-fold selectivity for FAAH1 over FAAH2.[12] |
| BIA 10-2474 | FAAH1 / FAAH2 | Potent | Potent | Irreversible inhibitor of both FAAH1 and FAAH2.[13] |
Note: IC50 values for irreversible inhibitors can be highly dependent on assay conditions such as preincubation time.[3]
Experimental Protocols for Assessing FAAH2 Activity and Inhibition
Several robust methods are available to measure FAAH2 activity and screen for inhibitors. These assays are generally applicable to both FAAH enzymes.
Fluorometric Assay for FAAH Activity
This is a common and high-throughput method for determining FAAH activity.[14][15]
-
Principle : This assay uses a non-fluorescent substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA). FAAH2 cleaves this substrate, releasing the highly fluorescent compound 7-amino-4-methylcoumarin (AMC). The rate of increase in fluorescence is directly proportional to FAAH2 activity.[7]
-
Protocol Outline :
-
Sample Preparation : Prepare enzyme source by homogenizing tissue or cells expressing FAAH2 (e.g., from a cell line recombinantly expressing the enzyme) in an appropriate assay buffer. Centrifuge to obtain the supernatant or microsomal fraction containing the enzyme.[14]
-
Reaction Setup : In a 96-well microplate, add the enzyme preparation, FAAH assay buffer, and the test inhibitor at various concentrations. Include controls such as a vehicle control (e.g., DMSO), a positive control with a known inhibitor, and a blank with no enzyme.[14]
-
Pre-incubation : Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiation : Add the AAMCA substrate to all wells to start the enzymatic reaction.
-
Measurement : Measure the fluorescence kinetically over 30-60 minutes using a plate reader with excitation at ~360 nm and emission at ~460 nm.[7]
-
Data Analysis : Calculate the rate of reaction (slope of fluorescence over time). Determine the percent inhibition for each inhibitor concentration relative to the vehicle control and calculate the IC50 value by fitting the data to a dose-response curve.
-
Radiometric Assay for FAAH Activity
This method offers high sensitivity and is considered a gold-standard assay.
-
Principle : The assay measures the enzymatic hydrolysis of a radiolabeled substrate, such as anandamide with a ¹⁴C label on the ethanolamine portion ([¹⁴C]-AEA). After the reaction, the product ([¹⁴C]-ethanolamine) is separated from the unreacted substrate and quantified.[16]
-
Protocol Outline :
-
Enzyme Preparation : Prepare the FAAH2 enzyme source as described for the fluorometric assay.
-
Incubation : Incubate the enzyme preparation with the test inhibitor and [¹⁴C]-AEA in an assay buffer at 37°C for a set time.
-
Reaction Termination & Extraction : Stop the reaction by adding an acidic organic solvent mixture (e.g., chloroform/methanol). This partitions the aqueous product ([¹⁴C]-ethanolamine) from the organic substrate ([¹⁴C]-AEA).
-
Quantification : Collect the aqueous phase and measure its radioactivity using a liquid scintillation counter.
-
Data Analysis : Calculate FAAH2 activity based on the amount of radioactive product formed. Determine inhibitor potency (IC50) as described above.
-
Competitive Activity-Based Protein Profiling (ABPP) for Selectivity
ABPP is a powerful chemoproteomic technique used to assess the selectivity of an inhibitor across a complex proteome.[17]
-
Principle : This method assesses an inhibitor's ability to compete with a broad-spectrum, fluorescently-tagged activity-based probe (ABP) that covalently binds to the active sites of many serine hydrolases. A reduction in the fluorescent signal for a particular enzyme indicates that the test inhibitor has bound to and blocked that enzyme's active site.[17][18]
-
Protocol Outline :
-
Proteome Incubation : A complex proteome (e.g., cell or tissue lysate) is pre-incubated with the test inhibitor at various concentrations or a vehicle control.
-
Probe Labeling : A broad-spectrum ABP (e.g., fluorophosphonate-rhodamine, FP-rhodamine) is added to the proteome and allowed to react with the active serine hydrolases.
-
Analysis : The proteome is separated by SDS-PAGE. The gel is scanned for fluorescence. A decrease in fluorescence intensity of a protein band in the inhibitor-treated sample compared to the control indicates inhibition.
-
Target Identification : The identity of the inhibited enzymes can be confirmed by mass spectrometry. This allows for a broad assessment of the inhibitor's selectivity against FAAH2 and potential off-targets.[17]
-
Below is a diagram illustrating a general workflow for assessing FAAH2 inhibitor activity.
References
- 1. researchgate.net [researchgate.net]
- 2. What are FAAH2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. FAAH inhibition enhances anandamide mediated anti-tumorigenic effects in non-small cell lung cancer by downregulating the EGF/EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. mdpi.com [mdpi.com]
- 11. Characterization of a Fatty Acid Amide Hydrolase (FAAH) in Hirudo Verbana - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 14. benchchem.com [benchchem.com]
- 15. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]
- 16. Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to a Core FAAH Inhibitor: Structure, Synthesis, and Evaluation of URB597
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, synthesis, and biological evaluation of a pivotal Fatty Acid Amide Hydrolase (FAAH) inhibitor, URB597 (cyclohexylcarbamic acid 3'-carbamoyl-[1,1'-biphenyl]-3-yl ester). This document is intended to serve as a detailed resource for researchers actively engaged in the development of novel therapeutics targeting the endocannabinoid system.
Introduction to FAAH Inhibition
Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme responsible for the degradation of a class of bioactive lipids known as fatty acid amides. This class includes the endogenous cannabinoid anandamide (AEA), the anti-inflammatory mediator palmitoylethanolamide (PEA), and the sleep-inducing lipid oleamide. By hydrolyzing these signaling molecules, FAAH plays a crucial role in regulating their physiological effects. Inhibition of FAAH leads to an elevation of endogenous fatty acid amide levels, thereby enhancing their signaling and producing a range of therapeutic effects, including analgesia, anxiolysis, and anti-inflammatory actions, without the psychotropic side effects associated with direct cannabinoid receptor agonists.
Structure of URB597
URB597 is a potent and selective irreversible inhibitor of FAAH.[1] Its chemical structure consists of a cyclohexylcarbamate core linked to a 3'-carbamoyl-[1,1'-biphenyl]-3-yl group. The carbamate moiety acts as a warhead that covalently modifies the catalytic serine residue of FAAH, leading to its inactivation. The biphenyl structure contributes to the molecule's affinity and selectivity for the enzyme's active site.
Chemical Name: cyclohexylcarbamic acid 3'-carbamoyl-[1,1'-biphenyl]-3-yl ester CAS Number: 546141-08-6 Molecular Formula: C₂₀H₂₂N₂O₃ Molecular Weight: 338.40 g/mol
Synthesis of URB597
The synthesis of URB597 can be achieved through a multi-step process, a key step of which involves the coupling of a biphenyl intermediate with cyclohexyl isocyanate. A representative synthetic approach is outlined below.
Caption: Synthetic scheme for URB597.
Mechanism of Action and Signaling Pathway
URB597 acts as an irreversible inhibitor of FAAH by carbamylating a catalytic serine residue (Ser241) within the enzyme's active site. This covalent modification inactivates the enzyme, preventing the hydrolysis of anandamide and other fatty acid amides. The resulting accumulation of anandamide leads to enhanced activation of cannabinoid receptors (CB1 and CB2), which are G-protein coupled receptors. Activation of these receptors modulates downstream signaling cascades, including the inhibition of adenylyl cyclase and regulation of ion channels, ultimately leading to the therapeutic effects of FAAH inhibition.
Caption: Signaling pathway of FAAH inhibition by URB597.
Quantitative Data
The potency and selectivity of FAAH inhibitors are critical parameters in their evaluation. The following table summarizes key quantitative data for URB597 and other notable FAAH inhibitors.
| Inhibitor | Target | Assay Type | IC₅₀ (nM) | Kᵢ (nM) | Reference |
| URB597 | Human FAAH | In vitro (brain membranes) | 4.6 | - | [1] |
| Rat FAAH | In vitro (brain membranes) | 52 | - | ||
| Human FAAH | In vitro (liver microsomes) | 3 | - | [1] | |
| PF-04457845 | Human FAAH | In vitro | 7.2 | - | |
| Rat FAAH | In vitro | 7.4 | - | ||
| PF-3845 | Human FAAH | In vitro | - | 230 | [2] |
| JZL195 | FAAH | In vitro | 2 | - | [3] |
| MAGL | In vitro | 4 | - | [3] |
Experimental Protocols
In Vitro FAAH Activity Assay (Fluorometric)
This protocol describes a common method for determining the in vitro activity of FAAH and the potency of its inhibitors using a fluorogenic substrate.
Principle: FAAH hydrolyzes a non-fluorescent substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), to release the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of increase in fluorescence is directly proportional to FAAH activity.
Materials:
-
FAAH enzyme source (e.g., human or rat brain microsomes)
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)
-
AAMCA substrate
-
Test inhibitor (e.g., URB597) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Enzyme Preparation: Prepare a dilution of the FAAH enzyme source in cold FAAH Assay Buffer.
-
Reaction Setup:
-
To the wells of a 96-well plate, add 170 µL of FAAH Assay Buffer.
-
Add 10 µL of the diluted FAAH enzyme.
-
Add 10 µL of the test inhibitor at various concentrations (or DMSO for control).
-
For background wells, add 180 µL of FAAH Assay Buffer and 10 µL of solvent.
-
-
Pre-incubation: Incubate the plate at 37°C for 5 minutes.
-
Reaction Initiation: Add 10 µL of the AAMCA substrate to all wells to initiate the reaction.
-
Measurement: Immediately measure the fluorescence in a kinetic mode at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm for 30-60 minutes at 37°C.[4][5]
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the kinetic curve.
-
Subtract the background rate from all measurements.
-
Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable equation to determine the IC₅₀ value.
-
Caption: Experimental workflow for in vitro FAAH activity assay.
In Vivo Evaluation of FAAH Inhibitors
This protocol provides a general framework for assessing the in vivo efficacy of FAAH inhibitors in a rodent model of inflammatory pain.
Principle: The administration of an FAAH inhibitor is expected to reduce pain-related behaviors in animal models by elevating endogenous anandamide levels.
Materials:
-
Test animals (e.g., male Sprague-Dawley rats)
-
FAAH inhibitor (e.g., URB597)
-
Vehicle solution (e.g., 5% Tween 80, 5% polyethylene glycol 400, 90% saline)[6]
-
Inflammatory agent (e.g., Complete Freund's Adjuvant - CFA)
-
Behavioral testing apparatus (e.g., von Frey filaments for mechanical allodynia, radiant heat source for thermal hyperalgesia)
Procedure:
-
Induction of Inflammation: Induce inflammation by injecting CFA into the plantar surface of one hind paw of the rats.
-
Drug Administration:
-
At a designated time post-CFA injection (e.g., 24 hours), administer the FAAH inhibitor or vehicle via the desired route (e.g., intraperitoneal - i.p.). Doses can range from 0.1 to 10 mg/kg.[7]
-
-
Behavioral Testing:
-
At various time points after drug administration, assess pain-related behaviors.
-
Mechanical Allodynia: Measure the paw withdrawal threshold in response to stimulation with von Frey filaments of increasing stiffness.
-
Thermal Hyperalgesia: Measure the paw withdrawal latency in response to a radiant heat source.
-
-
Tissue Collection and Analysis (Optional):
-
At the end of the behavioral testing, animals can be euthanized, and brain and other tissues collected.
-
Tissues can be analyzed for FAAH activity and levels of anandamide and other fatty acid amides using techniques such as LC-MS/MS to correlate behavioral effects with biochemical changes.
-
-
Data Analysis:
-
Compare the behavioral responses of the inhibitor-treated group to the vehicle-treated group using appropriate statistical methods (e.g., ANOVA). A significant reduction in pain behaviors in the treated group indicates efficacy.
-
Conclusion
URB597 serves as a foundational tool for understanding the therapeutic potential of FAAH inhibition. Its well-defined structure, synthesis, and mechanism of action have paved the way for the development of a new generation of FAAH inhibitors with improved selectivity and pharmacokinetic profiles. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of novel FAAH-targeted therapies for a variety of neurological and inflammatory disorders.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Frontiers | Acute Administration of URB597 Fatty Acid Amide Hydrolase Inhibitor Prevents Attentional Impairments by Distractors in Adolescent Mice [frontiersin.org]
- 7. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and Development of FAAH Inhibitor 2 (Compound 17b)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, development, and experimental evaluation of FAAH Inhibitor 2, also known as Compound 17b. This irreversible carbamate inhibitor of Fatty Acid Amide Hydrolase (FAAH) has been identified as a potent modulator of the endocannabinoid system.
Introduction to FAAH and its Inhibition
Fatty Acid Amide Hydrolase (FAAH) is a crucial enzyme in the endocannabinoid system, responsible for the degradation of fatty acid amides, most notably the endogenous cannabinoid anandamide (AEA). By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH terminates its signaling. Inhibition of FAAH leads to an increase in the levels of anandamide and other bioactive fatty acid amides, which can produce analgesic, anti-inflammatory, and anxiolytic effects without the psychoactive side effects associated with direct cannabinoid receptor agonists. This makes FAAH a significant therapeutic target for a range of conditions.
Discovery and Development of Compound 17b
Compound 17b was identified during a study focused on the synthesis and evaluation of macamides, a class of N-benzylamides derived from the Maca plant (Lepidium meyenii), and their synthetic analogs as potential FAAH inhibitors. While the naturally occurring macamides showed moderate FAAH inhibitory activity, a series of structurally related carbamates were synthesized to explore irreversible inhibition.
Compound 17b, a carbamate analog, emerged from this synthetic effort as a potent, irreversible inhibitor of human FAAH. Its discovery highlighted the therapeutic potential of carbamate-based scaffolds in targeting this enzyme. The development process involved the chemical synthesis of a library of compounds and subsequent in vitro screening to determine their FAAH inhibitory potency.
Quantitative Data
The in vitro potency of this compound (Compound 17b) was determined through enzymatic assays. The key quantitative metric for its activity is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the FAAH enzyme by 50%.
| Compound Name | Alias | Type of Inhibition | IC50 (µM) | Target Enzyme | Reference |
| This compound | Compound 17b | Irreversible | 0.153 | Human FAAH | [1] |
Experimental Protocols
Synthesis of this compound (Compound 17b)
The synthesis of carbamate-based FAAH inhibitors like Compound 17b generally involves the reaction of an alcohol with an isocyanate or a chloroformate with an amine. While the specific, detailed synthesis protocol for Compound 17b from the primary literature is not publicly available, a general and representative synthetic scheme for carbamate formation is provided below. This typically involves the reaction of a suitable alcohol with an isocyanate in the presence of a base catalyst.
General Synthetic Scheme for Carbamate Formation:
References
role of FAAH inhibitor 2 in endocannabinoid signaling
Quantitative Data on FAAH Inhibitor Selectivity
The development of potent and selective inhibitors is a primary goal in pharmacology. While the field has produced numerous inhibitors of FAAH-1, some of these compounds have been evaluated for their activity against FAAH-2. The data reveal a range of selectivities, highlighting the potential for developing specific FAAH-2-targeted agents. The potency is typically measured by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).
Table 2: In Vitro Inhibitory Potency of Selected Compounds against FAAH-1 and FAAH-2
| Compound | Type | FAAH-1 IC50 / Ki | FAAH-2 IC50 / Ki | Selectivity Profile |
|---|---|---|---|---|
| PF-3845 | Irreversible | Ki = 230 nM | > 10,000 nM (>10 µM) | Highly selective for FAAH-1 |
| URB597 | Irreversible | IC50 = 4.6 nM | Potency equivalent to FAAH-1 | Non-selective |
| JNJ-1661010 | Selective | IC50 = 12 nM (human) | >100-fold lower potency | Selective for FAAH-1 |
(Data synthesized from references)
Signaling and Experimental Workflow Diagrams
Visualizing the complex biological and experimental processes is essential for clarity and comprehension. The following diagrams, rendered using Graphviz, illustrate the key pathways and workflows discussed.
FAAH-2 Signaling Pathway
The inhibition of FAAH-2 prevents the degradation of specific fatty acid amides (FAAs), such as OEA, leading to their accumulation and enhanced downstream signaling, primarily through non-cannabinoid receptors like PPARα.
Caption: FAAH-2 inhibition elevates specific FAAs, enhancing peripheral signaling.
FAAH Substrate Selectivity
This diagram illustrates the preferential degradation of anandamide by FAAH-1 versus other fatty acid amides by FAAH-2.
Caption: FAAH-1 preferentially hydrolyzes anandamide, while FAAH-2 acts on other FAAs.
Experimental Workflow: Fluorometric FAAH Activity Assay
This workflow outlines the key steps in a common in vitro assay used to measure FAAH activity and screen for inhibitors.
Caption: Workflow for determining FAAH inhibitor potency using a fluorometric assay.
Experimental Protocols
Accurate determination of FAAH-2 activity and inhibition requires robust and reproducible experimental methods. The following protocols are standard in the field and can be adapted for the specific study of FAAH-2.
Protocol 1: Fluorometric FAAH Activity Assay
This assay is widely used for high-throughput screening of FAAH inhibitors. It measures the cleavage of a synthetic, non-fluorescent substrate to release a highly fluorescent product.
-
Principle: The enzyme (FAAH-1 or FAAH-2) hydrolyzes a substrate like arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), releasing the fluorescent molecule 7-amino-4-methylcoumarin (AMC). The rate of fluorescence increase is directly proportional to enzyme activity.
-
Materials:
-
Enzyme Source: Recombinant human FAAH-2, or cell/tissue homogenates expressing FAAH-2.
-
Assay Buffer: Typically 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.
-
Substrate: AAMCA or similar, dissolved in DMSO.
-
Test Compound/Inhibitor: Dissolved in DMSO.
-
96-well white, opaque, flat-bottom microplate.
-
Fluorescence plate reader with excitation at ~360 nm and emission at ~465 nm.
-
-
Methodology:
-
Preparation: Thaw all reagents on ice. Prepare serial dilutions of the test inhibitor and a known control inhibitor in Assay Buffer.
-
Plate Setup: To each well, add 50 µL of the appropriate solution (Assay Buffer for control, or inhibitor dilution).
-
Enzyme Addition: Add 50 µL of the FAAH-2 enzyme preparation to each well. For background wells, add 50 µL of Assay Buffer instead.
-
Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of the fluorogenic substrate to each well to start the reaction.
-
Measurement: Immediately place the plate in the reader and measure fluorescence kinetically for 10-60 minutes at 37°C.
-
Data Analysis: Determine the initial rate of reaction from the linear portion of the kinetic curve. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Radiometric FAAH Activity Assay
This classic method offers high sensitivity and is considered a gold standard for measuring FAAH activity.
-
Principle: This assay uses radiolabeled anandamide (e.g., [¹⁴C]-anandamide). FAAH hydrolyzes the substrate, and the resulting radioactive product ([¹⁴C]-ethanolamine) is separated from the unreacted substrate and quantified using liquid scintillation.
-
Materials:
-
Enzyme Source: As above.
-
Radiolabeled Substrate: e.g., [¹⁴C-ethanolamine]-AEA.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Stop Solution/Extraction Solvent: e.g., Chloroform/Methanol mixture.
-
Liquid Scintillation Cocktail and Counter.
-
-
Methodology:
-
Incubation: In a microcentrifuge tube, combine the enzyme source, Assay Buffer, and the test inhibitor. Pre-incubate for 15 minutes at 37°C.
-
Reaction Initiation: Add the [¹⁴C]-anandamide substrate to start the reaction. Incubate for an additional 10-30 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding an ice-cold chloroform/methanol solution. This also serves to partition the lipids.
-
Phase Separation: Centrifuge the tubes to separate the aqueous and organic phases. The unreacted substrate ([¹⁴C]-anandamide) remains in the organic phase, while the product ([¹⁴C]-ethanolamine) partitions into the upper aqueous phase.
-
Quantification: Carefully collect an aliquot of the aqueous phase, add it to a scintillation vial with scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Compare the radioactivity in the inhibitor-treated samples to the vehicle control to determine the percent inhibition and calculate the IC50.
-
Conclusion and Future Directions
The discovery of FAAH-2 has added a new layer of complexity and opportunity to the field of endocannabinoid research. Its distinct substrate profile and tissue distribution compared to FAAH-1 suggest that it plays a unique role in regulating a specific subset of bioactive lipids, particularly in peripheral tissues. The development of selective FAAH-2 inhibitors represents a promising therapeutic strategy for conditions where peripheral endocannabinoid signaling is implicated, such as inflammation, metabolic syndromes, and certain pain states, potentially avoiding the CNS side effects associated with non-selective FAAH inhibition or direct CB1 receptor agonists.
Future research should focus on developing highly potent and selective FAAH-2 inhibitors to serve as tool compounds for further elucidating the enzyme's physiological and pathological roles. Moreover, a deeper understanding of the downstream signaling pathways activated by the accumulation of FAAH-2 substrates is necessary. As our knowledge of the endocannabinoid system continues to expand, targeting FAAH-2 may provide a sophisticated and tissue-specific approach to treating a range of human diseases.
In-Depth Technical Guide to In Vitro Target Engagement of FAAH2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core methodologies used to assess the in vitro target engagement of inhibitors for Fatty Acid Amide Hydrolase 2 (FAAH2). This document details experimental protocols, presents quantitative data for known inhibitors, and includes visualizations of key experimental workflows to aid in the design and execution of robust in vitro studies.
Introduction to FAAH2
Fatty Acid Amide Hydrolase 2 (FAAH2) is a serine hydrolase that, along with its more extensively studied paralog, Fatty Acid Amide Hydrolase (FAAH), is responsible for the degradation of bioactive fatty acid amides.[1] These signaling lipids include the endocannabinoid anandamide and the sleep-inducing oleamide.[1][2] FAAH2 is an integral membrane protein and shares the conserved amidase signature sequence.[2][3] Notably, the FAAH2 gene is not present in some common laboratory animal models, including mice and rats, which has significant implications for the translation of preclinical findings.[1][2] While both human FAAH enzymes hydrolyze primary fatty acid amides at similar rates, FAAH1 demonstrates significantly higher activity for N-acylethanolamines like anandamide.[2]
Key In Vitro Target Engagement Assays
Several in vitro methods are employed to quantify the interaction of inhibitors with FAAH2. These assays are crucial for determining inhibitor potency, selectivity, and mechanism of action. The primary methodologies include enzymatic activity assays, binding assays, and cellular thermal shift assays.
Enzymatic Activity Assays
Enzymatic activity assays directly measure the catalytic activity of FAAH2 and its inhibition. The most common formats are fluorescence-based and radio-labeled substrate assays.
a) Fluorescence-Based Enzymatic Assay
This is a widely used method due to its sensitivity, simplicity, and amenability to high-throughput screening.[4][5] The assay relies on a synthetic substrate that becomes fluorescent upon cleavage by FAAH2.
Detailed Experimental Protocol:
-
Enzyme and Substrate Preparation:
-
Recombinant human FAAH2 is used as the enzyme source.
-
A common substrate is AMC-arachidonoyl amide, which upon hydrolysis releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC).[6][7]
-
Prepare a stock solution of the FAAH2 enzyme in an appropriate assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA).[6]
-
Prepare a stock solution of the substrate in an organic solvent like ethanol.[6]
-
-
Inhibitor Preparation:
-
Dissolve test inhibitors in a suitable solvent, such as DMSO, to create stock solutions.
-
Perform serial dilutions to generate a range of inhibitor concentrations for IC50 determination.
-
-
Assay Procedure:
-
The assay is typically performed in a 96- or 384-well black plate to minimize light scatter.
-
Add the assay buffer to each well.
-
Add the test inhibitor at various concentrations to the respective wells. Include a positive control (a known FAAH2 inhibitor) and a negative control (vehicle).
-
Pre-incubate the enzyme with the inhibitors for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C) to allow for binding.[8]
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence in a kinetic mode using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 340-360/450-465 nm for AMC).[5][6][7]
-
Record the fluorescence intensity over a set period (e.g., 10-60 minutes).[4][5]
-
-
Data Analysis:
-
The rate of the enzymatic reaction is determined from the slope of the kinetic read.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a suitable dose-response curve.
-
b) Radio-Labeled Substrate Assay
This method measures the enzymatic activity by quantifying the radioactive product generated from a radiolabeled substrate.
Detailed Experimental Protocol:
-
Materials:
-
Recombinant human FAAH2.
-
Radiolabeled substrate, such as [¹⁴C]-anandamide.
-
Test inhibitors.
-
Assay buffer.
-
Scintillation cocktail and counter.
-
-
Assay Procedure:
-
Similar to the fluorescence-based assay, pre-incubate the FAAH2 enzyme with varying concentrations of the test inhibitor.
-
Initiate the reaction by adding the radiolabeled substrate.
-
Allow the reaction to proceed for a defined time at a controlled temperature.
-
Terminate the reaction, often by adding an acidic solution.
-
Separate the radioactive product from the unreacted substrate, for example, by liquid-liquid extraction or chromatography.
-
Quantify the amount of radioactive product using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of product formed in the presence and absence of the inhibitor.
-
Determine the percentage of inhibition for each inhibitor concentration.
-
Calculate the IC50 value from the dose-response curve.
-
Binding Assays
Binding assays measure the direct interaction between an inhibitor and FAAH2, providing information on binding affinity (Ki). Radioligand binding assays are a common format.[9]
a) Competitive Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to FAAH2.
Detailed Experimental Protocol:
-
Materials:
-
Membrane preparations containing FAAH2 or purified FAAH2.
-
A suitable radioligand that binds to FAAH2.
-
Test inhibitors.
-
Assay buffer.
-
Filtration apparatus and glass fiber filters.
-
-
Assay Procedure:
-
In a multi-well plate, combine the FAAH2-containing membranes, a fixed concentration of the radioligand, and varying concentrations of the test inhibitor.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Rapidly separate the bound from the unbound radioligand by vacuum filtration through glass fiber filters. The filters will trap the membranes with the bound radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of bound radioligand as a function of the test inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that displaces 50% of the specifically bound radioligand.
-
Calculate the inhibitor's binding affinity (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement within a cellular environment.[10][11] It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[10][12]
Detailed Experimental Protocol:
-
Cell Treatment:
-
Culture cells that endogenously or exogenously express FAAH2.
-
Treat the cells with the test inhibitor or vehicle control for a specific duration to allow for cell penetration and target binding.
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the samples to a range of temperatures for a short period (e.g., 3 minutes).[10]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells to release the soluble proteins. This can be done by freeze-thaw cycles or using lysis buffers.
-
Separate the aggregated, denatured proteins from the soluble fraction by centrifugation.
-
Collect the supernatant containing the soluble proteins.
-
-
Detection of Soluble FAAH2:
-
Quantify the amount of soluble FAAH2 in the supernatant using a protein detection method such as:
-
Western Blotting: Use an antibody specific to FAAH2 to visualize and quantify the protein bands.
-
ELISA or AlphaScreen: These are higher-throughput methods that use antibody-based detection in a plate format.[11]
-
-
-
Data Analysis:
-
Generate a "melting curve" by plotting the amount of soluble FAAH2 against the temperature for both inhibitor-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
-
An isothermal dose-response experiment can be performed by heating all samples at a single, optimized temperature while varying the inhibitor concentration to determine an EC50 value for target engagement.
-
Quantitative Data for FAAH2 Inhibitors
The development of selective FAAH2 inhibitors is an ongoing area of research. Many known FAAH inhibitors also show activity against FAAH2.[2] The following table summarizes publicly available in vitro data for some common FAAH inhibitors, including their activity against FAAH2 where reported. It is important to note that specific quantitative data for FAAH2 is less abundant in the literature compared to FAAH.
| Inhibitor | Target(s) | IC50 / Ki | Assay Type | Notes |
| URB597 | FAAH, FAAH2 | IC50: 4.6 nM (hFAAH) | Enzymatic | Also inhibits FAAH2. |
| PF-3845 | FAAH | Ki: 230 nM (hFAAH) | Enzymatic | Reported to have negligible activity against FAAH2.[13] |
| JZL195 | FAAH, MAGL | IC50: 2 nM (FAAH), 4 nM (MAGL) | Enzymatic | Dual inhibitor.[13] |
| JNJ-1661010 | FAAH | IC50: 12 nM (hFAAH) | Enzymatic | >100-fold selectivity for FAAH over FAAH2.[13] |
| PF-04457845 | FAAH | IC50: 7.2 nM (hFAAH) | Enzymatic | Highly selective for FAAH.[13] |
| BIA 10-2474 | FAAH | Potent inhibitor | Enzymatic | |
| LY-2183240 | FAAH, MGL | Potent inhibitor | Enzymatic | Dual inhibitor.[13] |
Conclusion
The in vitro assessment of FAAH2 target engagement is a critical step in the development of novel therapeutics targeting the endocannabinoid system. This guide has outlined the core methodologies, including enzymatic activity assays, binding assays, and the cellular thermal shift assay, providing detailed protocols and workflow visualizations. While quantitative data for FAAH2-selective inhibitors remains an area of active investigation, the techniques described herein provide a robust framework for the characterization of new chemical entities. Researchers should consider the unique characteristics of FAAH2, including its species distribution, when designing and interpreting their in vitro studies.
References
- 1. FAAH2 - Wikipedia [en.wikipedia.org]
- 2. A second fatty acid amide hydrolase with variable distribution among placental mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. abcam.cn [abcam.cn]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. selleckchem.com [selleckchem.com]
The Impact of FAAH Inhibition on Endogenous Anandamide Levels: A Technical Guide
Abstract: This technical guide provides a comprehensive overview of the effects of Fatty Acid Amide Hydrolase (FAAH) inhibitors on the levels of the endocannabinoid anandamide (AEA). It is intended for researchers, scientists, and professionals in the field of drug development. The guide details the mechanism of FAAH inhibition, presents quantitative data from key preclinical and clinical studies, and outlines the experimental protocols used to generate this data. All quantitative findings are summarized in structured tables for comparative analysis, and key processes are visualized through diagrams generated using the DOT language.
Introduction: The Endocannabinoid System and FAAH
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a wide array of physiological processes. A primary component of the ECS is the endogenous cannabinoid N-arachidonoylethanolamine, commonly known as anandamide (AEA). AEA's signaling is primarily terminated through enzymatic hydrolysis by Fatty Acid Amide Hydrolase (FAAH), an integral membrane enzyme.[1] By breaking down AEA into arachidonic acid and ethanolamine, FAAH critically regulates the duration and intensity of endocannabinoid signaling.
Inhibition of FAAH presents a compelling therapeutic strategy. By preventing the degradation of AEA, FAAH inhibitors elevate its endogenous levels, thereby enhancing its effects at cannabinoid receptors (CB1 and CB2) and other targets.[1][2] This approach is being investigated for a variety of conditions, including anxiety disorders, pain, and inflammation.[1] This guide focuses on the core biochemical consequence of FAAH inhibition: the elevation of anandamide concentrations in biological systems.
Mechanism of Action of FAAH Inhibitors
FAAH inhibitors function by binding to the active site of the FAAH enzyme, preventing it from hydrolyzing its primary substrate, anandamide. This leads to an accumulation of AEA in various tissues, particularly the brain and peripheral nervous system, which in turn amplifies its signaling at cannabinoid receptors. The diagram below illustrates this pathway.
Quantitative Effects of FAAH Inhibitors on Anandamide Levels
The administration of FAAH inhibitors leads to a significant and measurable increase in anandamide levels across various species and tissues. The following tables summarize quantitative data from notable preclinical and clinical studies.
Table 1: Preclinical Studies in Rodents
| FAAH Inhibitor | Species | Dose & Route | Tissue | Fold Increase in Anandamide (AEA) | Reference |
| URB597 | Rat | 10 mg/kg, IP | Brain | ~2-fold (at 240 min) | [3] |
| URB597 | Rat | 10 mg/kg, IP | Plasma | ~3-fold (at 60 min) | [3] |
| URB597 | Rat | 3 mg/kg, SC | Brain | 5.6-fold | [4] |
| PF-3845 | Mouse | Not Specified | Brain, Testis, Liver | "Dramatic Changes" | [5] |
| AM3506 | Rat | 1 mg/kg, IP | Brain | "Increased anandamide" | [6] |
Table 2: Preclinical Studies in Non-Human Primates
| FAAH Inhibitor | Species | Dose & Route | Tissue | Fold Increase in Anandamide (AEA) | Reference |
| URB597 | Squirrel Monkey | 0.3 mg/kg, IV | Brain (multiple regions) | "Increased anandamide levels" | [7][8] |
| URB597 | Rhesus Monkey | 3.2 mg/kg, IV | Not specified | Potentiated AEA effects 32-fold | [9] |
Table 3: Clinical Studies in Humans
| FAAH Inhibitor | Study Population | Dose & Route | Sample | Fold Increase in Anandamide (AEA) | Reference |
| PF-04457845 | Healthy Volunteers | 0.5 mg - 8 mg (daily) | Plasma | 3.5- to 10-fold | [10] |
| JNJ-42165279 | PTSD Patients | 25 mg (b.i.d.), Oral | Plasma | "Increased AEA levels" | [11][12] |
| PF-04457845 | Healthy Volunteers | 1 mg, Oral | Brain | >95% FAAH Inhibition | [13] |
Experimental Protocols
Accurate quantification of anandamide levels and FAAH activity is critical for evaluating the efficacy of FAAH inhibitors. The following sections detail the standard methodologies employed in the cited research.
Quantification of Anandamide by LC-MS/MS
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of endocannabinoids due to its high sensitivity and specificity.
4.1.1. Tissue/Plasma Collection and Homogenization
-
Tissue Collection: Following administration of the FAAH inhibitor or vehicle, animals are euthanized at specified time points. Brain and other tissues are rapidly dissected, flash-frozen in liquid nitrogen, and stored at -80°C to prevent post-mortem fluctuations in endocannabinoid levels.
-
Plasma Collection: Whole blood is collected in tubes containing an anticoagulant (e.g., EDTA). The blood is centrifuged (e.g., 3,000 x g for 15 minutes at 4°C) to separate the plasma, which is then transferred to a new tube and stored at -80°C.
-
Homogenization: Frozen tissue samples are weighed and homogenized on ice in a suitable solvent, typically a mixture of methanol and acetonitrile (e.g., 1:1 v/v), containing a deuterated internal standard (e.g., AEA-d8) to account for extraction losses.
4.1.2. Lipid Extraction
-
Protein Precipitation: The tissue homogenate is centrifuged at high speed (e.g., 14,000 x g for 20 minutes at 4°C) to pellet proteins and cellular debris.
-
Solid-Phase Extraction (SPE): The resulting supernatant is often subjected to a solid-phase extraction cleanup step.
-
The sample is loaded onto an SPE cartridge (e.g., C18 or HLB).
-
The cartridge is washed with a polar solvent (e.g., 40% methanol in water) to remove interfering polar compounds.
-
Anandamide and other lipids are eluted with a less polar solvent, such as acetonitrile or methanol.
-
-
Evaporation and Reconstitution: The eluate is dried under a stream of nitrogen and the lipid extract is reconstituted in a small volume of a solvent compatible with the LC-MS/MS system (e.g., 70:30 methanol:water).
4.1.3. LC-MS/MS Analysis
-
Chromatography: The reconstituted sample is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system. Separation is typically achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or 10 mM ammonium acetate) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometry: The eluent from the HPLC is directed to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in positive ion mode.
-
Quantification: Anandamide is quantified using Multiple Reaction Monitoring (MRM). The mass spectrometer is set to monitor the specific transition of the parent ion (protonated molecule [M+H]⁺) to a characteristic product ion. For anandamide, this is typically m/z 348.3 → m/z 62.1. The concentration is determined by comparing the peak area of the analyte to that of the deuterated internal standard.
FAAH Activity Assay
FAAH activity is often measured in tissue homogenates to confirm target engagement by the inhibitor.
-
Tissue Preparation: Brain or liver tissue is homogenized in an ice-cold buffer (e.g., Tris-HCl, pH 7.6). The protein concentration of the homogenate is determined using a standard protein assay (e.g., BCA assay).
-
Incubation: A known amount of tissue homogenate protein is incubated at 37°C with a radiolabeled substrate, typically [¹⁴C-ethanolamine]-AEA.
-
Reaction Termination and Extraction: The enzymatic reaction is stopped by adding a mixture of chloroform and methanol (e.g., 1:1 v/v). This also serves to separate the lipid-soluble substrate from the water-soluble product.
-
Quantification: The mixture is centrifuged, and the aqueous phase, containing the [¹⁴C]-ethanolamine product, is collected. The amount of radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: FAAH activity is expressed as the rate of product formation per unit of time per amount of protein (e.g., pmol/min/mg protein).
The workflow for a typical preclinical study is outlined in the diagram below.
References
- 1. Procedure to analyze cannabinoids in bovine plasma using solid phase extraction & UPLC MS/MS [protocols.io]
- 2. A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DSpace [researchrepository.universityofgalway.ie]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of endocannabinoids in plasma samples by biocompatible solid-phase microextraction devices coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography–electrospray mass spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Temporal changes in mouse brain fatty acid amide hydrolase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sav.sk [sav.sk]
- 11. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. Activity of FAAH-Inhibitor JZP327A in an Experimental Rat Model of Migraine - PMC [pmc.ncbi.nlm.nih.gov]
Therapeutic Potential of FAAH-2 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The endocannabinoid system (ECS) is a crucial neuromodulatory system that regulates a wide array of physiological processes, including pain, inflammation, mood, and appetite. The primary signaling molecules of the ECS are endocannabinoids, with N-arachidonoylethanolamine (anandamide or AEA) and 2-arachidonoylglycerol (2-AG) being the most extensively studied. The enzymatic hydrolysis of these signaling lipids terminates their biological actions. Fatty acid amide hydrolase (FAAH) is a key enzyme in this process, primarily responsible for the degradation of anandamide.[1][2] Two isoforms of FAAH have been identified: FAAH-1 and FAAH-2.[3] While FAAH-1 is the principal enzyme for anandamide degradation in the central nervous system, FAAH-2 is believed to play a more significant role in peripheral tissues.[4][5]
Inhibition of FAAH has emerged as a promising therapeutic strategy to enhance endocannabinoid signaling in a controlled manner, offering potential benefits for various pathological conditions without the undesirable side effects associated with direct cannabinoid receptor agonists.[1][6] This guide focuses on the therapeutic potential of inhibiting the FAAH-2 enzyme, a novel approach to modulate the endocannabinoid system.[4] It will delve into the mechanism of action, preclinical evidence, and the potential clinical applications of FAAH-2 inhibitors. While specific data on a singular compound designated "FAAH inhibitor 2" is limited, this document will synthesize available information on FAAH-2 inhibition and relevant exemplary compounds. One such compound, referred to as "this compound (Compound 17b)," has been identified as an irreversible FAAH inhibitor with an IC50 of 0.153 μM.
Mechanism of Action
The fundamental mechanism of action for FAAH inhibitors is the blockade of the enzymatic degradation of anandamide and other related fatty acid amides.[2] This inhibition leads to an accumulation of these endogenous ligands, thereby amplifying their signaling through cannabinoid (CB1 and CB2) and other receptors.[2]
Endocannabinoid System Modulation
FAAH-2 inhibitors selectively bind to the active site of the FAAH-2 enzyme, preventing it from hydrolyzing its natural substrates.[4] This leads to an increase in the local concentrations of endocannabinoids like anandamide, particularly in peripheral tissues where FAAH-2 is more prominently expressed.[4] This "enhanced endocannabinoid tone" results in a more sustained activation of CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). Activation of these receptors leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways, ultimately modulating neurotransmitter release and cellular function.[2]
Signaling Pathway of FAAH-2 Inhibition
The inhibition of FAAH-2 leads to an accumulation of anandamide (AEA), which then acts on various receptors to elicit therapeutic effects. The primary signaling cascade is initiated by the binding of AEA to cannabinoid receptors CB1 and CB2.
Therapeutic Potential
The targeted inhibition of FAAH-2 holds promise for a variety of therapeutic applications, primarily due to its potential to modulate the endocannabinoid system with a reduced risk of central nervous system (CNS)-related side effects compared to FAAH-1 inhibitors.[4]
-
Pain Management: FAAH inhibitors have demonstrated significant analgesic effects in preclinical models of acute, inflammatory, and neuropathic pain.[1] By increasing anandamide levels, FAAH-2 inhibitors can modulate pain perception, offering a potential alternative to opioids.[4]
-
Anti-Inflammatory Effects: The ECS plays a role in regulating inflammation. FAAH inhibition has been shown to have anti-inflammatory properties in various animal models.[1]
-
Anxiety and Mood Disorders: Anandamide is known for its mood-enhancing properties. By preventing its breakdown, FAAH-2 inhibitors may help alleviate symptoms of anxiety and depression.[4]
-
Neurodegenerative Diseases: The endocannabinoid system is thought to have a neuroprotective role. FAAH-2 inhibitors could potentially enhance this effect by increasing anandamide levels, which may be beneficial in conditions like Alzheimer's and Parkinson's diseases.[4]
-
Metabolic Disorders: The ECS is involved in the regulation of energy balance and metabolism, suggesting that FAAH-2 inhibitors could be explored for the management of obesity and diabetes.[4]
Quantitative Data Summary
Table 1: In Vitro Potency of Selected FAAH Inhibitors
| Compound | Target | IC50 (nM) | Ki (nM) | Mechanism | Reference |
| This compound (Compound 17b) | FAAH | 153 | - | Irreversible | N/A |
| URB597 | FAAH | 4.6 | - | Irreversible (Carbamate) | [1] |
| PF-3845 | hFAAH | - | - | Irreversible (Urea) | [1] |
| OL-135 | FAAH | - | 4.7 | Reversible (α-ketoheterocycle) | [7] |
| JNJ-42165279 | hFAAH | 70 | - | Covalent | [3] |
| VER-154403 | FAAH | 13 | - | - | [8] |
Table 2: In Vivo Efficacy of Selected FAAH Inhibitors in Preclinical Models
| Compound | Animal Model | Endpoint | Effective Dose | Route of Administration | Reference |
| URB597 | Rat CFA inflammatory pain | Reduced mechanical allodynia & thermal hyperalgesia | 0.3 mg/kg | i.p. | [7][9] |
| PF-04457845 | Rat CFA inflammatory pain | Reduced mechanical allodynia | 0.1 mg/kg | Oral | [7] |
| URB937 | Rat peripheral nerve injury | Analgesia | Dose-dependent | - | [10] |
| VER-154403 | Rat formalin pain model | Attenuated paw licking | 1, 3, 10 mg/kg | Oral | [8] |
Table 3: Pharmacokinetic Properties of Selected FAAH Inhibitors
| Compound | Species | Bioavailability (F%) | Brain Penetration | Reference |
| URB937 | Rat | 36% (Oral) | Undetectable in brain at active doses | |
| PF-04457845 | Mouse, Rat, Dog | Good | - | [7] |
| JNJ-42165279 | Rat | Excellent | Yes | [3] |
| V158866 | Human | Predictable for once-daily dosing | - | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of FAAH inhibitors.
In Vitro FAAH Inhibition Assay (Fluorometric)
This protocol describes a common method for screening FAAH inhibitors based on the hydrolysis of a fluorogenic substrate.
Objective: To determine the in vitro potency (IC50) of a test compound against FAAH.
Materials:
-
FAAH enzyme (human or rat recombinant)
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
Fluorogenic FAAH substrate (e.g., AMC arachidonoyl amide)
-
Test compound (dissolved in a suitable solvent like DMSO)
-
Positive control inhibitor (e.g., JZL 195)
-
96-well or 384-well microplates (black, clear bottom)
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of FAAH Assay Buffer.
-
Dilute the FAAH enzyme to the desired concentration in FAAH Assay Buffer. Keep on ice.
-
Prepare serial dilutions of the test compound and the positive control in the assay buffer.
-
-
Assay Setup:
-
100% Initial Activity Wells: Add assay buffer, diluted FAAH, and solvent (without inhibitor).
-
Background Wells: Add assay buffer and solvent (without enzyme or inhibitor).
-
Inhibitor Wells: Add assay buffer, diluted FAAH, and the test compound at various concentrations.
-
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the FAAH substrate to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence in kinetic mode using an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[12] Record readings at regular intervals for 10-60 minutes at 37°C.[13][14]
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the 100% activity control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[15]
-
In Vivo Model: Carrageenan-Induced Paw Edema
This protocol describes a widely used model of acute inflammation to evaluate the anti-inflammatory effects of FAAH inhibitors.
Objective: To assess the in vivo anti-inflammatory efficacy of a test compound.
Animals: Male Sprague-Dawley rats or C57BL/6 mice.
Materials:
-
Test compound
-
Vehicle control
-
λ-Carrageenan (1% w/v in sterile saline)
-
Pletysmometer or calipers
Procedure:
-
Acclimatization: Acclimate the animals to the experimental conditions for at least 3-4 days prior to the experiment.
-
Compound Administration: Administer the test compound or vehicle via the desired route (e.g., oral, intraperitoneal) at a specified time before the carrageenan injection.
-
Induction of Inflammation: Inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the plantar surface of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the volume of the injected paw using a plethysmometer or the paw thickness using calipers at baseline (before carrageenan injection) and at various time points after (e.g., 1, 2, 3, 4, and 24 hours).[16]
-
Data Analysis:
-
Calculate the increase in paw volume or thickness for each animal at each time point compared to its baseline measurement.
-
Compare the mean increase in paw volume/thickness between the treated groups and the vehicle control group.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the anti-inflammatory effect.
-
Experimental Workflow for FAAH Inhibitor Screening and Evaluation
The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of novel FAAH inhibitors.
Conclusion
The inhibition of fatty acid amide hydrolase, particularly the FAAH-2 isoform, represents a promising therapeutic avenue for a range of disorders, including pain, inflammation, and mood disorders. By selectively enhancing the endogenous cannabinoid tone in peripheral tissues, FAAH-2 inhibitors may offer a favorable safety profile with reduced CNS side effects. While the specific compound "this compound" requires further characterization, the broader class of FAAH-2 inhibitors holds significant potential for the development of novel therapeutics. Continued research, including comprehensive preclinical and clinical studies, is warranted to fully elucidate the therapeutic utility of this approach. This guide provides a foundational understanding for researchers and drug development professionals to advance the exploration of FAAH-2 inhibitors as a new class of therapeutic agents.
References
- 1. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FAAH Modulators from Natural Sources: A Collection of New Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Characterization of the FAAH Inhibitor JNJ-42165279 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are FAAH2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. FAAH2 - Wikipedia [en.wikipedia.org]
- 6. FAAH inhibitors in the limelight, but regrettably - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. | BioWorld [bioworld.com]
- 9. Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing [mdpi.com]
- 11. Safety, Tolerability and Pharmacokinetics of FAAH Inhibitor V158866: A Double-Blind, Randomised, Placebo-Controlled Phase I Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
- 14. abcam.cn [abcam.cn]
- 15. Structure-guided inhibitor design for human FAAH by interspecies active site conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting Fatty Acid Amide Hydrolase (FAAH) to Treat Pain and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on Fatty Acid Amide Hydrolase (FAAH) Inhibitors for Pain and Inflammation Research
This guide provides a comprehensive overview of Fatty Acid Amide Hydrolase (FAAH) inhibitors, a promising class of therapeutic agents for the management of pain and inflammation. By preventing the degradation of the endogenous cannabinoid anandamide (AEA), FAAH inhibitors enhance endocannabinoid signaling, offering a novel approach to analgesia and anti-inflammatory effects.
Mechanism of Action
Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the breakdown of N-arachidonoylethanolamine, an endocannabinoid commonly known as anandamide (AEA). AEA exerts its physiological effects by activating cannabinoid receptors, primarily CB1 and CB2. The inhibition of FAAH leads to an accumulation of AEA and other fatty acid amides, thereby potentiating their signaling at cannabinoid and other receptors, which can result in analgesic and anti-inflammatory responses.[1][2][3] FAAH inhibitors are being investigated as a therapeutic strategy that may avoid the psychoactive side effects associated with direct CB1 receptor agonists.[2][3]
Quantitative Data on Select FAAH Inhibitors
The following table summarizes the in vitro potency of several well-characterized FAAH inhibitors. This data is crucial for comparing the efficacy of different compounds and for designing further preclinical and clinical studies.
| Compound Name | Other Designations | Type of Inhibition | Target | IC50 (nM) | Species | Reference |
| URB597 | KDS-4103 | Irreversible | FAAH | 4.6 | Human | [4] |
| FAAH | 26.8 | Rat | [5] | |||
| PF-04457845 | Irreversible | FAAH | 7.2 | Human | ||
| FAAH | 7.4 | Rat | ||||
| PF-3845 | Irreversible | FAAH | 230 (Ki) | Human/Rat | [6] | |
| OL-135 | Reversible | FAAH | 4.7 | Rat | [7] | |
| JZL195 | Irreversible | FAAH & MAGL | 2 (FAAH), 4 (MAGL) | Not Specified | ||
| BIA 10-2474 | Irreversible | FAAH | Potent (not specified) | Not Specified | ||
| JNJ-42165279 | Reversible | FAAH | 70 | Human | ||
| FAAH | 313 | Rat |
Note: IC50 values can vary depending on the assay conditions. MAGL = Monoacylglycerol Lipase.
Signaling Pathways
The primary signaling pathway influenced by FAAH inhibitors is the endocannabinoid system. By increasing the levels of anandamide, these inhibitors enhance the activation of CB1 and CB2 receptors. This can lead to the modulation of downstream signaling cascades, including those involving adenylyl cyclase, ion channels, and mitogen-activated protein kinases (MAPKs), ultimately affecting neurotransmitter release and inflammatory responses.[1]
Experimental Protocols
This protocol outlines a common method to determine the inhibitory potential of a compound against FAAH activity.
Materials:
-
FAAH enzyme source (e.g., rat brain homogenate, recombinant human FAAH)
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)
-
Test inhibitor compound dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in FAAH Assay Buffer.
-
In a 96-well plate, add the FAAH enzyme preparation to each well.
-
Add the diluted test inhibitor or vehicle control to the respective wells.
-
Incubate the plate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FAAH substrate to all wells.
-
Immediately measure the fluorescence kinetically or at a fixed time point (e.g., 30 minutes) at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
This in vivo model is widely used to assess the anti-inflammatory activity of new compounds.
Animals:
-
Male Wistar rats or Swiss albino mice.
Materials:
-
1% (w/v) carrageenan suspension in sterile saline.
-
Pletysmometer or calipers.
-
Test FAAH inhibitor.
-
Vehicle control.
Procedure:
-
Administer the test FAAH inhibitor or vehicle to the animals via a suitable route (e.g., oral gavage, intraperitoneal injection).
-
After a specific pre-treatment time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each animal.
-
Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at various time points post-injection (e.g., 1, 2, 3, and 4 hours).
-
The anti-inflammatory effect is calculated as the percentage reduction in paw edema in the treated group compared to the vehicle control group.
This model is used to evaluate the analgesic properties of compounds against both acute and persistent pain.
Animals:
-
Male Sprague-Dawley rats or mice.
Materials:
-
5% formalin solution in saline.
-
Observation chamber with a mirror to allow for unobstructed view of the paws.
-
Test FAAH inhibitor.
-
Vehicle control.
Procedure:
-
Administer the test FAAH inhibitor or vehicle to the animals.
-
After the appropriate pre-treatment period, inject a small volume (e.g., 50 µL for rats, 20 µL for mice) of 5% formalin solution subcutaneously into the dorsal surface of one hind paw.
-
Immediately place the animal in the observation chamber.
-
Record the amount of time the animal spends licking, biting, or flinching the injected paw during two distinct phases: the early phase (0-5 minutes post-injection), representing acute nociceptive pain, and the late phase (15-30 minutes post-injection), representing inflammatory pain.
-
A reduction in the duration of these pain-related behaviors in the treated group compared to the control group indicates an analgesic effect.[8][9]
Experimental Workflow
The discovery and preclinical development of a novel FAAH inhibitor typically follows a structured workflow, from initial screening to in vivo efficacy studies.
Conclusion
FAAH inhibitors represent a compelling therapeutic strategy for the treatment of pain and inflammation by augmenting the endogenous cannabinoid system. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals working in this exciting field. Further research is warranted to fully elucidate the therapeutic potential and safety profile of this class of compounds.
References
- 1. Neuropharmacology of the Endocannabinoid Signaling System-Molecular Mechanisms, Biological Actions and Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Fatty Acid Amide Hydrolase (FAAH) to Treat Pain and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting fatty acid amide hydrolase (FAAH) to treat pain and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analgesic effects of FAAH inhibitor in the insular cortex of nerve-injured rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 9. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]
Errata: Re-evaluation of Compound 17b's Mechanism of Action
An in-depth review of the scientific literature indicates that Compound 17b is not an inhibitor of Fatty Acid Amide Hydrolase (FAAH). Instead, it is consistently identified as a biased agonist of the Formyl Peptide Receptors (FPR), specifically FPR1 and FPR2. This technical guide will, therefore, address the neurological implications of Compound 17b as an FPR agonist and separately discuss the established neurological effects of FAAH inhibition by other compounds, thereby providing a comprehensive overview of both topics as per the interest of the target audience.
Part 1: Neurological Context of Compound 17b as a Formyl Peptide Receptor Agonist
Compound 17b is a small-molecule dual agonist for Formyl Peptide Receptor 1 (FPR1) and Formyl Peptide Receptor 2 (FPR2), also known as the lipoxin A4 receptor (ALX)[1][2]. Its effects are primarily linked to the modulation of inflammatory responses. While much of the research on Compound 17b has focused on its cardioprotective effects[1][2][3], its role in neuroinflammation is an emerging area of interest due to the expression of FPRs on immune cells within the central nervous system (CNS)[4].
Neuroinflammation is a key feature in the progression of various neurodegenerative diseases[4]. Microglia, the resident immune cells of the brain, play a crucial role in the inflammatory cascade[4][5]. The activation of FPR2 is believed to contribute to the resolution of inflammation[3][4][5]. Preclinical studies with other FPR2 agonists have shown potential in reducing the production of pro-inflammatory cytokines in microglial cells, suggesting a therapeutic avenue for CNS disorders characterized by neuroinflammation[5].
While direct, extensive studies on the neurological effects of Compound 17b are not prevalent in the provided search results, its known anti-inflammatory properties and its mechanism of action through FPRs suggest a potential role in mitigating neuroinflammatory processes. For instance, in mouse models, Compound 17b has been shown to inhibit the secretion of pro-inflammatory cytokines[6][7]. Specifically, in lipopolysaccharide (LPS)-stimulated mouse precision-cut lung slices, Compound 17b inhibited the release of TNF-α and IL-6[7]. These cytokines are also pivotal in neuroinflammation.
Experimental Protocols
Cytokine Release Assay in Mouse Precision-Cut Lung Slices (PCLS):
This protocol, adapted from studies on the anti-inflammatory effects of Compound 17b, can be applied to neurological tissues or cell cultures to assess its impact on neuroinflammation.
-
Tissue Preparation: Precision-cut lung slices (or relevant neural tissue slices) are prepared from 8-week-old male and female C57BL/6 mice[6].
-
Inflammatory Stimulation: Slices are treated with lipopolysaccharide (LPS) (10 μg·ml⁻¹) for 72 hours or TNF-α (10 ng·ml⁻¹) for 24 hours to induce an inflammatory response[7].
-
Treatment: Concurrently, tissues are co-treated with a vehicle control (e.g., 1% DMSO) or Compound 17b (e.g., 10 μM)[7].
-
Sample Collection: After the incubation period, the culture media is collected.
-
Cytokine Measurement: The levels of pro-inflammatory cytokines such as IL-6 and TNF-α in the media are quantified using an enzyme-linked immunosorbent assay (ELISA)[7].
Visualizing the Proposed Anti-Neuroinflammatory Action of Compound 17b
Caption: Proposed mechanism of Compound 17b's anti-neuroinflammatory effect.
Part 2: Neurological Effects of Fatty Acid Amide Hydrolase (FAAH) Inhibition
Inhibition of Fatty Acid Amide Hydrolase (FAAH) is a distinct therapeutic strategy that enhances the endocannabinoid system by increasing the levels of anandamide (AEA) and other fatty acid amides[8][9][10][11]. This mechanism has been investigated for its potential in treating a range of neurological and psychiatric disorders.
Key Neurological Effects of FAAH Inhibition:
-
Anxiolytic and Antidepressant Effects: FAAH inhibition has been proposed as a treatment for anxiety and depressive disorders[8][10][12]. By elevating AEA levels, FAAH inhibitors can modulate stress responses and mood[8]. Chronic inhibition of FAAH has been shown to reduce depressive-like behavior in animal models[12].
-
Neuroprotection: Enhanced endocannabinoid signaling through FAAH inhibition is considered a neuroprotective strategy[9]. This approach may be beneficial in conditions such as traumatic brain injury, epilepsy, and neurodegenerative diseases like Alzheimer's and Huntington's disease[9]. The neuroprotective actions are often mediated through the CB1 receptor and can involve the activation of pro-survival signaling pathways like MAPK/ERK[9].
-
Analgesia: FAAH inhibitors have demonstrated analgesic properties in various pain models, including inflammatory and neuropathic pain[10][13].
-
Cognitive Effects: The impact of FAAH inhibition on cognition is complex. While direct cannabinoid agonists are known to impair memory, some studies suggest that FAAH inhibitors may enhance memory in certain contexts, particularly in tasks involving aversively-motivated learning[14]. However, other studies have reported memory impairment with certain FAAH inhibitors[14].
Quantitative Data on FAAH Inhibition
Due to the variety of FAAH inhibitors and experimental models, quantitative data is presented here as a representative summary.
| FAAH Inhibitor | Animal Model | Neurological Effect | Key Finding |
| URB597 | Mice (Chronic Unpredictable Stress) | Antidepressant-like | Reduced immobility in the forced swimming test[12]. |
| AM3506 | Mice (Fear Conditioning) | Fear Extinction | No alteration in fear or extinction responses despite 75% enzyme inhibition, suggesting a threshold of inhibition is required[8]. |
| OL-135 | Mice (Water Maze) | Extinction Learning | Enhanced extinction learning, an effect blocked by a CB1 antagonist[15]. |
Experimental Protocols
Forced Swimming Test (FST) for Antidepressant-like Effects:
-
Animal Model: Mice are subjected to a chronic unpredictable stress (CUS) paradigm to induce depressive-like behavior[12].
-
Drug Administration: An FAAH inhibitor (e.g., URB597 at 0.2 mg/kg, i.p.) or vehicle is administered daily for a specified period (e.g., 14 days)[12].
-
Test Procedure: Mice are individually placed in a cylinder of water from which they cannot escape. The duration of immobility is recorded over a set period (e.g., the last 4 minutes of a 6-minute test).
-
Data Analysis: A reduction in immobility time in the drug-treated group compared to the vehicle group is interpreted as an antidepressant-like effect[12].
Water Maze for Extinction Learning:
-
Apparatus: A circular pool filled with opaque water, with a hidden escape platform.
-
Acquisition Phase: Mice are trained to find the hidden platform from various starting positions.
-
Extinction Phase: The platform is removed, and the FAAH inhibitor (e.g., OL-135) or vehicle is administered. The time spent swimming in the target quadrant where the platform was previously located is measured over several trials.
-
Data Analysis: A faster decrease in time spent in the target quadrant in the drug-treated group indicates enhanced extinction learning[15].
Visualizing the FAAH Inhibition Signaling Pathway
Caption: FAAH inhibition enhances endocannabinoid signaling.
References
- 1. Small-molecule-biased formyl peptide receptor agonist compound 17b protects against myocardial ischaemia-reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule-biased formyl peptide receptor agonist compound 17b protects against myocardial ischaemia-reperfusion injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Ureidopropanamides as Formyl Peptide Receptor 2 (FPR2) Agonists to Target the Resolution of Inflammation in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Contribution of Formyl Peptide Receptor Dysfunction to the Course of Neuroinflammation: A Potential Role in the Brain Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Ureidopropanamide Based N-Formyl Peptide Receptor 2 (FPR2) Agonists with Potential Application for Central Nervous System Disorders Characterized by Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The small-molecule formyl peptide receptor biased agonist, compound 17b, is a vasodilator and anti-inflammatory in mouse precision-cut lung slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The effects of inhibition of fatty acid amide hydrolase (FAAH) by JNJ-42165279 in social anxiety disorder: a double-blind, randomized, placebo-controlled proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FAAH inhibitors in the limelight, but regrettably - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chronic Inhibition of FAAH Reduces Depressive-Like Behavior and Improves Dentate Gyrus Proliferation after Chronic Unpredictable Stress Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of fatty acid amide hydrolase (FAAH) inhibitors on working memory in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of FAAH and activation of PPAR: New approaches to the treatment of cognitive dysfunction and drug addiction - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of Fatty Acid Amide Hydrolase (FAAH) Inhibition in Neurodegenerative Disease Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The endocannabinoid system (ECS) is emerging as a promising therapeutic target for a range of neurological disorders, including neurodegenerative diseases. A key regulatory enzyme within this system is Fatty Acid Amide Hydrolase (FAAH), which is responsible for the degradation of the endocannabinoid anandamide (AEA) and other related bioactive lipids. Inhibition of FAAH elevates the endogenous levels of these neuroprotective compounds, offering a potential therapeutic strategy to mitigate the complex pathologies of diseases such as Alzheimer's and Parkinson's. This technical guide provides a comprehensive overview of the preclinical evidence supporting the use of FAAH inhibitors in models of neurodegenerative disease, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. While the term "FAAH inhibitor 2" is not a standard nomenclature, this guide will focus on the broader class of FAAH inhibitors, with specific examples from preclinical research.
Introduction to FAAH and its Role in Neurodegeneration
Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that plays a crucial role in terminating the signaling of N-acylethanolamines (NAEs), most notably the endocannabinoid anandamide (AEA).[1] By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH regulates the activation of cannabinoid receptors (CB1 and CB2), which are widely expressed in the central nervous system and are involved in modulating neurotransmission, inflammation, and neuronal survival.
In the context of neurodegenerative diseases, dysregulation of the ECS has been observed. For instance, in Alzheimer's disease (AD), FAAH is reportedly upregulated in glial cells surrounding amyloid plaques.[2] Similarly, elements of the ECS are significantly altered in the basal ganglia following dopamine depletion in Parkinson's disease (PD) models.[3] Targeting FAAH to enhance endogenous AEA signaling presents a therapeutic avenue to counteract neuroinflammation, excitotoxicity, and oxidative stress, key pathological features of these devastating disorders.
Signaling Pathway of FAAH and its Inhibition
The canonical pathway involves the enzymatic degradation of anandamide by FAAH. Inhibition of this enzyme leads to an accumulation of anandamide, which can then exert its effects through various receptors.
FAAH Inhibitors in Alzheimer's Disease Models
Preclinical studies utilizing transgenic mouse models of Alzheimer's disease, such as the Tg2576 and APP/PS1 lines, have demonstrated the therapeutic potential of FAAH inhibition. These models overexpress mutated human amyloid precursor protein (APP), leading to age-dependent accumulation of amyloid-beta (Aβ) plaques and cognitive deficits.
Quantitative Data Summary
| FAAH Inhibitor | Animal Model | Key Findings | Reference |
| URB597 | Tg2576 Mice | - Cognitive Improvement: Prolonged treatment (5 months) markedly reduced deficits in spatial working memory in the Y-maze test.[4] - Reduced Aβ Pathology: Decreased density and size of Congo red-positive amyloid plaques.[5] - Neuroinflammation: Attenuated the age-related increase in microglial activation markers (MHCII, CD11b, CD68, CD40) and pro-inflammatory cytokines (IL-1β, TNFα) in the hippocampus and cortex.[2][6] - Gene Expression: Modulated the expression of genes related to amyloidosis and inflammation, including a downregulation of BACE1.[5] | [2][4][5][6] |
| URB597 | APP/PS1 Mice | - Delayed Cognitive Deficits: Genetic deletion of FAAH delayed the onset of cognitive deficits.[4] | [4] |
| URB597 | BV-2 Microglia (in vitro) | - Anti-inflammatory Effects: Induced polarization towards an anti-inflammatory M2 phenotype, characterized by decreased iNOS and increased Arg-1 expression.[7] - Enhanced Phagocytosis: Increased the number of microglia involved in phagocytosis.[7] | [7] |
Experimental Protocols
3.2.1. Animal Model and Drug Administration (Example from Tg2576 study)
-
Animal Model: Male Tg2576 mice expressing a mutated human amyloid precursor protein (APP) gene.[8]
-
Drug: URB597 (3′‐carbamoyl[1,1′‐biphenyl]‐3‐yl cyclohexyl‐carbamate).[4]
-
Administration: Intranasal delivery for a period of 5 months, a method shown to elevate brain AEA levels.[4][5]
3.2.2. Behavioral Assessment: Morris Water Maze
The Morris Water Maze is a widely used test to assess spatial learning and memory in rodents.
-
Apparatus: A circular pool (typically 90-100 cm in diameter) filled with opaque water. A hidden platform is submerged just below the water's surface.[9]
-
Procedure:
-
Visible Platform Training (3 days): Mice are trained to locate a visible platform to ensure they can see and are motivated to escape the water.[4]
-
Hidden Platform Training (9 days): The platform is hidden, and mice must use distal visual cues to navigate to its location. Mice are given multiple trials per day.[4]
-
Probe Trials (Days 4, 7, and 10): The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess memory retention.[4]
-
3.2.3. Immunohistochemistry for Aβ Plaques and Microglia
-
Tissue Preparation: Mice are perfused and their brains are fixed in 4% paraformaldehyde-phosphate buffer. Brains are then sectioned using a microtome.
-
Staining:
-
Blocking: Sections are incubated in a blocking solution (e.g., 5% normal goat serum in 0.1% Triton-X100/PBS) to prevent non-specific antibody binding.[5]
-
Primary Antibody Incubation: Sections are incubated overnight with primary antibodies specific for Aβ plaques (e.g., clone 6e10) and microglia (e.g., anti-Iba1).[5]
-
Secondary Antibody Incubation: Fluorescently labeled secondary antibodies are applied to visualize the primary antibodies.[5]
-
Imaging: Sections are imaged using a fluorescence microscope.
-
FAAH Inhibitors in Parkinson's Disease Models
The neuroprotective effects of FAAH inhibitors have also been investigated in neurotoxin-induced models of Parkinson's disease, such as the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model. MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, mimicking the primary pathology of PD.
Quantitative Data Summary
| FAAH Inhibitor | Animal Model | Key Findings | Reference |
| URB597 | MPTP-treated Mice | - Motor Improvement: Prevented MPTP-induced motor impairment in behavioral tests (beam test, pole test, stride length test).[10] - Neuroprotection: Inhibited dopaminergic neuronal death and preserved tyrosine hydroxylase immunoreactivity in the substantia nigra and striatum.[10] - Reduced Neuroinflammation: Decreased microglial immunoreactivity (Iba1) in the striatum and substantia nigra.[10] | [10] |
| JNJ1661010, TCF2 | Haloperidol-induced catalepsy model | - Symptomatic Relief: Exhibited anti-cataleptic properties, suggesting a role in alleviating motor symptoms.[3] | [3] |
| URB597 | 6-OHDA-lesioned Rats | - Motor Improvement: Attenuated motor disturbances. - Neuroprotection: Partial preservation of tyrosine hydroxylase in the substantia nigra pars compacta and striatum.[2][11] | [2][11] |
Experimental Protocols
4.2.1. Animal Model and Toxin Administration (MPTP Model)
-
Animal Model: Male C57BL/6 mice are commonly used due to their susceptibility to MPTP.
-
Toxin Administration: MPTP is typically administered via intraperitoneal or subcutaneous injections. A common subacute regimen involves daily injections of 30 mg/kg for 5 consecutive days.[10][12]
4.2.2. Experimental Workflow
4.2.3. Behavioral Assessment: Pole Test
The pole test is used to assess bradykinesia and motor coordination in mouse models of Parkinson's disease.
-
Apparatus: A vertical wooden pole (approximately 50 cm long and 1 cm in diameter) with a rough surface.
-
Procedure:
-
The mouse is placed head-upward on the top of the pole.
-
The time it takes for the mouse to turn around and descend the pole is recorded.
-
Longer times are indicative of motor impairment.
-
FAAH Inhibitors in Huntington's Disease Models
Huntington's disease (HD) is a genetic neurodegenerative disorder characterized by motor, cognitive, and psychiatric symptoms. Preclinical research often utilizes transgenic mouse models such as the R6/2 and Q175 lines, which express a mutated form of the huntingtin protein.
Proposed Mechanism of Action in Neurodegeneration
The neuroprotective effects of FAAH inhibitors in neurodegenerative disease models are likely multifactorial, stemming from the enhanced signaling of anandamide and other NAEs.
Conclusion and Future Directions
The preclinical data strongly support the continued investigation of FAAH inhibitors as a potential therapeutic strategy for neurodegenerative diseases, particularly Alzheimer's and Parkinson's disease. The ability of these compounds to modulate multiple pathological pathways, including neuroinflammation, excitotoxicity, and protein aggregation, makes them attractive candidates for further development.
Future research should focus on:
-
Elucidating the full range of downstream signaling pathways affected by FAAH inhibition.
-
Conducting long-term efficacy and safety studies in a wider range of animal models.
-
Investigating the therapeutic potential of FAAH inhibitors in Huntington's disease models to address the current gap in knowledge.
-
Developing and testing next-generation FAAH inhibitors with improved pharmacokinetic and pharmacodynamic profiles.
The development of selective and safe FAAH inhibitors holds the promise of a novel therapeutic approach that could slow disease progression and improve the quality of life for individuals affected by these devastating neurodegenerative conditions.
References
- 1. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: a neuroprotective therapeutic modality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The fatty acid amide hydrolase inhibitor URB597 exerts anti-inflammatory effects in hippocampus of aged rats and restores an age-related deficit in long-term potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The FAAH inhibitor URB597 efficiently reduces tyrosine hydroxylase expression through CB1- and FAAH-independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty‐acid amide hydrolase inhibition mitigates Alzheimer's disease progression in mouse models of amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Acute Administration of URB597 Fatty Acid Amide Hydrolase Inhibitor Prevents Attentional Impairments by Distractors in Adolescent Mice [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A genetic variant of fatty acid amide hydrolase (FAAH) exacerbates hormone-mediated orexigenic feeding in mice | eLife [elifesciences.org]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of fatty acid amide hydrolase in the CNS prevents and reverses morphine tolerance in male and female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Severe deficiency of the fatty acid amide hydrolase (FAAH) activity segregates with the Huntington's disease mutation in peripheral lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
In-Depth Technical Guide to the Solubility and Stability of the FAAH Inhibitor URB597
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability characteristics of URB597 (cyclohexylcarbamic acid 3'-(aminocarbonyl)-[1,1'-biphenyl]-3-yl ester), a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH). Due to the ambiguous identity of "FAAH inhibitor 2" across various commercial suppliers, this document focuses on the well-characterized and widely studied compound URB597 as a representative example. This guide is intended for researchers, scientists, and drug development professionals, offering detailed data on solubility in various solvents, stability under different conditions, and the experimental protocols for these assessments. Furthermore, it includes a depiction of the FAAH signaling pathway and experimental workflows using the DOT language for visualization.
Introduction to URB597
URB597 is a potent, irreversible inhibitor of FAAH, an enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By inhibiting FAAH, URB597 elevates the endogenous levels of AEA, thereby enhancing cannabinoid receptor signaling. This mechanism of action has made URB597 a valuable tool in neuroscience research and a potential therapeutic agent for various conditions, including anxiety, depression, and pain. A thorough understanding of its physicochemical properties, such as solubility and stability, is critical for its application in both in vitro and in vivo studies.
Solubility Profile of URB597
The solubility of URB597 has been determined in a range of organic solvents and aqueous buffers. The data is summarized in the table below for easy comparison.
| Solvent/System | Solubility | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL, 16.92 mg/mL (50 mM), 68 mg/mL (200.94 mM) | [1][2][3][4] |
| Dimethylformamide (DMF) | ~10 mg/mL | [1] |
| Ethanol | ~1 mg/mL | [1][2] |
| Phosphate-Buffered Saline (PBS), pH 7.4 | 523 ng/mL | |
| DMSO:PBS (1:2, v/v), pH 7.2 | ~500 µg/mL | [1] |
| DMF:PBS (1:1, v/v), pH 7.2 | ~500 µg/mL | [1] |
| Water | Insoluble | [2] |
Stability Characteristics of URB597
URB597 exhibits good stability as a solid material but has limited stability in aqueous solutions. The following table summarizes its known stability characteristics.
| Condition | Observation | Reference(s) |
| Solid State (-20°C) | Stable for at least 4 years | [1] |
| Aqueous Solution | Not recommended for storage for more than one day | [1] |
| Heat, Acid, Peroxide, Light | Stable | |
| Simulated Gastric Fluid | Stable | |
| Assay pH | Inhibition of FAAH is pH-dependent and time-dependent |
Experimental Protocols
Kinetic Solubility Assay
This protocol outlines a general method for determining the kinetic solubility of a compound like URB597.
Materials:
-
URB597
-
Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microtiter plates
-
Plate shaker
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Prepare a stock solution of URB597 in DMSO (e.g., 10 mM).
-
Serially dilute the stock solution in DMSO in a 96-well plate.
-
Add PBS (pH 7.4) to each well to achieve the desired final compound concentrations and a final DMSO concentration of typically ≤1%.
-
Seal the plate and shake at room temperature for a specified period (e.g., 2 hours).
-
Analyze the samples. This can be done by:
-
Nephelometry: Measure the turbidity of the solutions. An increase in turbidity indicates precipitation.
-
Filtration and UV/HPLC analysis: Filter the samples through a filter plate to remove any precipitate. Analyze the concentration of the dissolved compound in the filtrate using a UV-Vis spectrophotometer or a validated HPLC method.
-
-
Determine the solubility limit as the highest concentration at which the compound remains in solution.
Stability-Indicating HPLC Method for Degradation Studies
This protocol describes a general approach for developing a stability-indicating HPLC method to assess the degradation of URB597.
Materials:
-
URB597
-
HPLC-grade acetonitrile, methanol, and water
-
Buffers (e.g., phosphate, acetate)
-
Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂) for forced degradation studies
-
HPLC system with a UV detector and a suitable C18 column
Procedure:
-
Method Development:
-
Develop an HPLC method that provides good resolution between the parent URB597 peak and any potential degradation products. This typically involves optimizing the mobile phase composition (e.g., acetonitrile/water gradient), flow rate, column temperature, and detection wavelength.
-
-
Forced Degradation Studies:
-
Acid/Base Hydrolysis: Incubate a solution of URB597 in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at an elevated temperature (e.g., 60°C).
-
Oxidative Degradation: Treat a solution of URB597 with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose a solid sample and a solution of URB597 to dry heat (e.g., 80°C).
-
Photostability: Expose a solid sample and a solution of URB597 to UV and visible light.
-
-
Sample Analysis:
-
At specified time points, withdraw samples from the stress conditions, neutralize if necessary, and dilute to an appropriate concentration.
-
Analyze the samples using the developed stability-indicating HPLC method.
-
-
Data Evaluation:
-
Calculate the percentage of URB597 remaining and the percentage of each degradation product formed over time.
-
Determine the degradation kinetics (e.g., half-life) under each stress condition.
-
Visualizations
FAAH Signaling Pathway
References
Foundational Research on Covalent FAAH Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the foundational research of covalent fatty acid amide hydrolase (FAAH) inhibitors. It provides a comprehensive overview of their mechanism of action, key chemical classes, and the experimental protocols used to characterize them. This guide is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics targeting the endocannabinoid system.
Introduction to FAAH and Covalent Inhibition
Fatty acid amide hydrolase (FAAH) is an integral membrane enzyme that plays a crucial role in the endocannabinoid system by hydrolyzing and thereby deactivating fatty acid amides, most notably the endocannabinoid anandamide (AEA). Inhibition of FAAH leads to an increase in endogenous anandamide levels, which can produce analgesic, anxiolytic, and anti-inflammatory effects without the psychoactive side effects associated with direct cannabinoid receptor agonists.[1]
Covalent inhibitors form a stable chemical bond with their target enzyme, often leading to irreversible or slowly reversible inhibition. In the case of FAAH, these inhibitors typically target the catalytic serine nucleophile (Ser241) within the enzyme's active site.[2][3] This covalent modification effectively inactivates the enzyme, providing a durable pharmacological effect.
Key Chemical Classes of Covalent FAAH Inhibitors
Several classes of compounds have been identified as covalent inhibitors of FAAH. These include carbamates, ureas, and α-ketoheterocycles, each with distinct chemical features and inhibitory mechanisms.
-
Carbamates: Carbamate-based inhibitors, such as the well-studied URB597, act by carbamylating the catalytic Ser241 residue.[4][5] This process involves the formation of a covalent carbamate adduct with the serine hydroxyl group.
-
Ureas: Piperidine and piperazine aryl ureas, including compounds like PF-750 and the more potent PF-3845, represent another significant class of covalent FAAH inhibitors.[3][5] These compounds also carbamylate the active site serine, leading to irreversible inhibition.[3]
-
α-Ketoheterocycles: Compounds like OL-135 feature an electrophilic α-ketoheterocycle moiety that reacts with Ser241 to form a stable hemiketal adduct.[6][7] This interaction is often reversible.
Quantitative Data on Covalent FAAH Inhibitors
The potency of covalent inhibitors is often characterized by their half-maximal inhibitory concentration (IC50) and their inactivation rate constants (k_inact and K_I). The ratio k_inact/K_I is a measure of the inhibitor's efficiency. Below is a summary of quantitative data for representative covalent FAAH inhibitors.
| Inhibitor | Class | Target | IC50 (nM) | k_inact (s⁻¹) | K_I (μM) | k_inact/K_I (M⁻¹s⁻¹) | Reference(s) |
| URB597 | Carbamate | hFAAH | 4.6 | - | - | 1590 | [4][8] |
| PF-750 | Urea | hFAAH | 16.2 | - | - | 791 ± 34 | [3][4] |
| PF-3845 | Urea | hFAAH | - | 0.0033 ± 0.0002 | 0.23 ± 0.03 | 12600 ± 3000 | [4][8] |
| PF-04457845 | Urea | hFAAH | 7.2 | - | - | 40300 ± 11500 | [4][8] |
| OL-135 | α-Ketoheterocycle | rFAAH | 4.7 | - | - | - | [6] |
| JNJ-42165279 | - | hFAAH | 70 | - | - | - | [8] |
| LY-2183240 | Urea | FAAH | 12 | - | - | - | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of covalent FAAH inhibitors.
FAAH Inhibition Assay (Fluorometric)
This assay is used to determine the in vitro potency of a test compound against FAAH.
Materials:
-
Recombinant human or rat FAAH
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
FAAH Substrate (e.g., AMC-arachidonoyl amide)
-
Test Compound (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in FAAH Assay Buffer.
-
In a 96-well plate, add the test compound dilutions, FAAH enzyme solution, and assay buffer.
-
Pre-incubate the plate at 37°C for a defined period (e.g., 10-60 minutes) to allow for time-dependent inhibition.
-
Initiate the reaction by adding the FAAH substrate.
-
Immediately measure the fluorescence at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm in kinetic mode for 10-60 minutes at 37°C.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve. For time-dependent inhibitors, IC50 values will vary with the pre-incubation time.
-
To determine k_inact and K_I, progress curves of the enzymatic reaction at various inhibitor concentrations are monitored over time. The observed rate constants (k_obs) are then plotted against the inhibitor concentration.
Confirmation of Covalent Adduct Formation by LC-MS/MS
This protocol outlines the general steps to confirm the covalent modification of FAAH by an inhibitor using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Purified FAAH protein
-
Covalent inhibitor
-
Reaction buffer (e.g., 125 mM Tris-HCl, pH 9.0)
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Protein-Inhibitor Incubation: Incubate purified FAAH with an excess of the covalent inhibitor in the reaction buffer. Include a control sample of FAAH without the inhibitor.
-
Denaturation, Reduction, and Alkylation: Denature the protein by adding urea. Reduce disulfide bonds with DTT and then alkylate the free cysteines with IAA to prevent their re-formation.
-
Tryptic Digestion: Dilute the reaction mixture to reduce the urea concentration and add trypsin. Incubate overnight at 37°C to digest the protein into smaller peptides.[10]
-
LC-MS/MS Analysis: Acidify the peptide mixture with formic acid and analyze by LC-MS/MS. The sample is injected onto a reverse-phase column and peptides are separated by a gradient of increasing acetonitrile concentration. The eluting peptides are ionized and analyzed by the mass spectrometer.
-
Data Analysis: The MS data is analyzed to identify peptides. A key step is to search for a peptide containing the active site serine (Ser241) with a mass shift corresponding to the mass of the covalently bound inhibitor fragment.[11][12] Tandem MS (MS/MS) is then used to fragment this modified peptide to confirm the site of modification.[13]
In Vivo Efficacy Assessment: Formalin Test in Mice
The formalin test is a widely used model of inflammatory pain to assess the analgesic efficacy of FAAH inhibitors.
Materials:
-
Male C57BL/6 mice
-
Formalin solution (e.g., 2.5% in saline)
-
Test compound (FAAH inhibitor) formulated in a suitable vehicle
-
Vehicle control
-
Observation chambers
-
Syringes and needles
Procedure:
-
Acclimation: Acclimate the mice to the observation chambers for at least 30 minutes before the test.
-
Drug Administration: Administer the test compound or vehicle to the mice via the desired route (e.g., intraperitoneal, oral) at a specific time before the formalin injection.
-
Formalin Injection: Inject a small volume (e.g., 20 µL) of formalin solution subcutaneously into the plantar surface of one hind paw.[11]
-
Observation: Immediately after the injection, place the mouse back into the observation chamber and record the cumulative time spent licking or biting the injected paw. The observation is typically divided into two phases: the early phase (0-5 minutes post-injection), representing acute nociceptive pain, and the late phase (15-30 minutes post-injection), which reflects inflammatory pain.[11]
-
Data Analysis: Compare the licking/biting time between the drug-treated and vehicle-treated groups for both phases. A significant reduction in the licking/biting time in the late phase indicates an anti-inflammatory analgesic effect.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts in covalent FAAH inhibition research.
References
- 1. Structure-guided inhibitor design for human FAAH by interspecies active site conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications [frontiersin.org]
- 13. mdpi.com [mdpi.com]
The Binding Enigma: A Technical Deep Dive into the Noncovalent Inhibition of FAAH by a Novel Ketobenzimidazole Inhibitor
For the attention of Researchers, Scientists, and Drug Development Professionals.
Introduction
Fatty Acid Amide Hydrolase (FAAH) has emerged as a compelling therapeutic target for a spectrum of neurological and inflammatory disorders.[1][2] As an integral membrane enzyme, FAAH is responsible for the degradation of fatty acid amides, most notably the endocannabinoid anandamide, thereby terminating its signaling.[1][3][4] Inhibition of FAAH elevates endogenous anandamide levels, offering a nuanced approach to modulating the endocannabinoid system with potential therapeutic benefits in pain, anxiety, and inflammation.[1][5] While many FAAH inhibitors operate through covalent modification of the enzyme's active site, this guide focuses on a distinct and potent noncovalent inhibitor, a ketobenzimidazole derivative referred to herein as Compound 2.[1] This document will explore the binding characteristics, quantitative inhibitory data, and the mechanistic underpinnings of this unique inhibitor's interaction with the FAAH enzyme.
Quantitative Inhibition Data
The inhibitory potency of Compound 2 has been characterized against both human and rat FAAH, as well as in cellular contexts. The following tables summarize the key quantitative data, providing a clear comparison of its activity.
| Enzyme Source | IC50 (nM) | Inhibition Type | Reference |
| Human FAAH | 28 | Noncovalent | [1] |
| Rat FAAH | 100 | Noncovalent | [1] |
Table 1: In Vitro Inhibitory Potency of Compound 2 against FAAH. This table highlights the significant potency of Compound 2, with a notable preference for the human isoform of the enzyme.
| Cell Line | Cellular IC50 (nM) | Species Origin | Reference |
| T84 | 320 | Human | [1][6] |
| RBL-2H3 | 951 | Rat | [1][6] |
Table 2: Cellular FAAH Inhibition by Compound 2. This data demonstrates the ability of Compound 2 to effectively inhibit FAAH within a cellular environment, a critical aspect for therapeutic potential.
The Binding Site and Mechanism of Noncovalent Inhibition
X-ray crystallography of Compound 2 in complex with rat FAAH at a resolution of 2.3 Å has provided unprecedented insight into its unique binding mode.[1] Unlike the majority of documented FAAH inhibitors that form a covalent bond with the catalytic serine residue (Ser241), Compound 2 achieves its potent inhibition through noncovalent interactions.[1][6]
The cocrystal structure reveals that Compound 2 binds within the enzyme's active site, but in a significantly different orientation compared to covalent inhibitors.[1] Crucially, the carbonyl group of the ketobenzimidazole moiety does not interact with the catalytic Ser241.[1] Instead, its inhibitory action is derived from a high degree of shape complementarity with the active site and numerous hydrophobic interactions.[1][6] This non-mechanism-based inhibition presents a novel avenue for modulating FAAH activity, potentially offering advantages in terms of selectivity and reduced off-target effects.[1]
The FAAH active site itself is comprised of a catalytic triad (Ser241, Ser217, and Lys142) and is situated within a hydrophobic channel.[7][8][9] Substrates and inhibitors access this site through a membrane access channel and an acyl chain-binding pocket.[7][9] Compound 2's ability to potently inhibit the enzyme without direct interaction with the catalytic triad underscores the importance of shape and hydrophobic matching in inhibitor design.
Signaling Pathway and Experimental Workflow
To visually represent the context of FAAH inhibition and the general workflow for identifying such inhibitors, the following diagrams are provided.
Caption: FAAH Signaling Pathway and Point of Inhibition.
The diagram above illustrates the retrograde signaling mechanism of anandamide. Produced in the postsynaptic neuron, it travels to the presynaptic neuron to activate CB1 receptors. FAAH, located in the postsynaptic neuron, terminates this signal by degrading anandamide. This compound blocks this degradation, thereby enhancing anandamide signaling.[3][10]
Caption: General Workflow for FAAH Inhibitor Discovery.
This flowchart outlines a typical drug discovery cascade for identifying and characterizing novel FAAH inhibitors, starting from initial screening to detailed structural and cellular analysis.
Experimental Protocols
A detailed understanding of the methodologies used to characterize Compound 2 is essential for researchers looking to build upon this work.
FAAH Inhibition Assay (In Vitro)
The in vitro inhibitory potency of compounds against FAAH is commonly determined using a fluorometric assay.
-
Principle: The assay measures the hydrolysis of a fluorogenic FAAH substrate, such as AMC-arachidonoyl amide, which releases a fluorescent product (7-amino-4-methylcoumarin, AMC).[11][12] The rate of fluorescence increase is proportional to FAAH activity.
-
Enzyme Source: Recombinant human or rat FAAH expressed in a suitable system (e.g., E. coli or insect cells).
-
Procedure:
-
The FAAH enzyme is pre-incubated with varying concentrations of the inhibitor (e.g., Compound 2) in an appropriate assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA).[11]
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
The increase in fluorescence is monitored over time using a fluorescence plate reader with excitation and emission wavelengths typically around 340-360 nm and 450-465 nm, respectively.[11][12]
-
The rate of reaction is calculated for each inhibitor concentration.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cellular FAAH Inhibition Assay
This assay assesses the ability of an inhibitor to penetrate cells and inhibit FAAH in a more physiologically relevant context.
-
Cell Lines: Human cell lines such as T84 or rat cell lines like RBL-2H3, which endogenously express FAAH, are used.[1][6]
-
Procedure:
-
Cells are cultured to an appropriate density in multi-well plates.
-
The cells are treated with varying concentrations of the inhibitor for a defined period.
-
The cells are then lysed to release the cellular contents, including FAAH.
-
The FAAH activity in the cell lysates is measured using the in vitro fluorometric assay described above.
-
The cellular IC50 is calculated by comparing the FAAH activity in inhibitor-treated cells to that in vehicle-treated control cells.
-
X-ray Crystallography
Determining the three-dimensional structure of the FAAH-inhibitor complex is crucial for understanding the binding mechanism.
-
Protein Expression and Purification: Rat FAAH, or a humanized rat variant, is overexpressed and purified to homogeneity.[2]
-
Crystallization: The purified FAAH is co-crystallized with the inhibitor (Compound 2). This involves screening a wide range of crystallization conditions (e.g., pH, precipitant concentration, temperature) to obtain well-diffracting crystals.
-
Data Collection and Structure Determination:
-
The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.
-
The diffraction data is processed to determine the electron density map of the protein-inhibitor complex.
-
A molecular model is built into the electron density map and refined to yield the final atomic-resolution structure. This allows for the precise visualization of the interactions between the inhibitor and the amino acid residues of the FAAH active site.[1]
-
Conclusion
Compound 2 represents a significant advancement in the field of FAAH inhibition. Its potent, noncovalent mechanism of action, elucidated through detailed structural and biochemical studies, distinguishes it from the majority of existing FAAH inhibitors. The data and methodologies presented in this guide provide a comprehensive overview of the binding site and inhibitory characteristics of this novel ketobenzimidazole derivative. This information serves as a valuable resource for researchers and drug developers aiming to design the next generation of FAAH-targeted therapeutics with improved efficacy and safety profiles. The unique binding mode of Compound 2 opens up new possibilities for structure-based design of non-covalent inhibitors for this important therapeutic target.
References
- 1. pnas.org [pnas.org]
- 2. Structure-guided inhibitor design for human FAAH by interspecies active site conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic Pathways That Regulate Endocannabinoid Signaling in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are FAAH inhibitors and how do they work? [synapse.patsnap.com]
- 6. Discovery and molecular basis of potent noncovalent inhibitors of fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. proteopedia.org [proteopedia.org]
- 9. FAAH Modulators from Natural Sources: A Collection of New Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. FAAH Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]
Methodological & Application
FAAH inhibitor 2 cell-based assay guidelines
Application Notes & Protocols: FAAH Inhibitor Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that plays a crucial role in regulating the endocannabinoid system.[1] It is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides.[2][3] By hydrolyzing these signaling lipids, FAAH terminates their biological activity. Inhibition of FAAH leads to an accumulation of endogenous ligands like anandamide, thereby amplifying their signaling through cannabinoid receptors (CB1 and CB2). This enhancement of endocannabinoid tone has shown therapeutic potential for various conditions, including pain, anxiety, and neuroinflammatory disorders. Consequently, screening for and characterizing FAAH inhibitors is a significant area of interest in drug discovery.
This document provides detailed guidelines and protocols for conducting cell-based assays to screen and characterize FAAH inhibitors.
Endocannabinoid Signaling Pathway Involving FAAH
The endocannabinoid system is a vital lipid signaling network. Endocannabinoids like anandamide are produced "on-demand" and act as retrograde messengers, binding primarily to presynaptic CB1 receptors to modulate neurotransmitter release. FAAH, located in the postsynaptic neuron, terminates anandamide signaling by hydrolyzing it into arachidonic acid and ethanolamine.[3] Pharmacological inhibition of FAAH blocks this degradation, leading to elevated anandamide levels, which enhances and prolongs its signaling effects.
Caption: FAAH's role in the endocannabinoid signaling pathway.
Assay Principles
The most common method for quantifying FAAH activity in a cellular context is the fluorometric assay.[4] This assay is sensitive, reproducible, and well-suited for high-throughput screening.[2][4]
Fluorometric Assay Principle: This assay employs a synthetic, non-fluorescent substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA).[2][3] FAAH cleaves this substrate, releasing the highly fluorescent compound 7-amino-4-methylcoumarin (AMC).[1][2] The rate of increase in fluorescence is directly proportional to the FAAH enzyme activity. The reaction can be monitored kinetically using a fluorescence plate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~465 nm.[1][5]
Experimental Protocols
This section details a generalized protocol for a fluorometric cell-based FAAH inhibitor assay.
General Workflow
The overall workflow involves culturing cells, treating them with test compounds, preparing cell lysates, and then measuring the enzymatic activity in the lysates.
Caption: General workflow for a cell-based FAAH inhibitor assay.
Materials and Reagents
-
Cell Line: A mammalian cell line with detectable endogenous FAAH activity (e.g., BV-2 microglia, C6 glioma) or a cell line overexpressing FAAH.
-
Cell Culture Medium & Reagents: Appropriate for the chosen cell line.
-
Test Compounds (Inhibitors): Dissolved in a suitable solvent (e.g., DMSO).
-
Ice-Cold Phosphate-Buffered Saline (PBS)
-
Ice-Cold FAAH Assay Buffer: Typically Tris-based buffer (e.g., 50 mM Tris-HCl, pH 9.0).
-
Protease Inhibitor Cocktail
-
Fluorogenic Substrate: e.g., AAMCA.
-
Protein Quantification Assay Kit: e.g., BCA or Bradford assay.
-
Equipment: Cell culture incubator, refrigerated microcentrifuge, fluorescence microplate reader, multi-channel pipette, white or black opaque 96-well plates.
Detailed Protocol
Step 1: Cell Seeding and Culture
-
Seed cells into a multi-well plate (e.g., 12-well or 24-well for treatment, or directly in a 96-well plate). The optimal seeding density should be determined empirically for each cell line to ensure cells are in a logarithmic growth phase and reach 80-90% confluency at the time of the experiment.[4][6]
-
Incubate cells under standard conditions (e.g., 37°C, 5% CO₂).
Step 2: Compound Treatment
-
Prepare serial dilutions of the test compounds (FAAH inhibitors) in cell culture medium. Include a vehicle control containing the same final concentration of solvent (e.g., DMSO) as the highest compound concentration.[4]
-
Once cells reach the desired confluency, remove the culture medium.
-
Add the medium containing the test compounds or vehicle control to the respective wells.
-
Incubate for the desired treatment period (this can range from a few hours to 24 hours, depending on the inhibitor's mechanism).[7]
Step 3: Preparation of Cell Lysates
-
After incubation, aspirate the treatment medium and wash the cells twice with ice-cold PBS.[4]
-
Add an appropriate volume of ice-cold FAAH Assay Buffer containing a protease inhibitor cocktail to each well (e.g., 100 µL for a 24-well plate).[4][8]
-
Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.[4]
-
Lyse the cells by sonication on ice or by multiple freeze-thaw cycles.[9][10]
-
Centrifuge the lysate at ≥10,000 x g for 10-15 minutes at 4°C to pellet cellular debris.[1][4][5]
-
Carefully transfer the supernatant, which contains the FAAH enzyme, to a new pre-chilled tube.[1][4]
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA). This is crucial for normalizing FAAH activity.
Step 4: FAAH Activity Assay (96-well plate format)
-
In a white or black opaque 96-well plate, set up the following wells in triplicate:
-
Sample Wells: Add cell lysate (e.g., 10-50 µg of total protein) from each treatment condition.
-
Vehicle Control Wells: Add lysate from vehicle-treated cells.
-
Background Control Wells: To account for non-enzymatic substrate hydrolysis, use lysate that has been heat-inactivated or contains a known potent FAAH inhibitor.[1]
-
-
Adjust the volume in all wells to a uniform final volume (e.g., 50 µL) with FAAH Assay Buffer.[1]
-
Prepare a Reaction Mix containing the fluorogenic substrate (e.g., AAMCA) in FAAH Assay Buffer.
-
Initiate the enzymatic reaction by adding the Reaction Mix to all wells (e.g., 50 µL).
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.[5]
-
Measure fluorescence kinetically for 30-60 minutes, with readings taken every 1-2 minutes (Excitation: ~360 nm, Emission: ~465 nm).[1][5]
Step 5: Data Analysis
-
Calculate the rate of reaction (V₀) for each well by determining the slope of the linear portion of the fluorescence versus time plot (ΔRFU/min).
-
Subtract the average rate of the background control wells from all other sample and control wells.
-
Normalize the reaction rate to the amount of protein in each well (e.g., V₀ / µg protein).
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control: % Inhibition = (1 - (Rate_inhibitor / Rate_vehicle)) * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve (e.g., using non-linear regression) to determine the IC₅₀ value.
Data Presentation
Quantitative data, such as IC₅₀ values, should be presented in a clear, tabular format for easy comparison.
Table 1: IC₅₀ Values of Common FAAH Inhibitors
| Inhibitor | Cell Line / Enzyme Source | Assay Type | IC₅₀ (nM) | Reference(s) |
| URB597 | Recombinant Human FAAH | Fluorometric | 4.6 | [11] |
| N1E115 Cell Homogenate | Radiometric ([³H]-AEA) | 31 | [12] | |
| C6 Glioma Cells | Radiometric ([³H]-AEA) | 263 (at pH 8) | [13] | |
| PF-3845 | Recombinant FAAH | - | Ki = 230 | [11] |
| Colo-205 Cells | MTT (Viability) | 52,550 | [14] | |
| PF-04457845 | Recombinant Human FAAH | Fluorometric | 7.2 | [11] |
| HEK293T Cells (in situ) | Substrate Hydrolysis | 50 - 70 | [15] | |
| JNJ-42165279 | Recombinant Human FAAH | - | 70 | [11] |
| JZL195 | FAAH | - | 2 | [11] |
Note: IC₅₀ values can vary significantly based on the assay conditions (e.g., pH, substrate concentration, incubation time), cell type, and whether recombinant enzyme or whole-cell lysate is used.[13][15]
Troubleshooting and Best Practices
-
Low Signal/Activity:
-
High Background:
-
Test for autofluorescence of test compounds.
-
Include a "no enzyme" or "inhibited enzyme" control to subtract background fluorescence.[4]
-
-
Poor Reproducibility:
-
Solvent Effects:
-
Keep the final concentration of solvents like DMSO low (typically ≤1%) and consistent across all wells, including controls.
-
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]
- 3. Fluorimetric Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. abcam.cn [abcam.cn]
- 6. researchgate.net [researchgate.net]
- 7. Fatty Acid Amide Hydrolase (FAAH) Inhibition Modulates Amyloid-Beta-Induced Microglia Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. Methods for the Measurement of a Bacterial Enzyme Activity in Cell Lysates and Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. selleckchem.com [selleckchem.com]
- 12. The FAAH inhibitor URB597 efficiently reduces tyrosine hydroxylase expression through CB1- and FAAH-independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The potency of the fatty acid amide hydrolase inhibitor URB597 is dependent upon the assay pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. frontierspartnerships.org [frontierspartnerships.org]
- 15. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of FAAH Inhibitor 2 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides.[1][2] Inhibition of FAAH has emerged as a promising therapeutic strategy for a variety of conditions, including pain, anxiety, and inflammatory disorders.[2][3] By blocking FAAH, the endogenous levels of anandamide are increased, leading to enhanced activation of cannabinoid receptors (CB1 and CB2), which can produce therapeutic effects without the psychoactive side effects associated with direct CB1 agonists.[4][5] These application notes provide detailed protocols and data for the use of a representative FAAH inhibitor, referred to here as "FAAH inhibitor 2," in rodent models. This document is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of FAAH inhibitors.
Mechanism of Action
FAAH inhibitors act by blocking the catalytic activity of the FAAH enzyme, thereby preventing the hydrolysis of anandamide into arachidonic acid and ethanolamine.[1] This leads to an accumulation of anandamide in the brain and peripheral tissues, resulting in enhanced signaling through cannabinoid receptors, primarily CB1 and CB2.[1][6] This enhanced "endocannabinoid tone" is thought to underlie the analgesic, anxiolytic, and anti-inflammatory effects observed with FAAH inhibition.[2][3]
Signaling Pathway of FAAH Inhibition
References
- 1. researchgate.net [researchgate.net]
- 2. Full Inhibition of Spinal FAAH Leads to TRPV1-Mediated Analgesic Effects in Neuropathic Rats and Possible Lipoxygenase-Mediated Remodeling of Anandamide Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Using the rat forced swim test to assess antidepressant-like activity in rodents | Semantic Scholar [semanticscholar.org]
- 5. Elevated Brain Fatty Acid Amide Hydrolase Induces Depressive-Like Phenotypes in Rodent Models: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatty acid amide hydrolase inhibition heightens anandamide signaling without producing reinforcing effects in primates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing FAAH Inhibitor 2 Stock Solutions in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, responsible for the degradation of fatty acid amides, including the endogenous cannabinoid anandamide (AEA).[1][2][3] Inhibition of FAAH increases the levels of endocannabinoids, which then modulate various physiological processes through cannabinoid receptors (CB1 and CB2).[2][4] This makes FAAH a promising therapeutic target for a range of conditions, including pain, anxiety, and inflammatory disorders.[2]
FAAH Inhibitor 2 is a compound used in research to selectively inhibit the activity of the FAAH enzyme.[5][6] Proper preparation of stock solutions is crucial for obtaining accurate and reproducible results in both in vitro and in vivo experiments. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving FAAH inhibitors due to its high solubilizing capacity for organic molecules.[5][7][8]
This document provides detailed application notes and protocols for the preparation of this compound stock solutions in DMSO, ensuring stability and optimal performance in research applications.
Quantitative Data Summary
The following table summarizes the key quantitative information for preparing and storing this compound stock solutions in DMSO.
| Parameter | Value | Reference |
| Molecular Weight | 319.72 g/mol | [5] |
| Solubility in DMSO | 40 mg/mL (125.1 mM) | [5][6] |
| Recommended Storage (Powder) | 3 years at -20°C | [5] |
| Recommended Storage (Stock Solution in DMSO) | 1 year at -80°C | [5] |
| 1 month at -20°C | [5] | |
| CAS Number | 184475-71-6 | [5] |
Note: The use of fresh, anhydrous DMSO is highly recommended as absorbed moisture can decrease the solubility of the compound.[5][6]
Experimental Protocol: Preparing this compound Stock Solution
This protocol describes the step-by-step procedure for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (powder form)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Pre-weighing (optional but recommended for accuracy):
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully add the desired amount of this compound powder to the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.197 mg of the compound.
-
-
Solvent Addition:
-
Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. To continue the example, add 1 mL of DMSO.
-
-
Dissolution:
-
Tightly cap the tube.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all the powder has completely dissolved and the solution is clear. If necessary, brief warming in a 37°C water bath can aid dissolution, but avoid excessive heat.
-
-
Aliquoting and Storage:
Good Laboratory Practices:
-
Always use personal protective equipment (PPE), such as gloves and safety glasses, when handling chemical compounds and solvents.
-
Work in a well-ventilated area or a chemical fume hood.
-
Ensure all equipment is clean and calibrated.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the signaling pathway of FAAH and the experimental workflow for preparing the stock solution.
Caption: FAAH signaling pathway and the effect of this compound.
Caption: Experimental workflow for preparing this compound stock solution.
References
- 1. apexbt.com [apexbt.com]
- 2. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Preclinical pharmacological evaluation of the fatty acid amide hydrolase inhibitor BIA 10‐2474 - PMC [pmc.ncbi.nlm.nih.gov]
Administration Routes for FAAH Inhibitors in In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo administration of Fatty Acid Amide Hydrolase (FAAH) inhibitors, focusing on commonly studied compounds such as URB597 and PF-3845. These guidelines are intended to assist researchers in designing and executing preclinical studies to evaluate the therapeutic potential of FAAH inhibitors.
Introduction
Fatty Acid Amide Hydrolase (FAAH) is a key enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides.[1] Inhibition of FAAH elevates the endogenous levels of these signaling lipids, which can produce a range of therapeutic effects, including analgesia, anxiolysis, and anti-inflammatory actions, without the psychotropic side effects associated with direct cannabinoid receptor agonists.[2][3][4][5] The efficacy and pharmacokinetic profile of FAAH inhibitors in vivo are highly dependent on the chosen administration route. This document outlines various administration routes and provides detailed protocols for their implementation in rodent models.
Data Presentation: In Vivo Administration of FAAH Inhibitors
The following tables summarize quantitative data for the in vivo administration of two widely studied FAAH inhibitors, URB597 and PF-3845, across different routes and animal models.
Table 1: URB597 Administration Data
| Animal Model | Administration Route | Dosage | Vehicle | Key Findings | Reference |
| Mouse | Intraperitoneal (i.p.) | 0.5 mg/kg | 5% Tween 80, 5% polyethylene glycol 400, 90% saline | Prevented attentional impairments. | [6] |
| Mouse | Intraperitoneal (i.p.) | 3 mg/kg | 2% ethanol, 2% DMSO, 1% Tween 80 in saline | Reduced tyrosine hydroxylase mRNA levels in the brain. | [7] |
| Mouse | Intraperitoneal (i.p.) | 1 mg/kg (chronic, 20 days) | Not specified | Suppressed the development of paclitaxel-induced neuropathic pain. | [8] |
| Mouse | Intraperitoneal (i.p.) | 10 mg/kg | Not specified | Reversed LPS-induced tactile allodynia. | [1][9] |
| Mouse | Intraperitoneal (i.p.) | 1 and 3 mg/kg | Not specified | Prevented and reversed morphine tolerance. | [10] |
| Mouse | Oral (p.o.) | 5 mg/kg | Not specified | Less effective in inhibiting brain FAAH compared to i.p. and i.n. routes. | [11] |
| Mouse | Intranasal (i.n.) | 5 mg/kg | Not specified | Effective in inhibiting brain FAAH, comparable to i.p. administration. | [11] |
| Rat | Intraperitoneal (i.p.) | 0.3 mg/kg | Not specified | Reduced mechanical allodynia and thermal hyperalgesia in an inflammatory pain model. | [2] |
| Rat | Intracerebroventricular (i.c.v.) | Not specified | Not specified | Effective at inhibiting orofacial pain. | [12] |
| Squirrel Monkey | Intravenous (i.v.) | 0.3 mg/kg | Not specified | Blocked FAAH activity and increased anandamide levels in the brain. | [3] |
Table 2: PF-3845 Administration Data
| Animal Model | Administration Route | Dosage | Vehicle | Key Findings | Reference |
| Mouse | Intraperitoneal (i.p.) | 2, 5, or 10 mg/kg (once daily) | 1% DMSO in normal saline | Improved functional recovery after traumatic brain injury. | [13] |
| Mouse | Intraperitoneal (i.p.) | 10 mg/kg | Not specified | Reversed LPS-induced tactile allodynia and increased brain and spinal cord AEA levels. | [1][9][14] |
| Mouse | Oral (p.o.) | 5 mg/kg | Not specified | Potently inhibited FAAH activity in the brain and liver. | [11] |
| Mouse | Intranasal (i.n.) | 5 mg/kg | Not specified | Potently inhibited FAAH activity in the brain and liver. | [11] |
| Mouse | Intraplantar (i.pl.) | 10 µg | Not specified | Produced a partial reduction in allodynia. | [1] |
Experimental Protocols
Below are detailed methodologies for the preparation and administration of FAAH inhibitors for in vivo studies.
Protocol 1: Intraperitoneal (i.p.) Administration
Intraperitoneal injection is a common and effective route for systemic delivery of FAAH inhibitors.
Materials:
-
FAAH inhibitor (e.g., URB597 or PF-3845)
-
Vehicle solution (see Tables 1 and 2 for examples)
-
Sterile 1 mL syringes with 25-27 gauge needles
-
Analytical balance and appropriate weighing supplies
-
Vortex mixer and/or sonicator
-
Animal scale
Procedure:
-
Vehicle Preparation: Prepare the chosen vehicle solution under sterile conditions. A common vehicle for lipophilic compounds like many FAAH inhibitors is a mixture of DMSO, Tween 80 (or Cremophor EL), and saline. For example, to prepare a vehicle of 5% DMSO, 5% Tween 80 in saline:
-
Add 50 µL of DMSO to a sterile microcentrifuge tube.
-
Add 50 µL of Tween 80 and vortex thoroughly.
-
Add 900 µL of sterile saline to bring the final volume to 1 mL.
-
-
Drug Formulation:
-
Calculate the required amount of FAAH inhibitor based on the desired dose and the number and weight of the animals.
-
Weigh the FAAH inhibitor accurately.
-
Dissolve the inhibitor in a small amount of the organic solvent component of the vehicle (e.g., DMSO) first.
-
Gradually add the remaining vehicle components while vortexing or sonicating to ensure complete dissolution. The final solution should be clear.
-
-
Animal Dosing:
-
Weigh each animal immediately before injection to calculate the precise volume to be administered. A typical injection volume is 10 mL/kg.
-
Gently restrain the animal, exposing the lower abdominal quadrants.
-
Insert the needle at a shallow angle (approximately 15-20 degrees) into one of the lower abdominal quadrants, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate slightly to ensure the needle has not entered a blood vessel or organ.
-
Inject the solution slowly and smoothly.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
-
Protocol 2: Oral Gavage (p.o.) Administration
Oral administration is a less invasive method suitable for chronic dosing studies.
Materials:
-
FAAH inhibitor
-
Vehicle suitable for oral administration (e.g., 10% PEG-400, 10% Tween-80, 80% saline)[15]
-
Sterile water or saline
-
Flexible or rigid gavage needles (20-22 gauge for mice, 16-18 gauge for rats)
-
1 mL syringes
-
Animal scale
Procedure:
-
Drug Formulation: Prepare the drug solution or suspension in a similar manner to the i.p. formulation, using a vehicle appropriate for oral delivery.
-
Animal Handling and Dosing:
-
Measure the distance from the animal's oral cavity to the xiphoid process (the tip of the sternum) to determine the appropriate insertion depth for the gavage needle. Mark this depth on the needle.
-
Gently restrain the animal, holding it in an upright position.
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is felt, withdraw and reposition.
-
Once the needle is at the predetermined depth, administer the solution.
-
Withdraw the needle gently and return the animal to its cage.
-
Observe the animal for any signs of distress or incorrect administration (e.g., fluid coming from the nares).
-
Protocol 3: Intranasal (i.n.) Administration
Intranasal delivery offers a non-invasive method for rapid drug delivery to the brain, bypassing the blood-brain barrier to some extent.[11]
Materials:
-
FAAH inhibitor
-
Vehicle (typically a low-volume, highly concentrated solution in saline or a mild solubilizing agent)
-
Micropipette with sterile tips
-
Animal restrainer (optional)
Procedure:
-
Drug Formulation: Prepare a concentrated solution of the FAAH inhibitor in a small volume of vehicle. The total volume administered is typically 5-10 µL per nostril for mice.
-
Animal Dosing:
-
Gently restrain the animal in a supine position with its head tilted back slightly.
-
Using a micropipette, slowly dispense a small drop (2-3 µL) of the solution onto the opening of one nostril.
-
Allow the animal to inhale the drop before administering the next.
-
Alternate between nostrils until the full dose has been administered.
-
Keep the animal in a supine position for a short period after administration to facilitate absorption.
-
Mandatory Visualizations
Signaling Pathway of FAAH Inhibition
Caption: Signaling pathway of FAAH inhibition leading to increased anandamide levels.
Experimental Workflow for In Vivo FAAH Inhibitor Study
Caption: A typical experimental workflow for an in vivo study of an FAAH inhibitor.
References
- 1. The fatty acid amide hydrolase (FAAH) inhibitor PF-3845 acts in the nervous system to reverse LPS-induced tactile allodynia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acid amide hydrolase inhibition heightens anandamide signaling without producing reinforcing effects in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Acute Administration of URB597 Fatty Acid Amide Hydrolase Inhibitor Prevents Attentional Impairments by Distractors in Adolescent Mice [frontiersin.org]
- 7. The FAAH inhibitor URB597 efficiently reduces tyrosine hydroxylase expression through CB1- and FAAH-independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Brain permeant and impermeant inhibitors of fatty-acid amide hydrolase suppress the development and maintenance of paclitaxel-induced neuropathic pain without producing tolerance or physical dependence in vivo and synergize with paclitaxel to reduce tumor cell line viability in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The fatty acid amide hydrolase (FAAH) inhibitor PF-3845 acts in the nervous system to reverse LPS-induced tactile allodynia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of fatty acid amide hydrolase in the CNS prevents and reverses morphine tolerance in male and female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Different Routes to Inhibit Fatty Acid Amide Hydrolase: Do All Roads Lead to the Same Place? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of Fatty Acid Amide Hydrolase Inhibitor URB597 on Orofacial Pain Perception in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The fatty acid amide hydrolase inhibitor PF-3845 promotes neuronal survival, attenuates inflammation and improves functional recovery in mice with traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Profiling FAAH Inhibitors Using Activity-Based Protein Profiling (ABPP)
Introduction
Fatty Acid Amide Hydrolase (FAAH) is a key serine hydrolase in the endocannabinoid system, primarily responsible for the degradation of the signaling lipid anandamide.[1] Inhibition of FAAH increases endogenous anandamide levels, offering a promising therapeutic strategy for pain, anxiety, and other neurological disorders. Activity-Based Protein Profiling (ABPP) has emerged as a powerful chemoproteomic technique to assess the potency and selectivity of FAAH inhibitors directly within a complex biological system.[1][2][3] This method utilizes active site-directed chemical probes to profile the functional state of enzymes, making it an invaluable tool in drug discovery.[2][4][5]
Principle of Competitive ABPP
Competitive ABPP is the primary method for evaluating inhibitors.[4][6] The principle relies on the competition between an inhibitor and a broad-spectrum, active-site-directed ABPP probe for binding to the target enzyme. A potent and selective inhibitor will occupy the active site of FAAH, preventing the subsequent labeling of the enzyme by the ABPP probe. The reduction in probe labeling, which can be quantified, is directly proportional to the inhibitor's potency. This technique allows for the simultaneous assessment of an inhibitor's engagement with its intended target (FAAH) and its potential off-targets within the same enzyme class (e.g., other serine hydrolases) in a native biological context.[2][4]
An ABPP probe typically consists of three components: a reactive group (or "warhead") that forms a covalent bond with a nucleophilic residue in the enzyme's active site, a recognition element for affinity, and a reporter tag (e.g., a fluorophore like TAMRA or biotin) for visualization or enrichment.[5][7][8]
Data Presentation
Quantitative data from competitive ABPP experiments are crucial for determining inhibitor potency (IC50) and selectivity. Results are typically summarized in tables for clear comparison.
Table 1: Example IC50 Determination for a Novel FAAH Inhibitor (Compound X) using Gel-Based ABPP.
| Inhibitor Conc. (nM) | % FAAH Activity (Mean) | Standard Deviation (SD) |
| 0 (DMSO Control) | 100 | 4.5 |
| 1 | 85.2 | 3.8 |
| 10 | 51.5 | 5.1 |
| 50 | 22.1 | 2.9 |
| 100 | 10.3 | 2.1 |
| 500 | 4.8 | 1.5 |
| 1000 | 2.1 | 0.9 |
| Calculated IC50 | 9.8 nM |
Note: Data are representative. Actual values would be derived from densitometric analysis of fluorescent bands on a gel.
Table 2: Example Selectivity Profile of FAAH Inhibitors from MS-Based ABPP.
| Protein Target | BIA 10-2474 (% Inhibition at 10 µM) | PF-04457845 (% Inhibition at 10 µM) |
| FAAH | >99% | >99% |
| FAAH2 | >95% | ~60% |
| ABHD6 | >90% | <10% |
| CES1 | >80% | <5% |
| CES2 | >90% | <5% |
This table illustrates how MS-based ABPP can quantify inhibitor effects across multiple serine hydrolases, highlighting the superior selectivity of PF-04457845 compared to BIA 10-2474, which shows significant off-target inhibition.[2]
Experimental Workflows and Diagrams
The workflow for assessing FAAH inhibitors via ABPP can be visualized as a multi-step process, leading to either gel-based or mass spectrometry-based analysis.
Caption: Competitive ABPP workflow for FAAH inhibitor profiling.
The core of ABPP is the covalent interaction between the probe and the enzyme's active site, a process that is blocked by an effective inhibitor.
Caption: Mechanism of competitive inhibition in ABPP.
Protocols
These protocols provide a generalized framework. Specific concentrations, incubation times, and reagents may require optimization.
Protocol 1: Gel-Based Competitive ABPP for IC50 Determination
This protocol is used to determine the potency of an inhibitor against FAAH in a cell lysate.
1. Materials:
-
Cell or tissue lysate containing active FAAH (e.g., from HEK293T cells overexpressing FAAH, or mouse brain tissue).[2]
-
Lysis Buffer: PBS or 50 mM Tris-HCl, pH 7.4.
-
FAAH inhibitor stock solutions (in DMSO).
-
Activity-based probe with a fluorescent reporter tag (e.g., FP-TAMRA, 10 µM stock in DMSO).
-
2x SDS-PAGE loading buffer.
-
Microcentrifuge tubes.
2. Proteome Preparation:
-
Prepare cell or tissue lysates by homogenization or sonication in lysis buffer on ice.
-
Centrifuge at 14,000 x g for 30 minutes at 4°C to pellet insoluble debris.
-
Collect the supernatant (proteome) and determine the protein concentration using a BCA or Bradford assay.
-
Normalize the proteome concentration to 1 mg/mL with lysis buffer.[4]
3. Competitive Inhibition and Labeling:
-
Aliquot 49 µL of the normalized proteome into microcentrifuge tubes for each inhibitor concentration and control.
-
Add 1 µL of the FAAH inhibitor stock solution (at 50x the desired final concentration) to each experimental tube. For the control, add 1 µL of DMSO.[4]
-
Vortex gently and pre-incubate the samples for 30 minutes at 37°C.[2]
-
Add 1 µL of the fluorescent ABPP probe (e.g., FP-TAMRA, final concentration ~200 nM) to each tube.
-
Incubate for an additional 30 minutes at 37°C.
4. Analysis:
-
Quench the labeling reaction by adding 50 µL of 2x SDS-PAGE loading buffer and boiling for 5 minutes.
-
Load 20 µg of protein per lane on an SDS-PAGE gel (e.g., 12% polyacrylamide).
-
Run the gel until adequate separation is achieved.
-
Visualize the fluorescently labeled proteins using an in-gel fluorescence scanner (e.g., Typhoon or ChemiDoc) at the appropriate excitation/emission wavelengths for the fluorophore.
-
Identify the band corresponding to FAAH (~60 kDa). The intensity of this band will decrease with increasing inhibitor concentration.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Calculate the percentage of FAAH activity relative to the DMSO control and plot the values against the logarithm of the inhibitor concentration to determine the IC50 value.
Protocol 2: Mass Spectrometry (MS)-Based ABPP for Selectivity Profiling
This protocol is used to identify the on- and off-targets of an inhibitor across the proteome.
1. Materials:
-
All materials from Protocol 1, except the ABPP probe.
-
Activity-based probe with a biotin reporter tag (e.g., FP-Biotin).
-
Streptavidin-agarose beads.
-
Wash Buffers (e.g., PBS with 0.1-0.5% SDS, followed by PBS, then urea).
-
DTT (Dithiothreitol) and IAA (Iodoacetamide) for reduction and alkylation.
-
Trypsin (sequencing grade).
-
LC-MS/MS equipment.
2. Competitive Inhibition and Labeling:
-
Follow steps 2.1 to 3.5 from Protocol 1, but using a biotinylated ABPP probe (e.g., FP-Biotin, final concentration ~5 µM).
-
Quench the reaction by adding SDS to a final concentration of 1%.
3. Enrichment of Labeled Proteins:
-
Add pre-washed streptavidin-agarose beads to each sample and incubate for 1-2 hours at room temperature with rotation to capture biotin-labeled proteins.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads sequentially with increasingly stringent buffers to remove non-specifically bound proteins (e.g., 0.5% SDS in PBS, followed by 6 M urea).
4. On-Bead Digestion:
-
Resuspend the washed beads in a buffer containing urea.
-
Reduce the proteins by adding DTT and incubating at 37°C.
-
Alkylate the proteins by adding IAA and incubating in the dark.
-
Dilute the urea concentration and add trypsin to digest the captured proteins into peptides overnight at 37°C.
-
Collect the supernatant containing the peptides.
5. LC-MS/MS Analysis and Data Processing:
-
Analyze the peptide samples using a high-resolution LC-MS/MS instrument.
-
Process the raw data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).
-
Identify and quantify peptides from the DMSO control and inhibitor-treated samples.
-
A reduction in the spectral counts or signal intensity of peptides corresponding to a specific protein in the inhibitor-treated sample compared to the control indicates that the protein is a target of the inhibitor.[2] The magnitude of this reduction reflects the potency of inhibition.[2]
References
- 1. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 2. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Enzyme Inhibitor Discovery by Activity-Based Protein Profiling | Annual Reviews [annualreviews.org]
- 6. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Activity-based proteomics - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Fluorometric Measurement of FAAH Inhibitor Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, primarily responsible for the degradation of the endogenous cannabinoid anandamide (AEA) and other fatty acid amides.[1] By inhibiting FAAH, the levels of these signaling lipids are increased, leading to a range of potential therapeutic effects, including analgesia, anxiolysis, and anti-inflammatory actions. This makes FAAH a compelling target for drug discovery.
This document provides detailed application notes and protocols for a fluorometric assay to measure the activity of FAAH and to determine the potency of its inhibitors. The assay is based on the enzymatic cleavage of a non-fluorescent substrate to yield a highly fluorescent product, providing a sensitive and high-throughput method for screening potential drug candidates.
Principle of the Assay
The fluorometric assay for FAAH activity utilizes a synthetic substrate, arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA).[2][3] FAAH catalyzes the hydrolysis of the amide bond in AAMCA, releasing arachidonic acid and the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC). The increase in fluorescence intensity is directly proportional to the FAAH activity and can be monitored over time using a fluorescence plate reader. The potency of a FAAH inhibitor is determined by measuring the reduction in the rate of AMC production in the presence of the inhibitor.
Data Presentation
Table 1: Kinetic Parameters of AAMCA for FAAH
This table summarizes the Michaelis-Menten kinetic constants for the substrate arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA) with FAAH. These values are crucial for designing experiments and interpreting results.
| Parameter | Value | Source |
| Apparent Km | 0.48 µM | [2][4] |
| Apparent Vmax | 58 pmol/min/mg protein | [2][4] |
Table 2: Comparative IC50 Values of Selected FAAH Inhibitors
This table provides a comparison of the half-maximal inhibitory concentration (IC50) values for several known FAAH inhibitors, including the widely studied URB597, determined using fluorometric assays.
| Inhibitor | IC50 (nM) | Source |
| URB597 | 33.5 | [2][4] |
| PF-750 | 791 ± 34 | [5] |
| PF-622 | 621 ± 130 | [5] |
| OL-135 | 208 ± 35 | [5] |
| JZL 195 | Not specified, used as a positive control | [6] |
Signaling Pathway and Experimental Workflow
FAAH Signaling Pathway
The following diagram illustrates the role of FAAH in the endocannabinoid signaling pathway. FAAH is a key enzyme that degrades anandamide (AEA), thus terminating its signaling through cannabinoid receptors (CB1 and CB2).
Caption: FAAH in the Endocannabinoid Signaling Pathway.
Experimental Workflow for Determining IC50
The following diagram outlines the key steps in a typical experimental workflow to determine the IC50 value of a FAAH inhibitor.
Caption: Workflow for FAAH Inhibitor IC50 Determination.
Experimental Protocols
This section provides a detailed protocol for determining the inhibitory activity of a test compound against FAAH using the fluorometric substrate AAMCA.
Materials and Reagents
-
FAAH Enzyme: Recombinant human or rat FAAH, or microsomal preparations from cells overexpressing FAAH.
-
This compound: Test compound (e.g., URB597) dissolved in a suitable solvent (e.g., DMSO).
-
FAAH Substrate: Arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA).
-
Assay Buffer: e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.[6]
-
96-well plates: White, opaque, flat-bottom plates are recommended for fluorescence assays.[7]
-
Fluorescence plate reader: Capable of excitation at ~360 nm and emission at ~465 nm.[8][9]
-
Multichannel pipettes
-
Incubator set to 37°C.
Assay Protocol
-
Preparation of Reagents:
-
Prepare FAAH Assay Buffer and store at 4°C.
-
Prepare a stock solution of the FAAH inhibitor (e.g., 10 mM in DMSO). From this stock, prepare serial dilutions of the inhibitor in assay buffer to achieve the desired final concentrations in the assay.
-
Prepare a stock solution of AAMCA substrate (e.g., 10 mM in DMSO). Dilute the substrate in assay buffer to the desired final concentration (e.g., 2x the final assay concentration).
-
-
Assay Procedure in a 96-well Plate:
-
Enzyme Control (100% Activity): Add 50 µL of assay buffer and 25 µL of the FAAH enzyme solution to the designated wells.
-
Inhibitor Wells: Add 25 µL of each inhibitor dilution and 25 µL of the FAAH enzyme solution to the respective wells.
-
Blank (No Enzyme Control): Add 75 µL of assay buffer to the blank wells.
-
Vehicle Control: Add 25 µL of the solvent used for the inhibitor (e.g., DMSO at the same final concentration as in the inhibitor wells) and 25 µL of the FAAH enzyme solution.
-
-
Pre-incubation:
-
Mix the contents of the wells by gentle shaking.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiation of the Reaction:
-
Add 25 µL of the AAMCA substrate solution to all wells to initiate the enzymatic reaction. The final volume in each well should be 100 µL.
-
-
Fluorescence Measurement:
Data Analysis
-
Calculate the Rate of Reaction:
-
For each well, plot the fluorescence intensity against time.
-
Determine the initial rate of the reaction (Vo) by calculating the slope of the linear portion of the curve.
-
-
Calculate the Percentage of Inhibition:
-
Subtract the rate of the blank wells from all other rates.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula:
-
-
Determine the IC50 Value:
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.[10]
-
Conclusion
This document provides a comprehensive guide for researchers to perform a fluorometric assay for measuring the activity of FAAH and its inhibitors. The detailed protocols, data tables for comparison, and visual workflows are intended to facilitate the efficient and accurate screening and characterization of potential therapeutic compounds targeting the endocannabinoid system. The sensitivity and high-throughput nature of this assay make it a valuable tool in the drug discovery and development process.[11]
References
- 1. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A fluorescence-based assay for fatty acid amide hydrolase compatible with high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure-guided inhibitor design for human FAAH by interspecies active site conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. researchgate.net [researchgate.net]
- 9. abcam.cn [abcam.cn]
- 10. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of highly sensitive fluorescent assays for fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing FAAH Inhibitor 2 Efficacy in Neuronal Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fatty acid amide hydrolase (FAAH) is a key enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides.[1] Inhibition of FAAH increases the endogenous levels of AEA, thereby enhancing the activation of cannabinoid receptors, primarily the CB1 receptor in the central nervous system.[2][3] This enhancement of endocannabinoid signaling has shown therapeutic potential in a variety of neurological and psychiatric disorders, including pain, anxiety, and neurodegenerative diseases.[2][4]
"FAAH Inhibitor 2" represents a novel compound designed to selectively inhibit FAAH activity. These application notes provide a comprehensive set of protocols to assess the efficacy of this compound in primary neuronal cultures. The described assays will enable researchers to determine the inhibitor's potency, its effect on endocannabinoid signaling, and its functional consequences on neuronal health and viability.
Key Experimental Protocols
Primary Neuronal Culture
Objective: To establish healthy primary neuronal cultures for subsequent inhibitor testing.
Methodology:
-
Dissect cortices or hippocampi from embryonic day 18 (E18) rat or mouse pups.
-
Mince the tissue and digest with trypsin-EDTA (0.25%) for 15 minutes at 37°C.
-
Gently triturate the tissue using fire-polished Pasteur pipettes to obtain a single-cell suspension.
-
Plate the cells onto poly-D-lysine-coated plates or coverslips in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.
-
Maintain the cultures in a humidified incubator at 37°C and 5% CO2. Allow neurons to mature for at least 7-10 days in vitro (DIV) before initiating experiments.
FAAH Activity Assay
Objective: To determine the direct inhibitory effect of this compound on FAAH enzyme activity in neuronal lysates.
Methodology:
-
Prepare neuronal lysates by homogenizing cultured neurons in a suitable buffer (e.g., Tris-HCl with EDTA).
-
Incubate the neuronal lysate with varying concentrations of this compound for a predetermined time (e.g., 30 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding a radiolabeled substrate, such as [¹⁴C]ethanolamine-anandamide.[1]
-
Allow the reaction to proceed for 15-30 minutes at 37°C.
-
Terminate the reaction by adding a 2:1 mixture of chloroform:methanol.
-
Separate the aqueous and organic phases by centrifugation.
-
Quantify the amount of radiolabeled ethanolamine in the aqueous phase using liquid scintillation counting.[5]
-
Calculate the percentage of FAAH inhibition for each concentration of the inhibitor and determine the IC50 value.
Endocannabinoid Level Quantification
Objective: To measure the effect of this compound on the levels of anandamide (AEA) in intact neuronal cultures.
Methodology:
-
Treat mature neuronal cultures with this compound at various concentrations for a specified duration.
-
Collect the cell lysates and perform lipid extraction using a suitable solvent system (e.g., chloroform:methanol:water).
-
Analyze the lipid extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of AEA and other relevant N-acylethanolamines.[6][7]
-
Compare the AEA levels in treated samples to vehicle-treated controls to determine the fold-increase.
Western Blot Analysis of Downstream Signaling
Objective: To assess the impact of this compound on the activation of downstream signaling pathways, such as the MAPK/ERK pathway.[2]
Methodology:
-
Treat neuronal cultures with this compound for various time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membranes with primary antibodies against phosphorylated ERK (p-ERK) and total ERK.
-
Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.
-
Quantify the band intensities and express the results as the ratio of p-ERK to total ERK.
Neuronal Viability and Apoptosis Assays
Objective: To evaluate the effect of this compound on neuronal survival and programmed cell death.
Methodology:
-
MTT Assay for Viability:
-
Plate neurons in a 96-well plate and treat with this compound.
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with DMSO or another suitable solvent.
-
Measure the absorbance at 570 nm.[8]
-
-
Immunocytochemistry for Apoptosis:
-
Culture neurons on coverslips and treat with this compound.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells and block with a serum-containing solution.
-
Incubate with an antibody against cleaved caspase-3, a marker of apoptosis.[9]
-
Use a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).
-
Capture images using a fluorescence microscope and quantify the percentage of cleaved caspase-3 positive cells.
-
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Assay | Endpoint | This compound | Control (Vehicle) |
| FAAH Activity | IC50 (nM) | [Insert Value] | N/A |
| Endocannabinoid Levels | AEA Fold Increase | [Insert Value] | 1.0 |
| MAPK/ERK Signaling | p-ERK/Total ERK Ratio | [Insert Value] | [Insert Value] |
| Neuronal Viability | % Viability | [Insert Value] | 100% |
| Apoptosis | % Apoptotic Cells | [Insert Value] | [Insert Value] |
Visualizations
Caption: Signaling pathway of FAAH inhibition.
Caption: Experimental workflow for assessing FAAH inhibitor efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endocannabinoid signaling and the role of FAAH and MAGL fact sheet [bms.com]
- 4. Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Temporal changes in mouse brain fatty acid amide hydrolase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPR18 drives FAAH inhibition-induced neuroprotection against HIV-1 Tat-induced neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular viability effects of fatty acid amide hydrolase inhibition on cerebellar neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Pharmacological blockade of the fatty acid amide hydrolase (FAAH) alters neural proliferation, apoptosis and gliosis in the rat hippocampus, hypothalamus and striatum in a negative energy context [frontiersin.org]
Application Notes and Protocols for Studying Anandamide Metabolism Using FAAH Inhibitor 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anandamide (AEA) is an endogenous cannabinoid neurotransmitter involved in regulating a wide array of physiological and pathological processes, including pain, inflammation, mood, and appetite. The magnitude and duration of anandamide signaling are tightly controlled by its enzymatic hydrolysis, primarily mediated by the enzyme Fatty Acid Amide Hydrolase (FAAH). Inhibition of FAAH presents a promising therapeutic strategy for potentiating endogenous anandamide signaling to address various clinical conditions.
This document provides detailed application notes and protocols for utilizing FAAH inhibitor 2 , a potent and irreversible inhibitor of FAAH, to study anandamide metabolism. This compound, also known as compound 17b, offers a valuable tool for researchers to investigate the role of anandamide in various biological systems.[1][2][3]
Chemical Profile of this compound (Compound 17b):
-
Chemical Name: N-(4-hydroxyphenyl)-arachidonamide
-
Molecular Formula: C24H40N2O
-
Molecular Weight: 388.59 g/mol
-
CAS Number: 1450603-63-0
Data Presentation
The following tables summarize quantitative data for this compound and other commonly used FAAH inhibitors for comparative purposes.
Table 1: In Vitro Potency of Various FAAH Inhibitors
| Inhibitor | Type | IC50 (nM) | Ki (nM) | Species | Reference |
| This compound (Compound 17b) | Irreversible | 153 | N/A | Not Specified | [1][2][3] |
| URB597 | Irreversible | 4.6 | 2000 | Human/Rat | [4] |
| PF-3845 | Irreversible | N/A | 230 | Human | [4] |
| OL-135 | Reversible | N/A | 4.7 | Rat | [5] |
| PF-750 | Irreversible | 52 (30 min preincubation) | N/A | Human/Rat | [6] |
N/A: Not Available
Table 2: Effects of FAAH Inhibitors on Anandamide Levels
| Inhibitor | Dose/Concentration | System | Fold Increase in Anandamide | Reference |
| URB597 | 0.3 mg/kg | Monkey Brain | Significant Increase | [7] |
| AM3506 | 1 mg/kg | Rat Brain | Significant Increase | [8] |
| JZL184 | 15-30 mg/kg | Rat Hippocampus | > 2-fold | [8] |
| URB597 | 10 µM | Lung Tumor Cells | Significant Increase | [9] |
| Met-F-AEA + URB597 | 10 µM | NSCLC Cell Lines | Enhanced anti-tumorigenic effects | [10] |
Signaling Pathways and Experimental Workflows
Anandamide Signaling Pathway
Anandamide, upon its release, acts as a retrograde messenger, primarily activating presynaptic cannabinoid receptor 1 (CB1). This activation triggers a cascade of intracellular events, leading to the modulation of neurotransmitter release. FAAH, located on the postsynaptic membrane, terminates anandamide signaling by hydrolyzing it into arachidonic acid and ethanolamine. Inhibition of FAAH by compounds like this compound leads to an accumulation of anandamide, thereby enhancing its downstream effects.
Caption: Anandamide signaling at the synapse and the action of this compound.
Experimental Workflow: In Vitro FAAH Inhibition Assay
This workflow outlines the general steps for determining the inhibitory potential of a compound against FAAH in a cell-free system.
Caption: Workflow for an in vitro FAAH inhibition assay.
Experimental Protocols
Protocol 1: In Vitro Fluorometric FAAH Activity Assay
This protocol is adapted from commercially available kits and published methods for determining the inhibitory activity of compounds against FAAH.
Materials:
-
Recombinant human or rat FAAH
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
This compound (or other test compounds) dissolved in DMSO
-
Fluorogenic FAAH substrate (e.g., Arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)
-
Positive control inhibitor (e.g., URB597)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound and the positive control in FAAH Assay Buffer. The final DMSO concentration should be kept below 1%.
-
Prepare a working solution of the FAAH enzyme in pre-chilled FAAH Assay Buffer.
-
Prepare a working solution of the AAMCA substrate in FAAH Assay Buffer.
-
-
Assay Plate Setup:
-
To each well of the 96-well plate, add 50 µL of the appropriate reagent:
-
Blank wells: Assay Buffer only
-
Control wells: Assay Buffer + FAAH enzyme
-
Test wells: Assay Buffer + FAAH enzyme + this compound (at various concentrations)
-
Positive control wells: Assay Buffer + FAAH enzyme + URB597
-
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme. For irreversible inhibitors, this pre-incubation step is crucial.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 50 µL of the AAMCA substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity (Excitation: ~360 nm, Emission: ~465 nm) kinetically over 10-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Determine the percentage of inhibition for each concentration of this compound compared to the control wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Quantification of Anandamide in Brain Tissue by LC-MS/MS
This protocol outlines a method for the extraction and quantification of anandamide from brain tissue samples following treatment with an FAAH inhibitor, adapted from published literature.[11][12]
Materials:
-
Brain tissue from control and FAAH inhibitor-treated animals
-
Acetonitrile (ACN)
-
Internal standard (e.g., d8-anandamide)
-
LC-MS/MS system with a C18 reverse-phase column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Homogenizer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Accurately weigh the frozen brain tissue samples.
-
Add a known amount of the internal standard (d8-anandamide) to each sample.
-
Homogenize the tissue in ice-cold acetonitrile (e.g., 1 mL ACN per 100 mg tissue).
-
-
Lipid Extraction:
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to precipitate proteins.
-
Carefully collect the supernatant containing the lipids.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
-
Sample Reconstitution:
-
Reconstitute the dried lipid extract in a small, known volume of the initial mobile phase (e.g., 100 µL of 50:50 Mobile Phase A:B).
-
Vortex briefly and centrifuge to pellet any insoluble material.
-
-
LC-MS/MS Analysis:
-
Inject a known volume of the reconstituted sample onto the LC-MS/MS system.
-
Separate the analytes using a gradient elution on the C18 column. A typical gradient might start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.
-
Detect and quantify anandamide and the internal standard using multiple reaction monitoring (MRM) in positive ion mode. The specific precursor-to-product ion transitions for anandamide (e.g., m/z 348.3 → 62.1) and d8-anandamide should be used.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of anandamide and the internal standard.
-
Calculate the concentration of anandamide in the brain tissue samples by comparing the peak area ratio of anandamide to the internal standard against the standard curve.
-
Normalize the anandamide concentration to the weight of the tissue.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of anandamide in various physiological and pathological processes. The protocols and data presented in these application notes provide a framework for researchers to effectively utilize this and other FAAH inhibitors to advance our understanding of anandamide metabolism and its therapeutic potential. Careful experimental design and data analysis are crucial for obtaining reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Integrin clustering enables anandamide-induced Ca2+ signaling in endothelial cells via GPR55 by protection against CB1-receptor-triggered repression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | UPLC-MS/MS Method for Analysis of Endocannabinoid and Related Lipid Metabolism in Mouse Mucosal Tissue [frontiersin.org]
- 10. Pharmacological blockade of the fatty acid amide hydrolase (FAAH) alters neural proliferation, apoptosis and gliosis in the rat hippocampus, hypothalamus and striatum in a negative energy context - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography–electrospray mass spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
application of FAAH inhibitor 2 in neuroinflammation studies
Application of FAAH Inhibitors in Neuroinflammation Studies
Introduction
Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid anandamide (AEA) and other related N-acylethanolamines (NAEs). Inhibition of FAAH leads to an increase in the endogenous levels of these signaling lipids, which has been shown to exert potent anti-inflammatory and neuroprotective effects. Consequently, FAAH inhibitors have emerged as a promising therapeutic strategy for a variety of neuroinflammatory and neurodegenerative disorders, including Alzheimer's disease. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing FAAH inhibitors in neuroinflammation studies.
The inhibition of FAAH modulates neuroinflammation through various mechanisms. By elevating endocannabinoid levels, FAAH inhibitors can influence microglial activation, cytokine production, and neuronal survival.[1][2] Studies have demonstrated that pharmacological inhibition of FAAH can suppress the expression of pro-inflammatory genes and promote a shift in microglia towards an anti-inflammatory phenotype.[3][4]
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of FAAH inhibitors on key markers of neuroinflammation.
Table 1: Effect of FAAH Inhibitors on Pro-inflammatory Markers in BV2 Microglial Cells
| FAAH Inhibitor | Concentration | Target Marker | Method | Percentage Reduction (Compared to LPS-treated) | Reference |
| PF3845 | 10 µM | iNOS Protein | Western Blot | ~80% | [1] |
| PF3845 | 10 µM | COX-2 Protein | Western Blot | ~70% | [1] |
| URB597 | 10 µM | iNOS Protein | Western Blot | Slight reduction | [1] |
| URB597 | 10 µM | COX-2 Protein | Western Blot | ~50% | [1] |
| URB597 | 5 µM | iNOS Expression | RT-PCR | Significant decrease | [4] |
Table 2: Effect of FAAH Inhibitor URB597 on Cytokine Production in LPS-activated Human Monocytes
| Cytokine | Method | Percentage Change (Compared to LPS-activated) | Reference |
| TNF-α | Flow Cytometry | ~25% decrease | [5] |
| IL-6 | Flow Cytometry | ~25% decrease | [5] |
| IL-12 | Flow Cytometry | ~35% decrease | [5] |
| IL-10 | Flow Cytometry | ~35% increase | [5] |
Table 3: Effect of FAAH Inhibitor URB597 on Microglia Polarization Markers in Aβ-treated BV-2 Cells
| Marker | Phenotype | Method | Effect of URB597 | Reference |
| iNOS | M1 (Pro-inflammatory) | Western Blot/RT-PCR | Decreased expression | [4][6] |
| ARG-1 | M2 (Anti-inflammatory) | Western Blot/RT-PCR | Increased expression | [4] |
Signaling Pathways
The anti-inflammatory effects of FAAH inhibitors are mediated by a complex interplay of signaling pathways. The primary mechanism involves the potentiation of endocannabinoid signaling, leading to the activation of cannabinoid receptors CB1 and CB2. However, studies have also revealed the involvement of other pathways, including TRPV1 receptors and the autophagy pathway.
In some contexts, the anti-inflammatory effects of FAAH inhibition appear to be independent of CB1 and CB2 receptor activation, suggesting the involvement of other signaling molecules.[1][7] One such proposed pathway involves the activation of TRPV1 channels by elevated levels of NAEs.
Recent studies in models of Alzheimer's disease have also implicated the restoration of autophagy as a key mechanism by which FAAH inhibitors counteract neuroinflammation.[3][8]
Experimental Protocols
The following are detailed protocols for key experiments commonly used in the study of FAAH inhibitors and neuroinflammation.
1. In Vitro Microglial Cell Culture and Treatment
This protocol describes the culture of BV2 microglial cells and their treatment with a FAAH inhibitor and a pro-inflammatory stimulus (LPS).
-
Materials:
-
BV2 microglial cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
FAAH inhibitor (e.g., URB597 or PF3845)
-
Lipopolysaccharide (LPS)
-
Phosphate Buffered Saline (PBS)
-
Cell culture plates (24-well or 6-well)
-
-
Protocol:
-
Culture BV2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells in 24-well or 6-well plates at a density that will result in 50-70% confluency at the time of treatment.
-
Pre-treat the cells with the desired concentration of the FAAH inhibitor (e.g., 1-10 µM) for a specified period (e.g., 4 hours).[6]
-
Following pre-treatment, add LPS (e.g., 100 ng/mL) to the wells to induce an inflammatory response.
-
Incubate the cells for the desired time period (e.g., 18-24 hours).[1]
-
After incubation, collect the cell culture supernatant for cytokine analysis (ELISA) and lyse the cells for protein (Western Blot) or RNA (RT-PCR) analysis.
-
2. Western Blot Analysis for Pro-inflammatory Proteins
This protocol outlines the detection of proteins such as iNOS and COX-2 in cell lysates.
-
Materials:
-
Cell lysate from treated and control cells
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-iNOS, anti-COX-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Protocol:
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
-
3. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Levels
This protocol is for quantifying the concentration of cytokines in the cell culture supernatant.
-
Materials:
-
Cell culture supernatant
-
Cytokine-specific ELISA kit (e.g., for TNF-α, IL-6, IL-10)
-
Plate reader
-
-
Protocol:
-
Follow the manufacturer's instructions for the specific ELISA kit.
-
Typically, this involves coating a 96-well plate with a capture antibody.
-
Add standards and samples (cell culture supernatant) to the wells.
-
Incubate and wash the plate.
-
Add a detection antibody, followed by a substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
-
4. In Vivo Animal Studies
For in vivo studies, a relevant animal model of neuroinflammation is chosen (e.g., LPS-induced neuroinflammation or a transgenic model of Alzheimer's disease).
-
General Protocol Outline:
-
Acclimate animals to the housing conditions.
-
Administer the FAAH inhibitor (e.g., via intraperitoneal injection) at a predetermined dose and schedule.[9]
-
Induce neuroinflammation if required by the model (e.g., LPS injection).
-
Perform behavioral tests to assess cognitive function or other relevant outcomes.
-
At the end of the study, euthanize the animals and collect brain tissue for analysis (e.g., immunohistochemistry for microglial markers, ELISA for cytokine levels, Western blot for protein expression).
-
FAAH inhibitors represent a valuable class of compounds for the investigation and potential treatment of neuroinflammatory conditions. The protocols and data presented here provide a framework for researchers to design and execute experiments to explore the therapeutic potential of these molecules. The multifaceted mechanisms of action, involving both cannabinoid receptor-dependent and -independent pathways, highlight the complexity of the endocannabinoid system's role in regulating neuroinflammation and offer multiple avenues for therapeutic intervention.
References
- 1. mdpi.com [mdpi.com]
- 2. What are FAAH inhibitors and how do they work? [synapse.patsnap.com]
- 3. FAAH Inhibition Counteracts Neuroinflammation via Autophagy Recovery in AD Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anti-Inflammatory Effects of Fatty Acid Amide Hydrolase Inhibition in Monocytes/Macrophages from Alzheimer’s Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iris.cnr.it [iris.cnr.it]
- 7. DSpace [researchrepository.universityofgalway.ie]
- 8. FAAH Inhibition Counteracts Neuroinflammation via Autophagy Recovery in AD Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of fatty acid amide hydrolase produces analgesia by multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determining the IC50 of FAAH Inhibitor 2 in a New Cell Line
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that plays a crucial role in regulating the endocannabinoid system.[1][2][3] It primarily degrades the fatty acid amide family of signaling lipids, including the endogenous cannabinoid anandamide (AEA).[1][2][4] By hydrolyzing AEA, FAAH terminates its signaling activity, which is involved in various physiological processes such as pain, inflammation, and mood.[1][4][5] Inhibition of FAAH increases the endogenous levels of AEA, potentiating its effects and making FAAH a significant therapeutic target for pain, anxiety, and other neurological disorders.[1][2][4]
This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of a novel compound, "FAAH Inhibitor 2," in a new cell line. The IC50 value is a critical measure of a drug's potency and represents the concentration of an inhibitor required to reduce the activity of a biological target, in this case, FAAH, by 50%.[6][7] The protocol employs a robust and sensitive fluorometric assay suitable for high-throughput screening.[1][8]
Assay Principle
The assay is based on the enzymatic activity of FAAH, which hydrolyzes a synthetic, non-fluorescent substrate to produce a highly fluorescent product.[1][8] A commonly used substrate is Arachidonyl 7-amino, 4-methylcoumarin amide (AAMCA), which FAAH cleaves to release 7-amino-4-methylcoumarin (AMC), a fluorophore.[8] The rate of AMC production is directly proportional to FAAH activity. By measuring the fluorescence intensity in the presence of varying concentrations of this compound, a dose-response curve can be generated to calculate the IC50 value.
FAAH Signaling Pathway
FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[2][4] AEA, synthesized "on-demand" in postsynaptic neurons, acts as a retrograde messenger, binding to presynaptic cannabinoid receptors (CB1) to modulate neurotransmitter release.[9] FAAH, located on the postsynaptic membrane, hydrolyzes AEA into arachidonic acid and ethanolamine, thus terminating the signal.[2] FAAH inhibition leads to an accumulation of AEA, enhancing CB1 receptor signaling.[4][9]
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mybiosource.com [mybiosource.com]
- 4. pnas.org [pnas.org]
- 5. mdpi.com [mdpi.com]
- 6. smart.dhgate.com [smart.dhgate.com]
- 7. courses.edx.org [courses.edx.org]
- 8. A fluorescence-based assay for fatty acid amide hydrolase compatible with high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amygdala FAAH and anandamide: mediating protection and recovery from stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Studies with Irreversible FAAH Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides.[1][2] Irreversible inhibition of FAAH presents a promising therapeutic strategy for a variety of neurological and psychiatric disorders, including chronic pain, anxiety, and neurodegenerative diseases, by enhancing endocannabinoid signaling.[3][4][5] However, the long-term administration of irreversible inhibitors requires careful experimental design to assess both efficacy and potential for adverse effects, a lesson underscored by the tragic outcome of the BIA 10-2474 clinical trial which highlighted the critical need for thorough preclinical evaluation of off-target effects.[6]
These application notes provide a comprehensive framework for designing and conducting long-term preclinical studies of irreversible FAAH inhibitors in rodent models. The protocols outlined below are intended to guide researchers in generating robust and reproducible data to support the development of safe and effective therapeutics.
Signaling Pathways
FAAH is a key regulator of the endocannabinoid system. Its inhibition leads to an accumulation of anandamide, which then has downstream effects on various signaling pathways.
Experimental Workflow
A long-term study of an irreversible FAAH inhibitor should be meticulously planned and executed. The following diagram outlines a typical experimental workflow.
Detailed Experimental Protocols
Long-Term Drug Administration
Objective: To administer the irreversible FAAH inhibitor to rodents over an extended period to assess chronic effects.
Materials:
-
Irreversible FAAH inhibitor (e.g., URB597, PF-04457845)
-
Vehicle solution (e.g., 5% Tween 80 in saline)
-
Rodents (rats or mice of a specified strain, age, and sex)
-
Administration equipment (e.g., oral gavage needles, intraperitoneal injection needles)
-
Animal scale
Protocol:
-
Dose Preparation: Prepare fresh dosing solutions of the FAAH inhibitor in the appropriate vehicle daily. Ensure complete dissolution.
-
Animal Handling: Handle animals consistently throughout the study to minimize stress.
-
Administration: Administer the inhibitor or vehicle to the respective groups at the same time each day. The route of administration (e.g., oral gavage, intraperitoneal injection) should be consistent.[7]
-
Dosage: The dose should be based on previous studies or pilot experiments. For example, URB597 has been administered at doses ranging from 0.3 to 10 mg/kg.[8][9]
-
Duration: The study duration should be sufficient to observe long-term effects, typically ranging from several weeks to months.
-
Monitoring: Monitor the animals daily for any signs of toxicity, changes in appearance, or abnormal behavior. Record body weight at least once a week.
Behavioral Assays
Objective: To assess recognition memory.[10]
Protocol:
-
Habituation (Day 1): Allow each mouse to explore an empty open-field arena (e.g., 40 x 40 cm) for 5-10 minutes.[11]
-
Familiarization (Day 2): Place two identical objects in the arena. Allow the mouse to explore for 10 minutes.[12]
-
Testing (Day 3): Replace one of the familiar objects with a novel object. Allow the mouse to explore for 5-10 minutes.[11][12]
-
Data Analysis: Record the time spent exploring each object. Calculate the discrimination index: (Time with novel object - Time with familiar object) / (Total exploration time). A higher index indicates better recognition memory.
Objective: To assess depressive-like behavior.[13]
Protocol:
-
Pre-test (Day 1): Place each rat in a cylinder of water (23-25°C) for 15 minutes.[13][14]
-
Test (Day 2): 24 hours later, place the rat back in the water for 5-6 minutes.[14]
-
Data Analysis: Record the duration of immobility during the test session. A decrease in immobility time is indicative of an antidepressant-like effect.
Neurochemical Analysis
Objective: To measure the levels of anandamide and other fatty acid amides in brain tissue.[15]
Protocol:
-
Tissue Collection: At the end of the study, euthanize the animals and rapidly dissect the brain regions of interest (e.g., hippocampus, prefrontal cortex). Immediately freeze the tissue in liquid nitrogen.
-
Lipid Extraction: Homogenize the tissue in a solvent mixture (e.g., chloroform/methanol/Tris-HCl) containing deuterated internal standards.[16]
-
Purification: Purify the lipid extract using solid-phase extraction.[17]
-
Quantification: Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of anandamide, 2-AG, and other relevant fatty acid amides.[17]
Objective: To determine the extent of FAAH inhibition in vivo.
Protocol:
-
Tissue Preparation: Prepare brain homogenates from treated and control animals.
-
Fluorometric Assay: Use a fluorometric assay kit with a substrate like arachidonoyl-7-amino-4-methyl-coumarin amide (AAMCA).[18][19] FAAH hydrolyzes AAMCA to produce a fluorescent product.
-
Data Analysis: Measure the fluorescence intensity over time. A decrease in the rate of fluorescence production in the treated group compared to the control group indicates FAAH inhibition.
Safety and Toxicology Assessment
Objective: To evaluate the long-term safety of the irreversible FAAH inhibitor.
Protocol:
-
Comprehensive Toxicology: Conduct a full toxicology assessment, including hematology, clinical chemistry, and urinalysis, following established guidelines.[3][20]
-
Histopathology:
-
Perfuse the animals with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Collect major organs, including the brain, liver, and kidneys.
-
Process the tissues for paraffin embedding, sectioning, and staining (e.g., Hematoxylin and Eosin).[21]
-
Examine the stained sections for any signs of cellular damage, inflammation, or other pathological changes.[22]
-
Off-Target Analysis
Objective: To identify any unintended protein targets of the irreversible FAAH inhibitor.
Protocol:
-
Activity-Based Protein Profiling (ABPP):
-
Treat cells or tissue lysates with the FAAH inhibitor or vehicle.[23]
-
Label the proteome with a broad-spectrum activity-based probe for serine hydrolases (e.g., a fluorophosphonate probe).[6]
-
Separate the proteins by SDS-PAGE and visualize the labeled proteins using in-gel fluorescence scanning.
-
A loss of labeling for a particular protein in the inhibitor-treated sample indicates it is an off-target.
-
For comprehensive profiling, use a biotinylated probe for affinity enrichment followed by mass spectrometry to identify the off-targets.[24]
-
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups.
Table 1: Effects of Long-Term Irreversible FAAH Inhibitor Treatment on Behavior
| Behavioral Test | Vehicle Control | FAAH Inhibitor (Low Dose) | FAAH Inhibitor (High Dose) |
| Novel Object Recognition (Discrimination Index) | 0.15 ± 0.05 | 0.35 ± 0.06 | 0.45 ± 0.07** |
| Forced Swim Test (Immobility Time, s) | 150 ± 20 | 100 ± 15 | 80 ± 12** |
| *p < 0.05, *p < 0.01 compared to vehicle control |
Table 2: Effects of Long-Term Irreversible FAAH Inhibitor Treatment on Neurochemistry
| Neurochemical Marker | Vehicle Control | FAAH Inhibitor (Low Dose) | FAAH Inhibitor (High Dose) |
| Brain Anandamide (pmol/g tissue) | 5 ± 1 | 15 ± 2** | 25 ± 3 |
| Brain FAAH Activity (% of control) | 100 ± 5 | 10 ± 2 | 5 ± 1*** |
| *p < 0.05, **p < 0.01, **p < 0.001 compared to vehicle control |
Table 3: Safety and Toxicology Profile
| Parameter | Vehicle Control | FAAH Inhibitor |
| Body Weight Gain (g) | 25 ± 3 | 24 ± 4 |
| Liver Enzymes (ALT, U/L) | 30 ± 5 | 32 ± 6 |
| Kidney Function (Creatinine, mg/dL) | 0.5 ± 0.1 | 0.6 ± 0.1 |
| Histopathology (Brain, Liver, Kidney) | No abnormalities | No abnormalities |
Table 4: Off-Target Analysis Summary
| Protein | FAAH Inhibitor A (Selective) | FAAH Inhibitor B (Non-selective) |
| FAAH | Complete Inhibition | Complete Inhibition |
| Other Serine Hydrolases | No significant inhibition | Inhibition of ABHD6, CES1 |
Data Interpretation and Troubleshooting
-
Efficacy: An effective irreversible FAAH inhibitor should produce sustained behavioral effects that correlate with increased endocannabinoid levels and decreased FAAH activity.
-
Safety: The absence of significant changes in body weight, blood chemistry, and histopathology suggests a good safety profile.
-
Selectivity: A selective inhibitor will show minimal off-target engagement in ABPP analysis. The tragic case of BIA 10-2474, which had numerous off-targets, underscores the importance of this analysis.[6]
-
Troubleshooting:
-
High variability in behavioral data: Ensure proper animal handling, habituation, and control of environmental factors.
-
No significant increase in endocannabinoid levels: Verify the dose and formulation of the inhibitor and the accuracy of the LC-MS/MS method.
-
Unexpected toxicity: Investigate potential off-target effects and consider dose reduction or formulation changes.
-
Conclusion
The experimental design and protocols outlined in these application notes provide a robust framework for the long-term evaluation of irreversible FAAH inhibitors. By combining behavioral, neurochemical, safety, and off-target assessments, researchers can generate the comprehensive data necessary to advance promising therapeutic candidates toward clinical development. Adherence to rigorous and well-documented protocols is paramount for ensuring the reproducibility and translational relevance of preclinical findings in this important area of drug discovery.
References
- 1. [PDF] The Novel Object Recognition Test in Rodents: Which Are the Essential Methodological Aspects? | Semantic Scholar [semanticscholar.org]
- 2. Molecular characterization of human and mouse fatty acid amide hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive Toxicology - 4th Edition | Elsevier Shop [shop.elsevier.com]
- 4. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FAAH inhibitors in the limelight, but regrettably - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Fatty Acid Amide Hydrolase (FAAH) Inhibitors in Non-Human Primate Models of Nicotine Reward and Relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of the Fatty Acid Amide Hydrolase (FAAH) Inhibitor URB597 on Pain-Stimulated and Pain-Depressed Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of fatty acid amide hydrolase inhibitor URB597 in a rat model of trauma-induced long-term anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mmpc.org [mmpc.org]
- 11. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Protocol to Assess Time-of-Day-Dependent Learning and Memory in Mice Using the Novel Object Recognition Test - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 15. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Endocannabinoid levels in rat limbic forebrain and hypothalamus in relation to fasting, feeding and satiation: stimulation of eating by 2-arachidonoyl glycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitative profiling of endocannabinoids and related compounds in rat brain using liquid chromatography-tandem electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]
- 19. Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 20. researchgate.net [researchgate.net]
- 21. Embedding brain tissue for routine histopathology—a processing step worthy of consideration in the digital pathology era - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Application of Activity-Based Protein Profiling to Study Enzyme Function in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. biorxiv.org [biorxiv.org]
Measuring Off-Target Effects of FAAH Inhibitor PF-3845: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, primarily responsible for the degradation of the endogenous cannabinoid anandamide (AEA) and other related fatty acid amides.[1] Inhibition of FAAH elevates endocannabinoid levels, offering a promising therapeutic strategy for a range of conditions including pain, anxiety, and inflammatory disorders.[2] PF-3845 is a potent, selective, and irreversible inhibitor of FAAH, demonstrating efficacy in various preclinical models.[3][4]
However, the clinical development of a different FAAH inhibitor, BIA 10-2474, was halted due to severe neurological adverse events, which were later attributed to off-target activities.[5][6] This underscores the critical importance of thoroughly characterizing the selectivity of any FAAH inhibitor to ensure its safety and therapeutic specificity. These off-target interactions, particularly with other serine hydrolases, can lead to unforeseen and potentially severe toxicities.[5]
This document provides detailed application notes and experimental protocols for assessing the off-target effects of the FAAH inhibitor PF-3845, which serves as a representative highly selective FAAH inhibitor. The provided methodologies will enable researchers to comprehensively evaluate the selectivity profile of their own FAAH inhibitors and other enzyme inhibitors.
Data Presentation: Selectivity Profile of FAAH Inhibitors
The following tables summarize the inhibitory activity of the selective FAAH inhibitor PF-3845 and the non-selective inhibitor BIA 10-2474 against a panel of serine hydrolases. This data, primarily derived from activity-based protein profiling (ABPP) studies, highlights the importance of broad selectivity screening.
Table 1: Inhibitory Activity (IC50/Ki) of PF-3845 against FAAH and Key Off-Targets
| Target Enzyme | PF-3845 IC50/Ki | Reference |
| Primary Target | ||
| Fatty Acid Amide Hydrolase (FAAH) | Ki = 0.23 µM | |
| Potential Off-Targets | ||
| Fatty Acid Amide Hydrolase 2 (FAAH2) | > 10 µM | |
| Monoacylglycerol Lipase (MAGL) | No significant inhibition | [7] |
| α/β-hydrolase domain containing 6 (ABHD6) | No significant inhibition | [7] |
| α/β-hydrolase domain containing 12 (ABHD12) | Not reported | |
| Carboxylesterases (CES) | No significant inhibition | [7] |
Table 2: Comparative Off-Target Profile of Selective (PF-3845) vs. Non-Selective (BIA 10-2474) FAAH Inhibitors
| Off-Target Enzyme | PF-3845 Inhibition | BIA 10-2474 Inhibition | Reference |
| FAAH2 | Negligible | Yes | [5] |
| ABHD6 | Negligible | Yes | [5] |
| ABHD11 | Not reported | Yes | [8] |
| LIPE (Hormone-sensitive lipase) | Not reported | Yes | [8] |
| PNPLA6 (Patatin-like phospholipase domain-containing 6) | Not reported | Yes | [6] |
| CES1 | Negligible | Yes | [8] |
| CES2 | Negligible | Yes | [8] |
| CES3 | Not reported | Yes | [8] |
Mandatory Visualizations
References
- 1. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PF-3845 | FAAH | Autophagy | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Fatty acid amide hydrolase (FAAH) inhibitor PF-3845 reduces viability, migration and invasiveness of human colon adenocarcinoma Colo-205 cell line: an in vitro study | Acta Biochimica Polonica [abp.ptbioch.edu.pl]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 7. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 8. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
Application Notes and Protocols for Irreversible FAAH Inhibitor Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, primarily responsible for the degradation of fatty acid amides like the endogenous cannabinoid anandamide.[1][2] Inhibition of FAAH leads to elevated levels of anandamide, producing analgesic, anti-inflammatory, anxiolytic, and antidepressant effects without the undesirable side effects associated with direct cannabinoid receptor agonists.[3] Consequently, FAAH has emerged as a promising therapeutic target for various neurological and inflammatory disorders.[3][4]
A significant class of FAAH inhibitors acts through an irreversible, covalent modification of the enzyme's active site, typically targeting the catalytic serine residue (Ser241).[3][4] The potency of these irreversible inhibitors is time-dependent; therefore, a pre-incubation step, where the inhibitor and enzyme are allowed to interact before the addition of the substrate, is a crucial component of the assay protocol.[4][5][6] This pre-incubation period is essential for the covalent bond to form, and varying this time can significantly impact the measured inhibitory potency (e.g., IC50 value).[4][7]
These application notes provide detailed protocols for performing irreversible FAAH inhibitor assays, with a specific focus on the importance and application of the pre-incubation step.
Data Presentation: Pre-incubation Time and Inhibitor Potency
The IC50 values of irreversible inhibitors are highly dependent on assay conditions, particularly the pre-incubation time.[4] As the pre-incubation time increases, the apparent potency of an irreversible inhibitor will also increase, resulting in a lower IC50 value. This is due to the progressive, time-dependent covalent inactivation of the enzyme. A shift in the IC50 value after a pre-incubation period is a key indicator of time-dependent, and likely irreversible, inhibition.[5][7]
| Inhibitor | Pre-incubation Time | IC50 (nM) | Notes |
| PF-750 | 30 min | 52 | A quinoline piperidine urea that covalently modifies the active site serine (Ser241).[4] |
| Compound 32 | 20 min | 33 | A time-dependent inhibitor where mass spectrometry analysis indicated carbamylation of the enzyme.[4] |
| URB597 | Not specified | 4.6 | An O-aryl carbamate shown to be a noncompetitive and irreversible inhibitor.[8] |
| PF-04457845 | Not specified | 7.2 | A piperidine urea inhibitor that progressed to clinical trials. |
| JNJ-1661010 | Not specified | 0.84 | A piperazine urea inhibitor with potent in vivo activity.[8] |
Note: Direct comparison of IC50 values for irreversible inhibitors should be made with caution unless the assay conditions, especially pre-incubation time, enzyme concentration, and substrate concentration, are identical.[4]
Experimental Protocols
Protocol 1: Fluorescence-Based Irreversible FAAH Inhibitor Screening Assay
This protocol is adapted from commercially available FAAH inhibitor screening kits and is suitable for a 96-well plate format.[9]
Materials:
-
FAAH Enzyme: Recombinant human or rat FAAH.
-
Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.[9]
-
FAAH Substrate: A fluorogenic substrate such as AMC-arachidonoyl amide.
-
Test Compounds (Inhibitors): Dissolved in a suitable solvent (e.g., DMSO).
-
96-well black, flat-bottom microplates.
-
Fluorescence microplate reader.
Procedure:
-
Reagent Preparation:
-
Plate Setup:
-
100% Initial Activity Wells (Control): Add 170 µL of 1X FAAH Assay Buffer, 10 µL of diluted FAAH, and 10 µL of solvent (without inhibitor) to three wells.[9]
-
Background Wells: Add 180 µL of 1X FAAH Assay Buffer and 10 µL of solvent to three wells.[9]
-
Inhibitor Wells: Add 170 µL of 1X FAAH Assay Buffer, 10 µL of diluted FAAH, and 10 µL of the test compound solution to the respective wells.[9]
-
-
Pre-incubation:
-
Reaction Initiation:
-
Following the pre-incubation, initiate the enzymatic reaction by adding 10 µL of the FAAH substrate to all wells.[9]
-
-
Signal Measurement:
-
Data Analysis:
-
Subtract the average fluorescence of the background wells from the fluorescence readings of all other wells.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% initial activity control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.
-
Mandatory Visualizations
FAAH Signaling Pathway
Caption: FAAH signaling pathway and inhibition.
Experimental Workflow for Irreversible FAAH Inhibitor Assay
Caption: Workflow for an irreversible FAAH inhibitor assay.
References
- 1. FAAH Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]
- 2. Fatty Acid Amide Hydrolase (FAAH) Inhibition Modulates Amyloid-Beta-Induced Microglia Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-guided inhibitor design for human FAAH by interspecies active site conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Fatty Acid Amide Hydrolase (FAAH) by Macamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for Quantifying Changes in Lipid Profiles Following FAAH Inhibitor Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme responsible for the degradation of a class of bioactive lipids known as N-acylethanolamines (NAEs), which includes the endocannabinoid anandamide (AEA).[1][2] Inhibition of FAAH leads to an accumulation of these signaling lipids, potentiating their effects on various physiological processes, including pain, inflammation, and neurotransmission.[1][3] Consequently, FAAH inhibitors are a promising therapeutic class for a range of disorders. This document provides detailed application notes and protocols for quantifying the changes in lipid profiles following treatment with a FAAH inhibitor, with a focus on "FAAH inhibitor 2" as a representative class of these molecules.
The inhibition of FAAH elevates the endogenous levels of its substrates, most notably anandamide (AEA), palmitoylethanolamide (PEA), and oleoylethanolamide (OEA).[1][4] This elevation in "endocannabinoid tone" is the primary mechanism through which FAAH inhibitors exert their therapeutic effects.[5] Quantifying the changes in the lipidome, particularly the NAEs, is crucial for understanding the pharmacodynamics and efficacy of these inhibitors.
Signaling Pathway of FAAH Inhibition
FAAH inhibitors block the hydrolysis of AEA and other NAEs, leading to their accumulation. AEA then activates cannabinoid receptors, primarily CB1 and CB2, which are G-protein coupled receptors.[5] This activation triggers downstream signaling cascades that modulate neurotransmitter release and cellular activity.
Caption: FAAH inhibitor blocks the degradation of anandamide (AEA), increasing its concentration and enhancing retrograde signaling at the CB1 receptor.
Quantitative Changes in Lipid Profiles
Treatment with FAAH inhibitors leads to significant and quantifiable changes in the lipidome. The most pronounced effects are observed in the levels of FAAH substrates. The following tables summarize representative quantitative data from preclinical studies involving potent and selective FAAH inhibitors.
Table 1: Changes in N-Acylethanolamine Levels in Rat Brain Following PF-04457845 Administration [1]
| Lipid Metabolite | Treatment Group | Fold Change vs. Vehicle |
| Anandamide (AEA) | PF-04457845 (0.1-10 mg/kg) | 5 to 7-fold increase |
| Oleoylethanolamide (OEA) | PF-04457845 (0.1-10 mg/kg) | 8 to 20-fold increase |
| Palmitoylethanolamide (PEA) | PF-04457845 (0.1-10 mg/kg) | 8 to 20-fold increase |
Table 2: Changes in Endocannabinoid and N-acylethanolamine Levels in Rat Hippocampus Following URB597 Administration [4]
| Lipid Metabolite | Treatment Group | % Change vs. Vehicle | p-value |
| Anandamide (AEA) | URB597 | ~150% increase | < 0.05 |
| Oleoylethanolamide (OEA) | URB597 | ~400% increase | < 0.001 |
| Palmitoylethanolamide (PEA) | URB597 | ~350% increase | < 0.001 |
| 2-Arachidonoylglycerol (2-AG) | URB597 | No significant change | > 0.05 |
Experimental Protocols
The following protocols provide a detailed methodology for the quantification of lipid profile changes in biological samples following treatment with a FAAH inhibitor.
Experimental Workflow
Caption: Workflow for quantifying lipid profile changes after FAAH inhibitor treatment.
Protocol 1: Lipid Extraction from Brain Tissue
This protocol is adapted from established methods for the extraction of endocannabinoids and related lipids.[6][7][8]
Materials:
-
Brain tissue samples (snap-frozen in liquid nitrogen)
-
Methanol (ice-cold)
-
Chloroform
-
Deuterated internal standards (e.g., AEA-d4, PEA-d4, OEA-d4)
-
Toluene
-
Citrate buffer (100 mM, pH 5.0) with 25 mM EDTA
-
Nitrogen gas
-
Vortex mixer
-
Centrifuge (refrigerated)
-
Homogenizer
Procedure:
-
Weigh the frozen brain tissue (~50 mg) and place it in a glass tube.
-
Add 1 mL of ice-cold methanol containing the deuterated internal standards.
-
Homogenize the tissue thoroughly on ice.
-
Add 2 mL of chloroform to the homogenate.
-
Vortex the mixture vigorously for 1 minute.
-
Add 0.8 mL of ultrapure water and vortex for another 30 seconds.
-
Centrifuge at 1500 x g for 15 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) into a new tube.
-
Dry the lipid extract under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in 100 µL of methanol:chloroform (1:1) for LC-MS/MS analysis.
Protocol 2: Quantification of N-Acylethanolamines by LC-MS/MS
This protocol outlines a general method for the analysis of NAEs using liquid chromatography-tandem mass spectrometry.[9][10]
Instrumentation and Columns:
-
A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
-
A C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 5 µm).
Mobile Phases:
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium acetate.
LC Gradient:
-
A gradient elution is typically used, starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to elute the lipophilic analytes. A representative gradient would be:
-
0-2 min: 80% A
-
2-10 min: Linear gradient to 100% B
-
10-15 min: Hold at 100% B
-
15.1-20 min: Return to 80% A for re-equilibration.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard need to be optimized. Representative transitions are:
-
AEA: m/z 348.3 → 62.1
-
AEA-d4: m/z 352.3 → 62.1
-
PEA: m/z 300.3 → 62.1
-
OEA: m/z 326.3 → 62.1
-
-
Optimization: Cone voltage and collision energy should be optimized for each transition to maximize signal intensity.
Data Analysis:
-
Generate a standard curve for each analyte using known concentrations.
-
Calculate the peak area ratio of the analyte to its corresponding internal standard.
-
Quantify the concentration of each analyte in the samples by interpolating from the standard curve.
-
Normalize the lipid concentrations to the initial tissue weight.
-
Perform statistical analysis (e.g., t-test or ANOVA) to compare the lipid levels between the FAAH inhibitor-treated group and the vehicle control group.
Conclusion
The protocols and data presented here provide a framework for researchers to quantify the changes in lipid profiles following treatment with FAAH inhibitors. Accurate and robust quantification of these lipid mediators is essential for evaluating the efficacy and mechanism of action of this important class of therapeutic agents. The provided methods, focusing on liquid chromatography-mass spectrometry, offer the sensitivity and specificity required for these analyses. The observed increases in N-acylethanolamines serve as a key biomarker for FAAH inhibition and are central to the therapeutic potential of these compounds.
References
- 1. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The FAAH Inhibitor URB597 Modulates Lipid Mediators in the Brain of Rats with Spontaneous Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of the pharmacology and tolerability of PF-04457845, an irreversible inhibitor of fatty acid amide hydrolase-1, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The fatty acid amide hydrolase inhibitor URB597 exerts anti-inflammatory effects in hippocampus of aged rats and restores an age-related deficit in long-term potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lipidomic Analysis of Endocannabinoid Signaling: Targeted Metabolite Identification and Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipidomic analysis of endocannabinoid metabolism in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Quantitative profiling of endocannabinoids and related N-acylethanolamines in human CSF using nano LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography–electrospray mass spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing FAAH Inhibitor 2 Concentration for Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing FAAH inhibitor 2 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
Fatty Acid Amide Hydrolase (FAAH) is an enzyme that degrades fatty acid amides, including the endogenous cannabinoid anandamide (AEA).[1][2][3] this compound blocks the activity of FAAH, leading to an accumulation of anandamide and other fatty acid amides.[3][4] This enhancement of endocannabinoid signaling can influence various cellular processes, including cell proliferation, migration, and inflammation, primarily through the activation of cannabinoid receptors (CB1 and CB2).[3][4][5]
Q2: What is a typical starting concentration range for this compound in cell culture?
The optimal concentration of this compound is highly dependent on the specific cell line, the experimental endpoint, and the potency of the inhibitor itself. Based on published studies with various FAAH inhibitors, a reasonable starting range to test is between 10 nM and 10 µM.[6][7] For potent inhibitors like PF-3845, lower concentrations in the nanomolar range may be sufficient, while others like URB597 have been used across a wider micromolar range.[6][8] A dose-response experiment is crucial to determine the optimal concentration for your specific experimental setup.
Q3: How long should I incubate my cells with this compound?
Incubation times can vary from a few hours to 24 hours or longer, depending on the biological question.[9][10][11] For acute signaling studies, a shorter incubation of 30 minutes to 4 hours may be sufficient to observe changes in downstream pathways.[9][10] For experiments assessing long-term effects like cell viability or gene expression, an overnight incubation (18-24 hours) is common.[6][9]
Q4: How can I confirm that this compound is active in my cell line?
To confirm the inhibitor's activity, you can perform a direct measurement of FAAH enzymatic activity in cell lysates treated with the inhibitor compared to a vehicle control.[12][13] Commercially available FAAH activity assay kits, often using a fluorometric substrate, provide a straightforward method for this.[12][13] Alternatively, you can measure the accumulation of the FAAH substrate, anandamide, using techniques like liquid chromatography-mass spectrometry (LC-MS).[14]
Q5: What are the potential off-target effects of FAAH inhibitors?
While many FAAH inhibitors are designed to be selective, some may interact with other serine hydrolases or cellular targets, especially at higher concentrations.[15][16] The tragic clinical trial outcome with BIA 10-2474 highlighted the critical importance of assessing off-target effects.[16][17] It is advisable to consult the manufacturer's data sheet for selectivity information and consider using multiple, structurally distinct FAAH inhibitors to confirm that the observed effects are due to FAAH inhibition.[18]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of the inhibitor | Inhibitor concentration is too low. | Perform a dose-response experiment with a wider concentration range (e.g., 10 nM to 50 µM). |
| The cell line has low FAAH expression. | Confirm FAAH protein expression in your cell line using Western blot.[6] | |
| Inhibitor is inactive. | Test the inhibitor's activity using a FAAH activity assay.[12] Check the storage and handling of the inhibitor. | |
| Incubation time is too short. | Increase the incubation time, depending on the assay (e.g., 24 hours for viability). | |
| High levels of cell death | Inhibitor concentration is too high. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the inhibitor's toxic concentration range. Lower the inhibitor concentration.[7] |
| Off-target toxicity. | Consult literature for known off-target effects of the specific inhibitor. Consider using a more selective FAAH inhibitor.[16] | |
| Solvent (e.g., DMSO) toxicity. | Ensure the final solvent concentration is low and consistent across all conditions, including the vehicle control. | |
| Inconsistent results between experiments | Variability in cell culture conditions. | Maintain consistent cell passage number, confluency, and media conditions. |
| Inhibitor degradation. | Prepare fresh inhibitor dilutions for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles. | |
| Pipetting errors. | Use calibrated pipettes and ensure accurate dilutions. |
Experimental Protocols
Protocol 1: Determining Optimal Inhibitor Concentration using a Cell Viability Assay (MTT Assay)
This protocol is designed to establish a dose-response curve for this compound and determine the optimal non-toxic concentration range.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of media and allow them to adhere overnight.[6]
-
Prepare serial dilutions of this compound in complete media. A common starting range is from 10 nM to 100 µM.[6] Include a vehicle control (media with the same concentration of DMSO as the highest inhibitor concentration).
-
Remove the old media and add 100 µL of the prepared inhibitor dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired experimental duration (e.g., 24 hours) at 37°C and 5% CO₂.[6]
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[10]
-
Carefully remove the media and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Measuring FAAH Activity in Cell Lysates
This protocol allows for the direct assessment of FAAH inhibition in your cells.
Materials:
-
Treated and untreated cell pellets
-
Ice-cold FAAH Assay Buffer
-
96-well white, opaque flat-bottom plates
-
Fluorometric microplate reader
Procedure:
-
Culture and treat cells with the desired concentration of this compound for the chosen duration. Include a vehicle control.
-
Harvest the cells (e.g., 1 x 10⁶ cells) and wash with ice-cold PBS.
-
Homogenize the cell pellet in 100 µL of ice-cold FAAH Assay Buffer.[12]
-
Keep the homogenate on ice for 10 minutes.[12]
-
Centrifuge the lysate at 10,000 x g for 5 minutes at 4°C.[12]
-
Collect the supernatant containing the cell lysate.[12]
-
Follow the manufacturer's instructions for the FAAH activity assay kit. This typically involves adding a specific volume of the cell lysate and the FAAH substrate to a 96-well plate.[12]
-
Measure the fluorescence kinetically at the specified excitation and emission wavelengths (e.g., Ex/Em = 360/465 nm) for 10-60 minutes at 37°C.[12]
-
Calculate the FAAH activity based on the rate of fluorescence increase and compare the activity in inhibitor-treated samples to the vehicle control.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. apexbt.com [apexbt.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endocannabinoid signaling and the role of FAAH and MAGL fact sheet [bms.com]
- 6. FAAH inhibition ameliorates breast cancer in a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular viability effects of fatty acid amide hydrolase inhibition on cerebellar neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory Effects by Pharmacological Inhibition or Knockdown of Fatty Acid Amide Hydrolase in BV2 Microglial Cells [mdpi.com]
- 10. iris.cnr.it [iris.cnr.it]
- 11. mdpi.com [mdpi.com]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
- 13. Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 14. Inhibition of FAAH confers increased stem cell migration via PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. FAAH inhibitors in the limelight, but regrettably - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Irreversible FAAH Inhibitor Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during experiments with irreversible fatty acid amide hydrolase (FAAH) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the most common problems encountered when working with irreversible FAAH inhibitors?
A1: Researchers often face several key challenges in experiments with irreversible FAAH inhibitors. One of the most significant is managing off-target effects, where the inhibitor binds to and inactivates other enzymes besides FAAH.[1][2] This lack of selectivity can lead to misleading experimental results and potential toxicity, as tragically highlighted by the clinical trial of BIA 10-2474.[1][3][4] Another common issue is observing a discrepancy between in vitro potency and in vivo efficacy. An inhibitor may show high potency in isolated enzyme assays but have limited effects in a whole organism due to factors like poor bioavailability, rapid metabolism, or inability to cross the blood-brain barrier. Furthermore, achieving and confirming target engagement in vivo can be complex, requiring specialized techniques to measure the extent of FAAH inhibition in relevant tissues.[5]
Q2: Why is inhibitor selectivity so critical for FAAH, and how can it be assessed?
A2: FAAH belongs to the large and diverse serine hydrolase superfamily.[6] Due to structural similarities among the active sites of these enzymes, an irreversible inhibitor designed for FAAH can inadvertently react with other serine hydrolases, leading to off-target effects.[2] These unintended interactions can cause cellular toxicity or produce confounding biological effects that are incorrectly attributed to FAAH inhibition.[1] The most robust method for assessing inhibitor selectivity across the entire serine hydrolase family is Activity-Based Protein Profiling (ABPP) .[5][7] This chemical proteomic technique uses active site-directed probes to provide a global snapshot of enzyme activity, allowing for the simultaneous assessment of an inhibitor's potency and selectivity against numerous enzymes in a native biological context.[8][9]
Q3: What is the difference between a reversible and an irreversible FAAH inhibitor, and what are the experimental implications?
A3: A reversible inhibitor binds to FAAH through non-covalent interactions and can dissociate from the enzyme, meaning its inhibitory effect can be overcome by increasing the concentration of the natural substrate, anandamide.[6] In contrast, an irreversible inhibitor forms a stable, covalent bond with a key amino acid residue in the FAAH active site, typically a serine nucleophile.[10][11] This covalent modification permanently inactivates the enzyme. The primary experimental implication is the duration of action; the effects of an irreversible inhibitor persist until new FAAH is synthesized, which can be up to 24 hours.[5] This sustained target engagement can be advantageous for in vivo studies. However, the covalent nature of irreversible inhibitors also increases the risk of off-target interactions, making rigorous selectivity profiling essential.[6]
Q4: My irreversible FAAH inhibitor shows potent in vitro activity but fails to produce the expected phenotype in vivo. What are the possible reasons?
A4: A discrepancy between in vitro and in vivo results is a common challenge. Several factors could be at play:
-
Poor Pharmacokinetics: The inhibitor may have low oral bioavailability, be rapidly metabolized and cleared from the body, or have poor tissue distribution, preventing it from reaching the target FAAH enzyme in sufficient concentrations.[3]
-
Blood-Brain Barrier Penetrance: If the intended therapeutic effect is centrally mediated, the inhibitor must be able to cross the blood-brain barrier. Many compounds fail to do so effectively.
-
Target Engagement: Even with good pharmacokinetics, it is crucial to confirm that the inhibitor is engaging with FAAH in the target tissue at the administered dose. This can be assessed using techniques like ex vivo enzymatic assays or competitive ABPP on tissue samples from treated animals.[5]
-
Redundant or Compensatory Pathways: The biological system might have compensatory mechanisms that mitigate the effect of FAAH inhibition.[3] For example, other enzymes might contribute to the degradation of fatty acid amides, or downstream signaling pathways may adapt to the sustained elevation of anandamide levels.
Troubleshooting Guides
Problem 1: Unexpected or Adverse Effects in Cell-Based Assays or In Vivo Models
Q: My irreversible FAAH inhibitor is causing unexpected cytotoxicity or off-target phenotypes. How can I troubleshoot this?
A: This is a strong indication of off-target effects. The following steps can help identify the cause:
-
Comprehensive Selectivity Profiling: The first and most critical step is to perform comprehensive selectivity profiling using competitive Activity-Based Protein Profiling (ABPP).[1][2] This will reveal which other serine hydrolases your inhibitor is targeting.
-
Dose-Response Analysis: Conduct a careful dose-response study. It's possible that the off-target effects only manifest at higher concentrations. Determine the concentration at which you achieve maximal FAAH inhibition with minimal off-target engagement.
-
Structural Analogs as Controls: If available, use a structurally related but inactive analog of your inhibitor as a negative control. If this analog also produces the adverse effect, it suggests the phenotype may not be related to the intended covalent modification.
-
Metabolite Analysis: Consider the possibility that a metabolite of your inhibitor, and not the parent compound, is responsible for the toxicity. The case of BIA 10-2474 highlighted the potential for metabolites to have their own off-target profiles.[12]
Problem 2: Difficulty Confirming Target Engagement In Vivo
Q: I have administered my irreversible FAAH inhibitor to an animal model, but I'm unsure if it has reached and inhibited FAAH in the brain. How can I confirm this?
A: Confirming target engagement in the central nervous system is crucial. Here are some approaches:
-
Ex Vivo FAAH Activity Assay: After dosing the animals, collect brain tissue at various time points. Prepare brain homogenates and measure FAAH activity using a standard enzymatic assay with a substrate like anandamide. Compare the activity to that of vehicle-treated animals to determine the degree of inhibition.
-
Competitive ABPP on Brain Tissue: This is a more direct and comprehensive method. Treat brain lysates from inhibitor-dosed and vehicle-dosed animals with a broad-spectrum serine hydrolase activity-based probe (e.g., FP-rhodamine). A reduction in the labeling of the FAAH protein band in the inhibitor-treated group confirms target engagement.[13]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate the concentration of the inhibitor in the brain tissue (pharmacokinetics) with the degree of FAAH inhibition (pharmacodynamics) over time. This can help establish a relationship between drug exposure and target engagement.[12]
Data Presentation: Inhibitor Selectivity Profiles
The following table summarizes the inhibitory potency (IC₅₀) of several well-characterized FAAH inhibitors against FAAH and notable off-targets. This data highlights the importance of assessing selectivity, as some inhibitors interact with other lipases.
| Inhibitor | Target | In Vitro IC₅₀ (nM) | In Situ IC₅₀ (nM) | Notes |
| PF-04457845 | hFAAH | ~1-10 | - | Highly selective for FAAH.[1] |
| BIA 10-2474 | hFAAH | ≥ 1000 | 50-70 | Shows significant off-target activity.[1] |
| ABHD6 | - | - | A major off-target of BIA 10-2474.[2] | |
| CES2 | - | - | An off-target of BIA 10-2474.[1] | |
| URB597 | FAAH | - | - | Selective for FAAH in the nervous system but inhibits other hydrolases in peripheral tissues.[13] |
Data compiled from multiple sources.[1][2][13] IC₅₀ values can vary depending on assay conditions.
Experimental Protocols
Key Experiment: Competitive Activity-Based Protein Profiling (ABPP) for Selectivity Profiling
This protocol provides a generalized workflow for assessing the selectivity of an irreversible FAAH inhibitor against other serine hydrolases in a complex proteome (e.g., cell lysate or tissue homogenate).
Objective: To determine the on-target and off-target profiles of an irreversible FAAH inhibitor.
Materials:
-
Test inhibitor and vehicle control (e.g., DMSO)
-
Proteome source (e.g., cultured cells, mouse brain tissue)
-
Lysis buffer (e.g., Tris-buffered saline with protease inhibitors)
-
Broad-spectrum serine hydrolase activity-based probe (ABP), such as a fluorophosphonate coupled to a reporter tag (e.g., FP-TAMRA for fluorescent gel-based analysis or FP-biotin for mass spectrometry).[1]
-
SDS-PAGE gels and imaging system (for gel-based analysis)
-
Streptavidin beads, trypsin, and LC-MS/MS instrumentation (for mass spectrometry-based analysis)
Methodology:
-
Proteome Preparation:
-
Harvest cells or dissect tissue and homogenize in ice-cold lysis buffer.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Normalize all samples to the same protein concentration.
-
-
Inhibitor Incubation (Competitive Labeling):
-
Aliquot the proteome into multiple tubes.
-
Treat the samples with a range of concentrations of your test inhibitor or with vehicle control.
-
Incubate for a predetermined time (e.g., 30 minutes) at 37°C to allow the inhibitor to bind to its targets.
-
-
Activity-Based Probe Labeling:
-
Add the activity-based probe (e.g., FP-TAMRA) to all samples, including the vehicle control.
-
Incubate for an additional 30-60 minutes at 37°C. The ABP will covalently label the active sites of serine hydrolases that were not blocked by your inhibitor.
-
-
Analysis (Gel-Based Method):
-
Quench the labeling reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled proteins using a fluorescent gel scanner.
-
Interpretation: A decrease in the fluorescence intensity of a protein band in the inhibitor-treated lanes compared to the vehicle control indicates that the inhibitor has bound to that enzyme. The FAAH band should show a dose-dependent decrease in signal. Any other bands that decrease in intensity represent potential off-targets.
-
-
Analysis (Mass Spectrometry-Based Method):
-
For biotinylated probes, enrich the probe-labeled proteins using streptavidin beads.
-
Digest the enriched proteins with trypsin.
-
Analyze the resulting peptides by LC-MS/MS to identify and quantify the proteins that were labeled by the probe.
-
Interpretation: Compare the abundance of each identified serine hydrolase in the inhibitor-treated samples versus the vehicle control. A significant reduction in the abundance of a protein in the presence of the inhibitor indicates a target or off-target interaction.
-
Visualizations
Signaling Pathway
Caption: Endocannabinoid signaling pathway featuring FAAH.
Experimental Workflow
Caption: Competitive ABPP workflow for inhibitor profiling.
Troubleshooting Logic
Caption: Troubleshooting decision tree for FAAH inhibitors.
References
- 1. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 3. FAAH inhibitors in the limelight, but regrettably - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
- 9. Activity-based protein profiling: an efficient approach to study serine hydrolases and their inhibitors in mammals and microbes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: FAAH Inhibitor PF-04457845
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Fatty Acid Amide Hydrolase (FAAH) inhibitor, PF-04457845.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing PF-04457845?
A1: Proper storage is crucial to maintain the integrity of PF-04457845. Recommendations for the solid compound and solutions are outlined below.
Q2: How should I dissolve PF-04457845?
A2: PF-04457845 is soluble in organic solvents such as DMSO and ethanol, but it is insoluble in water.[1] For in vivo studies, specific formulations are required for oral or intravenous administration.
Q3: Is PF-04457845 a reversible or irreversible inhibitor?
A3: PF-04457845 is a covalent, irreversible inhibitor of FAAH.[2][3] It forms a stable carbamate linkage with the catalytic serine residue (Ser241) in the active site of the FAAH enzyme.[2][3] This mechanism of action means that the restoration of FAAH activity in a biological system depends on the synthesis of new enzyme, leading to a prolonged pharmacodynamic effect that outlasts the pharmacokinetic profile of the inhibitor.[3]
Q4: What is the general stability of PF-04457845?
A4: The urea functional group within the chemical structure of PF-04457845 is considered to have inherent stability.[2][3] However, proper handling and storage are still necessary to prevent any potential degradation. It is important to use fresh, anhydrous solvents, particularly when using hygroscopic solvents like DMSO, as absorbed moisture can reduce the solubility of the compound.[1]
Troubleshooting Guides
Issue 1: Difficulty Dissolving the Compound
-
Symptom: The PF-04457845 powder is not fully dissolving or is precipitating out of solution.
-
Possible Causes & Solutions:
-
Incorrect Solvent: Ensure you are using an appropriate organic solvent such as DMSO or ethanol. PF-04457845 is insoluble in aqueous solutions.[1]
-
Solvent Quality: Use fresh, high-purity, anhydrous solvents. If using DMSO, be aware that it can absorb moisture from the air, which can decrease the solubility of PF-04457845.[1]
-
Concentration Too High: Check the recommended solubility limits for your chosen solvent and ensure you have not exceeded them.
-
Low Temperature: If you are preparing your solution at a low temperature, try gently warming it to aid dissolution.
-
Issue 2: Inconsistent or Lower-Than-Expected Efficacy in Experiments
-
Symptom: The observed inhibitory effect on FAAH is variable or weaker than anticipated.
-
Possible Causes & Solutions:
-
Improper Storage of Stock Solutions: Repeated freeze-thaw cycles can lead to degradation. It is highly recommended to aliquot stock solutions into single-use volumes to avoid this.[1] Ensure solutions are stored at the correct temperature (-80°C for long-term storage).[1]
-
Precipitation in Assay Buffer: When diluting a DMSO stock solution into an aqueous assay buffer, the compound may precipitate if the final DMSO concentration is too low. Ensure the final concentration of the organic solvent is compatible with your experimental system and maintains the solubility of PF-04457845.
-
Adsorption to Plastics: Lipophilic compounds can sometimes adsorb to the surface of plastic labware. Consider using low-adhesion microplates or glassware where appropriate.
-
Data Presentation
Table 1: Storage Conditions for PF-04457845
| Form | Storage Temperature | Duration | Reference |
| Solid (Powder) | -20°C | 3 years | [1] |
| Stock Solution | -80°C | 1 year | [1] |
| Stock Solution | -20°C | 1 month | [1] |
Table 2: Solubility of PF-04457845
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Reference |
| DMSO | 100 | 45.54 | [4] |
| Ethanol | 20 | 9.11 | [4] |
| Water | Insoluble | Insoluble | [1] |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
-
Equilibrate the vial of solid PF-04457845 to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the solid is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into single-use, low-adhesion microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Visualizations
Caption: Mechanism of FAAH inhibition by PF-04457845.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
Technical Support Center: Troubleshooting FAAH Inhibitor Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results with Fatty Acid Amide Hydrolase (FAAH) inhibitor assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during FAAH inhibitor assays in a question-and-answer format.
Q1: Why am I seeing high background fluorescence in my no-enzyme control wells?
A1: High background fluorescence can obscure your results and is often caused by one of the following:
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Autofluorescent Compounds: The inhibitor compound itself may be fluorescent at the excitation and emission wavelengths used in the assay.
-
Solution: Screen all compounds for intrinsic fluorescence before conducting the full assay.
-
-
Contaminated Reagents: Assay buffers, solvents (like DMSO), or other reagents may be contaminated with fluorescent impurities.
-
Solution: Use high-purity, spectroscopy-grade reagents and test individual components for fluorescence.
-
-
Substrate Instability: The fluorescent substrate may be hydrolyzing spontaneously in the assay buffer.
-
Solution: Optimize buffer pH and temperature to enhance substrate stability. Consider using a more stable substrate analog if the problem persists.
-
-
Well-to-Well Crosstalk: Light leakage between wells in the microplate can lead to artificially high readings.
-
Solution: Use opaque-walled microplates (e.g., black plates for fluorescence) to minimize crosstalk.
-
Q2: My IC50 values for the same inhibitor are inconsistent between experiments. What could be the cause?
A2: Variability in IC50 values is a common challenge and can stem from several factors:
-
Assay Conditions: Minor variations in pH, temperature, and incubation times can significantly impact enzyme activity and inhibitor potency.
-
Solution: Strictly adhere to a standardized protocol for all experiments. Ensure consistent temperature control and precise timing of incubation steps.
-
-
Enzyme Concentration and Activity: The concentration and specific activity of the FAAH enzyme preparation can vary between batches.
-
Solution: Use a consistent source and lot of the enzyme. Always perform a positive control with a known inhibitor to normalize results between plates and experiments.
-
-
Substrate Concentration: The IC50 value of a competitive inhibitor is dependent on the substrate concentration.
-
Solution: Maintain a constant substrate concentration across all assays, ideally at or below the Km value for the substrate.
-
-
Pipetting Inaccuracies: Small errors in pipetting volumes of the inhibitor, enzyme, or substrate can lead to significant variations in the final concentrations.
-
Solution: Use calibrated pipettes and consider using automated liquid handlers for improved precision, especially for high-throughput screening.
-
-
Cell-Based vs. Enzymatic Assays: IC50 values are often higher in cell-based assays compared to enzymatic assays due to factors like cell membrane permeability, off-target effects, and cellular metabolism of the inhibitor.
-
Solution: Be aware of the inherent differences between assay formats and do not directly compare IC50 values obtained from different assay types without proper validation.
-
Q3: I am observing a weak or no signal in my positive control wells.
A3: A weak or absent signal in your positive control wells, where you expect maximum enzyme activity, points to an issue with the assay components or setup:
-
Inactive Enzyme: The FAAH enzyme may have lost its activity due to improper storage or handling.
-
Solution: Store the enzyme at the recommended temperature (typically -80°C) in aliquots to avoid repeated freeze-thaw cycles. Always keep the enzyme on ice when in use.
-
-
Incorrect Reagent Preparation: The substrate or other critical reagents may have been prepared incorrectly or degraded.
-
Solution: Prepare fresh reagents for each experiment and protect fluorescent substrates from light.
-
-
Suboptimal Assay Conditions: The pH or temperature of the assay may not be optimal for FAAH activity.
-
Solution: Verify that the assay buffer pH is within the optimal range for FAAH (typically pH 7.4-9.0) and that the incubation is performed at the correct temperature (usually 37°C).
-
Q4: My replicate wells show high variability.
A4: High variability between replicate wells can invalidate your results and is often due to procedural inconsistencies:
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Inconsistent Pipetting: As mentioned earlier, pipetting errors are a major source of variability.
-
Solution: Use a consistent pipetting technique, ensuring no air bubbles are introduced. For multi-well plates, preparing a master mix of reagents can improve consistency.
-
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, leading to changes in reagent concentrations.
-
Solution: To minimize edge effects, avoid using the outermost wells for experimental samples. Instead, fill them with sterile media or PBS.
-
-
Incomplete Mixing: Failure to properly mix the reagents in each well can result in a non-uniform reaction.
-
Solution: Gently mix the plate after the addition of all reagents, for example, by using a plate shaker.
-
Quantitative Data on Common FAAH Inhibitors
The inhibitory potency of FAAH inhibitors is commonly reported as the half-maximal inhibitory concentration (IC50). This value can vary depending on the assay conditions. The following tables summarize the IC50 values for two widely studied FAAH inhibitors, URB597 and PF-3845, under different experimental conditions.
Table 1: IC50 Values for URB597
| Enzyme Source | Assay Type | Substrate | pH | IC50 (nM) | Reference |
| Rat Brain Homogenate | Radiometric | [3H]Anandamide | 6.0 | ~65 | |
| Rat Brain Homogenate | Radiometric | [3H]Anandamide | 8.0 | ~18 | |
| Human FAAH (CHO cells) | Fluorescent | AAMCA | N/A | 33.5 | |
| Rat Brain Membranes | Radiometric | [3H]Anandamide | N/A | 4.6 | |
| Intact Neurons | Radiometric | [3H]Anandamide | N/A | 0.5 |
Table 2: IC50 Values for PF-3845
| Enzyme Source | Assay Type | Substrate | IC50 (nM) | Reference |
| Human Recombinant FAAH | N/A | N/A | 7.2 | |
| Mouse Brain Homogenate | N/A | N/A | 4.6 | |
| Colo-205 Cells | Cell Viability (MTT) | N/A | 52,550 |
Experimental Protocols
Here are detailed methodologies for performing enzymatic and cell-based FAAH inhibitor assays.
Protocol 1: Fluorometric Enzymatic FAAH Inhibitor Assay
This protocol is adapted from commercially available FAAH inhibitor screening assay kits.
Materials:
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Recombinant human or rat FAAH
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FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
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Fluorogenic FAAH Substrate (e.g., AMC-arachidonoyl amide)
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Test Inhibitor Compounds
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Known FAAH Inhibitor (Positive Control, e.g., URB597)
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Solvent for Inhibitors (e.g., DMSO)
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96-well black, clear-bottom microplates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the FAAH enzyme in ice-cold FAAH Assay Buffer.
-
Prepare serial dilutions of the test inhibitor and the positive control inhibitor in the assay buffer. The final solvent concentration should be consistent across all wells.
-
-
Assay Setup (in triplicate):
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100% Initial Activity Wells: Add 170 µL of FAAH Assay Buffer, 10 µL of diluted FAAH, and 10 µL of solvent.
-
Background Wells: Add 180 µL of FAAH Assay Buffer and 10 µL of solvent.
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Inhibitor Wells: Add 170 µL of FAAH Assay Buffer, 10 µL of diluted FAAH, and 10 µL of the inhibitor dilution.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 5-15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction:
-
Add 10 µL of the FAAH substrate to all wells to initiate the enzymatic reaction.
-
-
Measurement:
-
Immediately measure the fluorescence in kinetic mode at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction (V₀) for each well from the linear portion of the kinetic curve.
-
Subtract the average V₀ of the background wells from the V₀ of all other wells.
-
Calculate the percent inhibition for each inhibitor concentration relative to the 100% initial activity wells.
-
Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Protocol 2: Cell-Based FAAH Activity Assay
This protocol outlines a general procedure for measuring FAAH activity in cultured cells treated with an inhibitor.
Materials:
-
Mammalian cell line expressing FAAH (e.g., HEK293 cells overexpressing FAAH, or a cell line with high endogenous FAAH like BV-2 microglia)
-
Complete cell culture medium
-
Test Inhibitor Compound (dissolved in a suitable vehicle, e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., Tris-HCl with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
Fluorometric FAAH Activity Assay Kit (as in Protocol 1)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture plates and grow to 80-90% confluency.
-
Prepare dilutions of the test inhibitor in cell culture medium. Include a vehicle control (medium with the same concentration of solvent).
-
Remove the existing medium, wash the cells once with PBS, and add the medium containing the inhibitor or vehicle.
-
Incubate the cells for the desired treatment duration at 37°C in a CO₂ incubator.
-
-
Cell Lysate Preparation:
-
After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the cell suspension to a pre-chilled microfuge tube.
-
Homogenize the cells (e.g., by sonication on ice).
-
Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the total protein concentration of each cell lysate using a BCA assay or a similar method.
-
-
FAAH Activity Measurement:
-
Perform the fluorometric enzymatic FAAH assay as described in Protocol 1, using the cell lysates as the enzyme source.
-
Load an equal amount of total protein for each sample into the assay wells.
-
-
Data Analysis:
-
Calculate the FAAH activity for each sample and normalize it to the protein concentration (e.g., RFU/min/µg protein).
-
Calculate the percent inhibition of FAAH activity in the inhibitor-treated samples relative to the vehicle-treated control.
-
Visualizations
FAAH Signaling Pathway
Technical Support Center: In Vivo Application of FAAH Inhibitor PF-3845
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the highly selective fatty acid amide hydrolase (FAAH) inhibitor, PF-3845, in in vivo experiments. Our goal is to help you minimize variability and effectively interpret your experimental outcomes.
Troubleshooting Guide
While PF-3845 is known for its high selectivity, unexpected results can arise during in vivo studies. This guide addresses potential issues, their likely causes, and actionable solutions.
| Observed Issue | Potential Cause | Recommended Solution |
| Lack of Efficacy (e.g., no analgesic effect) | Inadequate Dosing or Bioavailability: The dose may be too low to achieve sufficient FAAH inhibition in the target tissue. | Dose-Response Study: Perform a dose-response study (e.g., 1-30 mg/kg, p.o. or i.p.) to determine the minimum effective dose in your model[1]. Route of Administration: Consider the route of administration (oral vs. intraperitoneal) and its impact on pharmacokinetics[1]. Pharmacokinetic Analysis: If possible, measure plasma and brain concentrations of PF-3845 to confirm exposure. |
| Insufficient Target Engagement: FAAH activity may not be fully inhibited. | Ex Vivo FAAH Activity Assay: Collect tissue samples (e.g., brain, liver) post-dosing and measure FAAH activity to confirm target engagement. PF-3845 at 10 mg/kg (i.p.) has been shown to completely inactivate FAAH in the mouse brain[1][2]. | |
| Redundancy in Endocannabinoid Signaling: The biological effect may not be solely dependent on anandamide (AEA) levels. | Pharmacological or Genetic Controls: Use cannabinoid receptor antagonists (e.g., for CB1 and CB2) to confirm the observed effect is cannabinoid receptor-dependent[3]. Consider using FAAH knockout animals as a positive control. | |
| Unexpected Phenotype or Adverse Effects | On-Target, Supra-Physiological Effects: High doses may lead to excessive elevation of FAAH substrates, causing effects beyond the desired therapeutic window. | Dose Reduction: Lower the dose of PF-3845 to the minimum effective dose identified in your dose-response study. Behavioral Monitoring: Carefully monitor animals for a battery of behavioral changes, not just the primary endpoint. |
| Off-Target Effects (Low Probability): While highly selective, off-target activity at very high concentrations cannot be entirely ruled out. | Selectivity Profiling: Review literature on the selectivity of PF-3845 against other serine hydrolases and receptors. It shows negligible activity against FAAH2[1][4]. Use of Alternative Inhibitors: Compare results with other structurally different FAAH inhibitors to see if the effect is consistent. | |
| High Variability in Experimental Data | Inconsistent Drug Administration: Variability in injection volume, timing, or animal handling can impact drug exposure and stress levels. | Standardize Protocols: Ensure all experimental procedures, including drug preparation and administration, are strictly standardized. Acclimatize Animals: Properly acclimatize animals to the experimental environment and handling procedures to minimize stress-induced variability. |
| Biological Variability: Differences in age, sex, or genetic background of the animals can influence drug metabolism and response. | Control for Biological Variables: Use animals of the same age, sex, and genetic strain. Randomize animals into treatment groups. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of PF-3845?
A1: PF-3845 is a potent, selective, and irreversible inhibitor of fatty acid amide hydrolase (FAAH)[1]. It acts by a covalent mechanism, carbamylating the catalytic serine nucleophile (S241) in the active site of FAAH, leading to its inactivation[2][5].
Q2: How selective is PF-3845?
A2: PF-3845 is highly selective for FAAH. It has been shown to have negligible activity against other serine hydrolases and the FAAH homolog, FAAH2[4][5]. Activity-based protein profiling in vivo has confirmed its high selectivity[2].
Q3: What are the expected downstream effects of FAAH inhibition by PF-3845?
A3: Inhibition of FAAH by PF-3845 leads to a significant increase in the levels of its endogenous substrates, primarily anandamide (AEA) and other N-acylethanolamines (NAEs) like palmitoylethanolamide (PEA) and oleoylethanolamide (OEA), in various tissues, including the brain and liver[1][5]. This augmentation of endocannabinoid signaling is responsible for its therapeutic effects, such as analgesia in inflammatory pain models[2][5].
Q4: What is a typical in vivo dose and route of administration for PF-3845?
A4: The effective dose of PF-3845 can vary depending on the animal model and desired effect. Doses ranging from 1 to 30 mg/kg via oral (p.o.) or intraperitoneal (i.p.) administration have been used effectively in rodents[1]. A common dose used in mice to achieve complete brain FAAH inhibition and significant behavioral effects is 10 mg/kg (i.p.)[2][6].
Q5: How long do the effects of a single dose of PF-3845 last?
A5: PF-3845 has a long duration of action. A single dose of 10 mg/kg in mice can completely inhibit FAAH activity and elevate brain anandamide levels for up to 24 hours[2].
Q6: Are there any known off-target effects I should be concerned about?
A6: Based on current literature, PF-3845 is remarkably selective, and significant off-target effects have not been reported. Unlike some other FAAH inhibitors that have shown off-target activity, PF-3845's safety profile in preclinical studies is favorable due to its high selectivity[7]. However, it is always good practice to use the minimum effective dose to minimize any potential for off-target engagement.
Quantitative Data Summary
| Parameter | Value | Enzyme/System | Reference |
| Ki | 0.23 µM | Human FAAH | [1][5] |
| IC50 (FAAH-2) | >10 µM | Human FAAH-2 | [4] |
| In Vivo Dose (mice) | 5-10 mg/kg (i.p.) | To inactivate brain FAAH | [3] |
| In Vivo Dose (rats) | 1-30 mg/kg (p.o.) | For anti-allodynic effect | [1] |
| Effect on AEA levels | >10-fold increase | Mouse brain (10 mg/kg, i.p.) | [1] |
Experimental Protocols
Protocol 1: In Vivo FAAH Inhibition and Assessment of Analgesia in a Mouse Model of Inflammatory Pain
-
Animal Model: Induce inflammatory pain in male C57BL/6 mice by intraplantar injection of complete Freund's adjuvant (CFA) or lipopolysaccharide (LPS)[2][6].
-
Drug Preparation: Dissolve PF-3845 in a vehicle such as a mixture of ethanol, Emulphor, and saline (e.g., 1:1:18)[8].
-
Drug Administration: Administer PF-3845 or vehicle via intraperitoneal (i.p.) injection at a dose of 10 mg/kg. For oral administration, use oral gavage[1][6].
-
Behavioral Testing: Assess mechanical allodynia using von Frey filaments at baseline and at various time points (e.g., 2, 4, 24 hours) after drug administration. The paw withdrawal threshold is the primary endpoint[6].
-
Confirmation of Target Engagement (Optional): At the end of the behavioral experiment, euthanize the animals and collect brain tissue. Prepare brain homogenates and perform an ex vivo FAAH activity assay using a fluorescent or radiolabeled substrate to confirm that FAAH activity is inhibited in the PF-3845-treated group compared to the vehicle group[2].
Protocol 2: Ex Vivo Measurement of FAAH Substrates in Brain Tissue
-
Tissue Collection: Following PF-3845 or vehicle administration and a defined time interval (e.g., 4 hours), euthanize mice and rapidly dissect the brain. Flash-freeze the tissue in liquid nitrogen and store at -80°C until analysis.
-
Lipid Extraction: Homogenize the brain tissue in a suitable solvent system (e.g., chloroform/methanol/water) containing deuterated internal standards for AEA, PEA, and OEA.
-
Quantification by LC-MS/MS: Analyze the lipid extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of AEA, PEA, and OEA. Normalize the levels to the wet tissue weight[6].
-
Data Analysis: Compare the levels of FAAH substrates in the PF-3845-treated group to the vehicle-treated group to determine the fold-increase.
Visualizations
Caption: FAAH signaling pathway and mechanism of PF-3845 inhibition.
Caption: Experimental workflow for in vivo testing of PF-3845.
Caption: Troubleshooting logic for unexpected in vivo results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The fatty acid amide hydrolase inhibitor PF-3845 promotes neuronal survival, attenuates inflammation and improves functional recovery in mice with traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. apexbt.com [apexbt.com]
- 6. The fatty acid amide hydrolase (FAAH) inhibitor PF-3845 acts in the nervous system to reverse LPS-induced tactile allodynia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective inhibition of monoacylglycerol lipase is associated with passive coping behavior and attenuation of stress-induced dopamine release in the medial prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pre-incubation Time for FAAH Inhibitors
This technical support guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and optimizing experiments involving Fatty Acid Amide Hydrolase (FAAH) inhibitors. Accurate determination of inhibitor potency is critically dependent on appropriate assay conditions, with pre-incubation time being a key parameter.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is pre-incubation, and why is it a critical step in FAAH inhibitor assays?
Pre-incubation refers to the period where the FAAH enzyme is incubated with the inhibitor before the addition of the substrate to initiate the enzymatic reaction.[1] This step is crucial as it allows the inhibitor to bind to the enzyme's active site. The binding process for many inhibitors is not instantaneous; it can be a time-dependent process, especially for irreversible or slowly binding compounds.[2][3] An inadequate pre-incubation time can lead to an underestimation of the inhibitor's potency, reflected in a higher IC50 value.
Q2: My experimentally determined IC50 value for a known FAAH inhibitor is significantly higher than what is reported in the literature. Could the pre-incubation time be the cause?
Yes, an insufficient pre-incubation period is a common reason for observing a higher-than-expected IC50 value. This is particularly true for time-dependent inhibitors, where the potency increases with longer pre-incubation times.[4] If the pre-incubation time in your protocol is shorter than that used in the reference literature, the inhibitor may not have had enough time to exert its maximal effect, leading to an apparent decrease in potency. It is recommended to perform a time-dependency experiment to determine the optimal pre-incubation time for your specific experimental conditions.
Q3: How can I determine the optimal pre-incubation time for a novel FAAH inhibitor?
The optimal pre-incubation time should be determined empirically by conducting a time-dependency study. This involves measuring the IC50 of the inhibitor at various pre-incubation durations (e.g., 5, 15, 30, and 60 minutes). For a time-dependent inhibitor, you will observe a decrease in the IC50 value as the pre-incubation time increases.[4] The optimal pre-incubation time is the duration at which the IC50 value no longer decreases and reaches a plateau, indicating that the inhibitor-enzyme binding has reached a steady state.
Q4: Are there standard pre-incubation times that are typically used for FAAH inhibitor assays?
While a pre-incubation time of 15 minutes at 37°C is commonly used in some fluorometric assays[1], this is not universally optimal. The ideal time depends on the specific inhibitor's mechanism of action. For instance, some protocols involving the FAAH inhibitor URB597 have utilized a one-hour pre-incubation at room temperature.[5] Therefore, it is strongly advised to either follow the specific protocol for a known inhibitor or determine the optimal time experimentally for a new compound.
Q5: How does the mechanism of inhibition (e.g., reversible, irreversible) influence the required pre-incubation time?
The mechanism of inhibition is a key factor:
-
Reversible Inhibitors: For inhibitors that bind and dissociate rapidly, a shorter pre-incubation may be sufficient to reach equilibrium. However, some reversible inhibitors can still exhibit time-dependent inhibition.
-
Irreversible Covalent Inhibitors: These inhibitors form a stable, covalent bond with a residue in the enzyme's active site, often Ser241 in FAAH's Ser-Ser-Lys catalytic triad.[2][3][6] This covalent modification is typically a time-dependent process, making an adequate pre-incubation period essential for accurate potency determination.
-
Non-covalent, Time-Dependent Inhibitors: Some inhibitors do not form a covalent bond but still display time-dependent inhibition. This can be due to slow binding kinetics or the inhibitor inducing a slow conformational change in the enzyme.[2] A pre-incubation time-course experiment is also necessary to characterize these inhibitors properly.
Data Presentation
Table 1: Illustrative Impact of Pre-incubation Time on IC50 Values for Different FAAH Inhibitor Types
| Pre-incubation Time (minutes) | IC50 of Time-Dependent Inhibitor (nM) | IC50 of Non-Time-Dependent Inhibitor (nM) |
| 5 | 500 | 100 |
| 15 | 250 | 102 |
| 30 | 120 | 98 |
| 60 | 105 | 101 |
| 90 | 100 | 99 |
This table presents hypothetical data to illustrate the expected trends.
Experimental Protocols
Protocol: Fluorometric Assay for Determining Optimal Pre-incubation Time
This protocol describes a method to assess the time-dependency of a novel FAAH inhibitor using a fluorogenic substrate.
Materials:
-
Recombinant human or rat FAAH
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)[1][7]
-
FAAH Substrate (e.g., AAMCA)
-
Test FAAH inhibitor
-
Positive control inhibitor (e.g., URB597)
-
Solvent for inhibitor (e.g., DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of your test inhibitor and the positive control in FAAH Assay Buffer.
-
In the 96-well plate, add the assay buffer, diluted inhibitor (or vehicle control), and the FAAH enzyme solution to the appropriate wells.
-
Incubate the plate at 37°C for varying pre-incubation times (e.g., 5, 15, 30, 60, 90 minutes).
-
Following each pre-incubation period, initiate the enzymatic reaction by adding the FAAH substrate to all wells.
-
Immediately begin kinetic readings of fluorescence intensity (e.g., excitation ~360 nm, emission ~465 nm) at 37°C for 10-60 minutes.[1][8]
-
Calculate the initial reaction rates (V₀) from the linear portion of the kinetic curves for each inhibitor concentration at each pre-incubation time point.
-
Plot the reaction rates against the inhibitor concentrations for each pre-incubation time and determine the IC50 value from the resulting dose-response curves.
-
Compare the IC50 values across the different pre-incubation times to determine if the inhibitor is time-dependent and to identify the optimal pre-incubation duration.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. pnas.org [pnas.org]
- 3. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical pharmacological evaluation of the fatty acid amide hydrolase inhibitor BIA 10‐2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of a Fatty Acid Amide Hydrolase (FAAH) in Hirudo verbana - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
Technical Support Center: Managing Cytotoxicity of FAAH Inhibitors at High Concentrations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered when using Fatty Acid Amide Hydrolase (FAAH) inhibitors at high concentrations in experimental settings.
Troubleshooting Guides
This section offers step-by-step guidance to resolve specific problems observed during your experiments.
Issue 1: High Cell Death Observed After Treatment with FAAH Inhibitor
Symptoms:
-
A significant decrease in cell viability is observed in treated wells compared to vehicle controls in assays like MTT, MTS, or PrestoBlue™.
-
Visual inspection under a microscope shows a large number of floating, rounded, or fragmented cells.
-
Lactate dehydrogenase (LDH) levels are substantially elevated in the culture medium.
Possible Causes and Solutions:
-
Concentration is Too High: The inhibitor concentration may be exceeding its therapeutic window and inducing non-specific cytotoxicity.
-
Solution: Perform a dose-response curve to determine the IC50 for FAAH inhibition and the CC50 (50% cytotoxic concentration). Select a concentration that provides sufficient FAAH inhibition with minimal impact on cell viability.
-
-
Off-Target Effects: At high concentrations, the inhibitor may be interacting with other cellular targets, leading to toxicity. This is a known issue with some FAAH inhibitors. For instance, the severe neurotoxicity of BIA 10-2474 was attributed to its off-target inhibition of several other lipases, leading to metabolic dysregulation.[1]
-
Solution:
-
Review the literature for known off-target effects of your specific FAAH inhibitor. Highly selective inhibitors like PF-04457845 have been shown to have fewer off-target activities compared to others.
-
Consider using a structurally different FAAH inhibitor with a better selectivity profile to confirm that the observed effect is due to FAAH inhibition.
-
If available, use a commercially available off-target screening service to profile your inhibitor.
-
-
-
Solvent Toxicity: The solvent used to dissolve the FAAH inhibitor (e.g., DMSO) may be causing cytotoxicity at the final concentration used in the culture medium.
-
Solution: Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5% for DMSO). Run a vehicle-only control with the same final solvent concentration as your treated samples.
-
-
Accumulation of Endocannabinoids: Inhibition of FAAH leads to an increase in endogenous substrates like anandamide (AEA).[2] While often the desired effect, very high levels of AEA can sometimes trigger cell death pathways in certain cell types.
-
Solution: Measure the levels of AEA and other fatty acid amides in your cell lysates after treatment to correlate with observed cytotoxicity.
-
Experimental Workflow for Troubleshooting High Cell Death:
References
Technical Support Center: Confirming FAAH Target Engagement in Tissues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the target engagement of compounds with Fatty Acid Amide Hydrolase (FAAH) in tissue samples. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, complete with detailed experimental protocols and data presentation examples.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods to confirm FAAH target engagement in tissues?
A1: There are several robust methods to confirm that a compound is interacting with and inhibiting FAAH in a tissue sample. The primary approaches include:
-
Biochemical Activity Assays: These directly measure the enzymatic activity of FAAH in tissue homogenates. A decrease in FAAH activity in the presence of the test compound indicates target engagement.
-
Activity-Based Protein Profiling (ABPP): A powerful chemical proteomics technique that uses probes to label active serine hydrolases, including FAAH. Inhibition of probe binding by a compound demonstrates target engagement.[1][2]
-
Mass Spectrometry (MS)-Based Methods: These can be used to quantify the levels of endogenous FAAH substrates (e.g., anandamide) and their metabolites. Successful target engagement will lead to an accumulation of the substrate and a reduction in its metabolites.
-
Autoradiography: This imaging technique uses a radiolabeled version of the inhibitor or a specific FAAH ligand to visualize its binding to FAAH in tissue sections, providing spatial information on target engagement.[3]
Q2: My compound, "Compound 17b," is not a known FAAH inhibitor. Why would I test for FAAH target engagement?
A2: This is an important consideration. Our search indicates that "Compound 17b" is described as a biased agonist for the formyl peptide receptor (FPR) and not as a FAAH inhibitor.[4][5][6][7] However, there are several reasons why you might still assess its interaction with FAAH:
-
Off-Target Effects: To ensure the specificity of your compound, it is crucial to test for potential off-target activities. FAAH is a member of the serine hydrolase superfamily, and compounds can sometimes exhibit promiscuous inhibition across this family.[2][8]
-
Compound Library Screening: If "Compound 17b" is part of a larger library of molecules being screened for various activities, assessing its effect on FAAH could be part of a standard panel of assays.
-
Investigating Unexpected Phenotypes: If treatment with Compound 17b results in unexpected physiological effects that are characteristic of FAAH inhibition (e.g., analgesia, anxiolysis), it would be prudent to investigate direct engagement with FAAH.[9]
For the remainder of this guide, we will discuss the methodologies for assessing FAAH target engagement for any given test compound.
Q3: How do I choose the most appropriate method for my experiment?
A3: The choice of method depends on your specific research question and available resources:
-
For a straightforward confirmation of enzymatic inhibition in a tissue homogenate, a biochemical activity assay is a good starting point.
-
To understand the selectivity of your compound across the entire serine hydrolase family and to get a more direct measure of target engagement in a complex biological sample, Activity-Based Protein Profiling (ABPP) is the gold standard.[1][2]
-
If you need to understand the spatial distribution of target engagement within a specific tissue (e.g., different brain regions), autoradiography is the most suitable technique.[3]
-
To measure the direct downstream consequences of FAAH inhibition on endogenous substrate levels in vivo, mass spectrometry-based lipidomics would be the most relevant.
Troubleshooting Guides
Troubleshooting Biochemical FAAH Activity Assays
| Issue | Possible Cause(s) | Troubleshooting Step(s) |
| High background fluorescence | 1. Autofluorescence of the test compound. 2. Non-specific hydrolysis of the substrate. | 1. Run a control well with the compound but without the enzyme to measure its intrinsic fluorescence. 2. Include a well with a known, potent FAAH inhibitor to determine the level of non-FAAH related substrate turnover.[10] |
| No or low FAAH activity detected | 1. Improper tissue homogenization. 2. Degraded enzyme due to improper storage or handling. 3. Incorrect assay buffer pH. | 1. Ensure tissue is thoroughly homogenized on ice.[10] 2. Use fresh tissue samples or those stored at -80°C. Keep homogenates on ice. 3. Verify the pH of the assay buffer; FAAH activity is pH-dependent.[11] |
| Inconsistent results between replicates | 1. Pipetting errors. 2. Incomplete mixing of reagents. 3. Bubbles in the wells. | 1. Use calibrated pipettes and ensure accurate dispensing. 2. Gently mix the plate after adding reagents. 3. Inspect the plate for bubbles before reading. |
Troubleshooting Activity-Based Protein Profiling (ABPP)
| Issue | Possible Cause(s) | Troubleshooting Step(s) |
| Weak or no labeling of FAAH by the probe | 1. Insufficient probe concentration or incubation time. 2. Inactive FAAH in the proteome. 3. Poor quality of the tissue lysate. | 1. Optimize probe concentration and incubation time. 2. Prepare fresh tissue lysates and keep them on ice. 3. Ensure the lysis buffer does not contain components that inhibit FAAH or the probe. |
| Non-specific labeling by the probe | 1. Probe concentration is too high. 2. Probe is not specific for the intended class of enzymes. | 1. Titrate the probe to the lowest concentration that gives a robust signal for the target. 2. Use a well-characterized probe for serine hydrolases. |
| No reduction in probe labeling with the inhibitor | 1. The inhibitor is not potent enough at the tested concentration. 2. The inhibitor is not engaging the target under the assay conditions. 3. The inhibitor is reversible and dissociates during the assay. | 1. Test a wider range of inhibitor concentrations. 2. Ensure the pre-incubation time of the inhibitor with the lysate is sufficient. 3. For reversible inhibitors, competitive ABPP is necessary where the probe and inhibitor are co-incubated. |
Experimental Protocols
Protocol 1: Fluorometric FAAH Activity Assay in Tissue Homogenates
This protocol is adapted from commercially available FAAH activity assay kits.[10][12][13]
Materials:
-
Tissue of interest (e.g., brain, liver)
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FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
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Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)
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Test compound (Compound 17b) and a known FAAH inhibitor (e.g., URB597) as a positive control.
-
96-well black microplate
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Fluorescence plate reader (Ex/Em = 360/465 nm)
Procedure:
-
Tissue Homogenization:
-
Homogenize ~10 mg of tissue in 100 µL of ice-cold FAAH Assay Buffer.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Collect the supernatant (tissue lysate) and keep on ice. Determine the protein concentration of the lysate.
-
-
Assay Setup:
-
Prepare serial dilutions of your test compound and the positive control inhibitor in FAAH Assay Buffer.
-
In a 96-well plate, add the following to each well:
-
50 µL of FAAH Assay Buffer
-
10 µL of test compound, positive control, or vehicle control
-
30 µL of diluted tissue lysate
-
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
Add 10 µL of the FAAH substrate solution to each well to start the reaction.
-
-
Measurement:
-
Immediately measure the fluorescence in a plate reader at 37°C. Readings can be taken kinetically over 30 minutes or as an endpoint measurement.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Plot the percent inhibition versus the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Competitive Activity-Based Protein Profiling (ABPP) for FAAH
This protocol provides a general workflow for competitive ABPP to assess inhibitor potency and selectivity.[1][2]
Materials:
-
Tissue lysate (prepared as in Protocol 1)
-
Serine hydrolase-specific activity-based probe with a reporter tag (e.g., FP-Rhodamine)
-
Test compound (Compound 17b)
-
SDS-PAGE gels and imaging system
-
Mass spectrometer for proteomics (for MS-based ABPP)
Procedure:
-
Proteome Incubation:
-
In separate tubes, pre-incubate aliquots of the tissue lysate with varying concentrations of the test compound or vehicle control for 30 minutes at 37°C.
-
-
Probe Labeling:
-
Add the activity-based probe (e.g., FP-Rhodamine) to each tube at a final concentration of ~1 µM.
-
Incubate for another 30 minutes at 37°C.
-
-
Sample Preparation for Analysis:
-
Quench the labeling reaction by adding SDS-PAGE loading buffer.
-
Boil the samples for 5 minutes.
-
-
Gel-Based Analysis:
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled proteins using a fluorescence gel scanner.
-
FAAH will appear as a fluorescent band at the appropriate molecular weight. A decrease in the fluorescence intensity of this band with increasing concentrations of the test compound indicates target engagement.
-
-
MS-Based Analysis (for proteome-wide selectivity):
-
Instead of a fluorescent probe, use a probe with a biotin tag.
-
After labeling, enrich the probe-labeled proteins using streptavidin beads.
-
Digest the enriched proteins and analyze by LC-MS/MS to identify and quantify the labeled proteins.
-
The relative abundance of FAAH peptides will decrease in the presence of an effective inhibitor. This method also allows for the assessment of the inhibitor's effect on other serine hydrolases in the proteome.
-
Data Presentation
Table 1: Example IC50 Values for FAAH Inhibition from a Fluorometric Assay
| Compound | Target | Tissue | IC50 (nM) |
| PF-04457845 (Positive Control) | FAAH | Human | 7.2 |
| URB597 (Positive Control) | FAAH | Rat | 4.7 |
| Compound 17b | FAAH | Test Tissue | To be determined |
Data for PF-04457845 and URB597 are representative values from the literature.[13][14]
Table 2: Example Data from a Competitive ABPP-MS Experiment
| Protein | Function | Fold Change with Compound X (10 µM) |
| FAAH | Serine Hydrolase | -15.2 |
| FAAH2 | Serine Hydrolase | -1.8 |
| LYPLA1 | Serine Hydrolase | -1.1 |
| CES1 | Serine Hydrolase | -1.3 |
This table illustrates how ABPP-MS can provide quantitative data on the selectivity of an inhibitor. A large negative fold change for FAAH indicates potent on-target engagement, while smaller changes for other hydrolases suggest good selectivity.
Visualizations
Caption: Workflow for a fluorometric FAAH activity assay in tissue homogenates.
Caption: Workflow for competitive Activity-Based Protein Profiling (ABPP).
References
- 1. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The small-molecule formyl peptide receptor biased agonist, compound 17b, is a vasodilator and anti-inflammatory in mouse precision-cut lung slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.monash.edu [research.monash.edu]
- 6. Small-molecule-biased formyl peptide receptor agonist compound 17b protects against myocardial ischaemia-reperfusion injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Small-molecule-biased formyl peptide receptor agonist compound 17b protects against myocardial ischaemia-reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. The potency of the fatty acid amide hydrolase inhibitor URB597 is dependent upon the assay pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 13. benchchem.com [benchchem.com]
- 14. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Buffer Conditions for FAAH Enzymatic Assays
Welcome to the technical support center for Fatty Acid Amide Hydrolase (FAAH) enzymatic assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental conditions and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for an FAAH enzymatic assay?
A1: The optimal pH for FAAH activity is generally in the alkaline range, typically between pH 8.0 and 9.0.[1][2] It is crucial to maintain a stable pH within this range for maximal enzyme activity. The specific optimal pH can vary slightly depending on the source of the enzyme (e.g., rat brain, recombinant human) and the substrate being used.
Q2: My FAAH enzyme activity is lower than expected. What are the common causes?
A2: Low FAAH activity can stem from several factors:
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Suboptimal pH: Ensure your assay buffer is within the optimal pH range of 8.0-9.0.[1][2]
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Enzyme Instability: FAAH is a membrane-associated enzyme and can be unstable. Avoid repeated freeze-thaw cycles of the enzyme preparation.[3] It is recommended to aliquot the enzyme and store it at -80°C.[3][4]
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Incorrect Substrate Concentration: The substrate concentration should be appropriate for the assay. Very high concentrations can lead to substrate inhibition, while very low concentrations will result in a weak signal.
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Missing Cofactors: While FAAH does not have absolute requirements for cofactors, the ionic strength of the buffer can influence its activity.[5]
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Presence of Inhibitors: Ensure that none of your reagents are contaminated with known FAAH inhibitors.
Q3: I am observing high background fluorescence in my fluorometric FAAH assay. How can I reduce it?
A3: High background fluorescence can be addressed by:
-
Subtracting Blank Wells: Always include blank wells that contain all reaction components except the enzyme. Subtract the rate of the blank wells from all other wells.[3]
-
Checking Reagent Purity: Ensure that the substrate and other buffer components are of high purity and are not contributing to the background signal.[5]
-
Optimizing Substrate Concentration: Lowering the substrate concentration can sometimes reduce non-enzymatic degradation of the substrate that may contribute to the background signal.[5]
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Using a Specific Inhibitor: A specific FAAH inhibitor can be used to confirm that the measured activity is indeed from FAAH and to account for non-specific background.[4][6]
Q4: How does pH affect the potency of FAAH inhibitors?
A4: The potency of FAAH inhibitors can be highly dependent on the pH of the assay buffer.[1][2] For example, the potency of ibuprofen and phenylmethylsulfonyl fluoride (PMSF) is higher at a more acidic pH (e.g., 5.28), whereas the potency of oleyl trifluoromethylketone (OTMK) and arachidonoylserotonin is higher at a more alkaline pH (e.g., 8.37).[1][2] This is an important consideration when screening for or characterizing FAAH inhibitors.
Q5: What are some common components of a standard FAAH assay buffer?
A5: A commonly used buffer for FAAH assays is Tris-HCl. For example, a typical buffer composition is 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.[7][8] The inclusion of a chelating agent like EDTA can help to prevent the activity of metalloproteases that may be present in the sample.
Troubleshooting Guides
Issue 1: Low or No Enzyme Activity
This guide will help you troubleshoot and resolve issues of low or absent FAAH activity in your assay.
.dot
Caption: Troubleshooting workflow for low FAAH enzyme activity.
Issue 2: High Variability Between Replicates
High variability can obscure meaningful results. Follow these steps to improve the reproducibility of your FAAH assay.
.dot
Caption: Troubleshooting workflow for high variability in FAAH assays.
Data Presentation
Table 1: Recommended Buffer Conditions for FAAH Enzymatic Assays
| Parameter | Recommended Range/Value | Notes |
| pH | 8.0 - 9.0 | Optimal for FAAH activity.[1][2] |
| Buffer | Tris-HCl | A commonly used buffer system. |
| Buffer Concentration | 125 mM | A typical concentration for Tris-HCl buffer.[8] |
| Additives | 1 mM EDTA | To chelate divalent metal ions and inhibit metalloproteases.[7][8] |
| Temperature | 37°C | A standard temperature for enzymatic assays.[3][8] |
Table 2: Effect of pH on FAAH Inhibitor Potency (pIC50 Values)
| Inhibitor | pIC50 at pH 5.28 | pIC50 at pH 8.37 |
| Ibuprofen | Higher | Lower |
| Phenylmethylsulfonyl fluoride (PMSF) | Higher | Lower |
| Oleyl trifluoromethylketone (OTMK) | Lower | Higher |
| Arachidonoylserotonin | Lower | Higher |
Data adapted from studies on rat brain homogenates.[1][2]
Experimental Protocols
Protocol 1: Determination of Optimal pH for FAAH Activity
This protocol describes a method to determine the optimal pH for FAAH activity using a fluorometric assay.
-
Prepare a series of buffers: Prepare a set of buffers with overlapping pH ranges (e.g., phosphate buffer for pH 6.0-8.0 and Tris buffer for pH 7.5-9.5) in 0.5 pH unit increments.
-
Set up reactions: In a 96-well black microplate, for each pH to be tested, set up triplicate reaction mixtures containing the buffer, a fluorogenic FAAH substrate (e.g., AAMCA), and any necessary cofactors.
-
Initiate the reaction: Add the FAAH enzyme to each well to start the reaction.
-
Measure activity: Immediately measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at 37°C using a fluorescence plate reader.[3][7]
-
Plot the data: Calculate the initial reaction rate for each pH value. Plot the enzyme activity (rate of fluorescence increase) as a function of pH to determine the optimal pH.
Protocol 2: Standard Fluorometric FAAH Activity Assay
This protocol provides a general procedure for measuring FAAH activity.
-
Reagent Preparation:
-
FAAH Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.[8]
-
FAAH Enzyme: Dilute recombinant human or rat FAAH in pre-chilled FAAH Assay Buffer. Keep on ice.[7][8]
-
FAAH Substrate: Prepare a working solution of a fluorogenic substrate (e.g., AMC arachidonoyl amide) in a suitable solvent like ethanol.[8]
-
-
Assay Procedure:
-
To each well of a 96-well black microplate, add the following in order: FAAH Assay Buffer, test compound or vehicle control, and FAAH enzyme solution.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow for any inhibitor to interact with the enzyme.[7]
-
Initiate the enzymatic reaction by adding the FAAH substrate solution to each well.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/465 nm for AMC) kinetically for 10-60 minutes at 37°C.[4][7]
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in fluorescence intensity per minute) for each well.
-
Subtract the rate of the blank (no enzyme) wells from all other wells.[3]
-
Normalize the FAAH activity to the protein concentration of the enzyme preparation if using cell lysates or tissue homogenates.[3]
-
Visualizations
FAAH Signaling Pathway
Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide (AEA) and other fatty acid amides.
.dot
Caption: The role of FAAH in the endocannabinoid signaling pathway.
References
- 1. Effects of pH on the inhibition of fatty acid amidohydrolase by ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of pH on the inhibition of fatty acid amidohydrolase by ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. abcam.cn [abcam.cn]
- 5. benchchem.com [benchchem.com]
- 6. Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 7. benchchem.com [benchchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming vehicle-related effects in Fatty Acid Amide Hydrolase (FAAH) inhibitor studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common vehicles used to administer FAAH inhibitors in preclinical studies?
A1: Due to the lipophilic nature of many FAAH inhibitors, they often require non-aqueous vehicles for solubilization. Common vehicles include mixtures of:
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycols (e.g., PEG400)
-
Polysorbates (e.g., Tween 80)
-
Ethanol
-
Cremophor EL
-
Saline or phosphate-buffered saline (PBS) as the aqueous component.
For example, the widely studied FAAH inhibitor URB597 has been administered in a vehicle containing 5% DMSO, 5% Tween 80, and saline. Another formulation for URB597 consists of a 1:1:18 ratio of DMSO, Tween 80, and saline. The FAAH inhibitor JZL184 has been dissolved in a vehicle of 6% ethanol, 6% Cremophor EL, and saline.
Q2: Can the vehicle itself affect the outcome of my FAAH inhibitor experiment?
A2: Yes, absolutely. The vehicle, often considered an inert component, can have its own biological effects that may confound the interpretation of your results. These effects can manifest in behavioral assays, biochemical measurements, and even at the level of gene expression. For instance, studies have shown that common vehicles can alter locomotor activity, anxiety-like behaviors, and neuroinflammatory markers.
Q3: What are some known biological effects of common vehicles?
A3: Several studies have characterized the independent effects of common vehicles:
-
DMSO: At concentrations of 32% and 64%, DMSO has been shown to significantly decrease locomotor activity in mice. There is also evidence that DMSO can potentiate the effects of cannabinoids.
-
Tween 80: A 32% concentration of Tween 80 has been observed to decrease locomotor activity.
-
Ethanol: Ethanol can have a biphasic effect on locomotor activity, with a 16% concentration increasing activity and a 32% concentration decreasing it.
-
PEG 200: Chronic intraperitoneal injections of PEG 200 have been shown to induce hippocampal neuroinflammation in mice.
It is crucial to run a vehicle-only control group in every experiment to account for these potential effects.
Troubleshooting Guides
Issue 1: Unexpected Behavioral Effects in the Vehicle Control Group
Symptoms:
-
Animals in the vehicle control group show altered locomotor activity (hyperactivity or hypoactivity) compared to saline-treated or untreated animals.
-
The vehicle control group exhibits anxiety-like or antidepressant-like behaviors in assays like the elevated plus-maze or forced swim test.
-
Observe unexpected sedative or stimulatory effects in the vehicle group.
Possible Causes:
-
The concentration of the organic solvent (e.g., DMSO, ethanol) or surfactant (e.g., Tween 80) in the vehicle is too high.
-
The specific vehicle component has inherent psychoactive properties.
-
The route of administration or volume of injection is causing stress or discomfort to the animals.
Troubleshooting Steps:
-
Review Vehicle Composition: Compare the concentrations of your vehicle components to published data on their behavioral effects (see Table 1). If possible, reduce the concentration of the problematic component.
-
Conduct a Dose-Response for the Vehicle: If you suspect a particular component, test different concentrations of the vehicle alone to determine a no-effect level for your behavioral assay.
-
Consider Alternative Vehicles: Explore different vehicle formulations that have been reported to be more inert. For example, Emulphor-620 has been shown to have minimal effects on locomotor activity at various concentrations.
-
Acclimatize Animals to Handling and Injection Procedures: Ensure that any observed behavioral changes are not simply a stress response to the experimental procedures.
Issue 2: Inconsistent or Low Efficacy of the FAAH Inhibitor
Symptoms:
-
The FAAH inhibitor does not produce the expected biological effect (e.g., analgesia, anxiolysis) compared to the vehicle control.
-
High variability in the response to the FAAH inhibitor across different animals.
-
The in vivo efficacy does not correlate with the in vitro potency of the inhibitor.
Possible Causes:
-
Poor solubility or precipitation of the FAAH inhibitor in the vehicle upon administration.
-
The vehicle is interacting with the FAAH inhibitor, reducing its bioavailability.
-
The vehicle itself is masking the effect of the inhibitor by producing a similar or opposing biological effect.
Troubleshooting Steps:
-
Check Solubility and Stability: Visually inspect the prepared formulation for any signs of precipitation. Prepare the formulation fresh before each experiment. It may be necessary to perform a formal solubility study of your compound in the chosen vehicle.
-
Optimize Vehicle Composition: Try different ratios of co-solvents and surfactants to improve the solubility and stability of your FAAH inhibitor.
-
Measure Endocannabinoid Levels: Directly measure the levels of anandamide and other N-acylethanolamines in the brain or relevant tissues of both vehicle- and drug-treated animals. A significant increase in anandamide levels in the drug-treated group would confirm target engagement. For example, the FAAH inhibitor PF-04457845 at efficacious doses was shown to elevate anandamide levels by 5- to 7-fold in the brain.
-
Perform an Ex Vivo FAAH Activity Assay: After in vivo administration of the FAAH inhibitor, collect tissue samples and measure FAAH activity to confirm that the enzyme is being inhibited in the target tissue.
Data Presentation
Table 1: Effects of Common Vehicles on Locomotor Activity in Mice
| Vehicle Component | Concentration (% in Saline, v/v) | Effect on Locomotor Activity |
| DMSO | 32% | Significant Decrease |
| 64% | Significant Decrease | |
| Tween 80 | 16% | No Significant Effect |
| 32% | Significant Decrease | |
| Ethanol | 16% | Significant Increase |
| 32% | Significant Decrease | |
| Emulphor-620 | 2% - 32% | No Significant Effect |
Table 2: Example Vehicle Formulations for FAAH Inhibitors
| FAAH Inhibitor | Vehicle Composition | Route of Administration | Reference |
| URB597 | 5% DMSO, 5% Tween 80, in saline | Intraperitoneal (i.p.) | |
| URB597 | 1:1:18 ratio of DMSO, Tween 80, and saline | Intraperitoneal (i.p.) | |
| JZL184 | 6% ethanol, 6% Cremophor EL, in saline | Intraperitoneal (i.p.) | |
| PF-04457845 | 5% v/v Tween 80 in buffered saline | Intraperitoneal (i.p.) |
Experimental Protocols
Protocol 1: Fluorometric FAAH Activity Assay
This assay measures the enzymatic activity of FAAH by monitoring the hydrolysis of a fluorogenic substrate.
Materials:
-
Recombinant human or rodent FAAH or tissue homogenate
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
FAAH substrate (e.g., N-arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)
-
Test FAAH inhibitor and vehicle control (e.g., DMSO)
-
Known FAAH inhibitor as a positive control (e.g., URB597)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor and positive control in FAAH Assay Buffer.
-
In the 96-well plate, add the assay buffer, followed by the test inhibitor, vehicle, or positive control.
-
Add the FAAH enzyme preparation to each well and incubate for a predetermined time (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the FAAH substrate to all wells.
-
Immediately measure the fluorescence (Excitation: ~360 nm, Emission: ~465 nm) in kinetic mode for 10-60 minutes at 37°C.
-
Calculate the rate of reaction (change in fluorescence per unit time) for each condition. The activity of FAAH is inversely proportional to the concentration of the inhibitor.
Protocol 2: Elevated Plus-Maze (EPM) for Anxiety-Like Behavior
The EPM is used to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.
Apparatus:
-
A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
Procedure:
-
Habituate the animals to the testing room for at least 30 minutes before the experiment.
-
Administer the FAAH inhibitor or vehicle control at the appropriate time before the test.
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a set period, typically 5 minutes.
-
Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.
-
An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic-like effect.
-
Thoroughly clean the maze between each animal to remove olfactory cues.
Protocol 3: Hot Plate Test for Analgesia
The hot plate test is used to evaluate the analgesic properties of compounds by measuring the latency of the animal's response to a thermal stimulus.
Apparatus:
-
A hot plate apparatus with a controlled temperature surface.
-
A transparent cylinder to keep the animal on the heated surface.
Procedure:
-
Set the hot plate temperature to a constant, noxious level (e.g., 55°C).
-
Administer the FAAH inhibitor or vehicle control at the appropriate time before the test.
-
Place the animal on the hot plate and immediately start a timer.
-
Observe the animal for nociceptive responses, such as licking a hind paw or jumping.
-
Record the latency (time) to the first nociceptive response.
-
Set a cut-off time (e.g., 30-60 seconds) to prevent tissue damage. If the animal does not respond within the cut-off time, remove it from the hot plate and assign it the maximum latency score.
-
An increase in the response latency in the drug-treated group compared to the vehicle group indicates an analgesic effect.
Mandatory Visualizations
Caption: FAAH Signaling Pathway and Point of Inhibition.
Caption: Troubleshooting Workflow for Vehicle-Related Effects.
Caption: Logical Relationships in Vehicle Selection.
troubleshooting variability in animal studies with FAAH inhibitor 2
Technical Support Center: FAAH Inhibitor 2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using this compound in animal studies. Variability in in vivo experiments can arise from multiple factors, and this resource aims to help identify and address common issues to ensure data accuracy and reproducibility.
Troubleshooting Guide & FAQs
This section is formatted in a question-and-answer format to directly address specific issues researchers may encounter.
I. Inconsistent Behavioral Effects
-
Question: Why am I observing high variability in the behavioral response (e.g., analgesia, anxiolysis) to this compound between animals?
Answer: Variability in behavioral outcomes is a common challenge in animal studies. Several factors could be contributing to this inconsistency:
-
Pharmacokinetics: Differences in drug absorption, distribution, metabolism, and excretion (ADME) among individual animals can lead to varying concentrations of this compound at the target site. Consider conducting a pilot pharmacokinetic study to determine the time to maximum concentration (Tmax) and the effective dose range in your specific animal model.[1][2][3]
-
Animal Strain and Genetics: Different rodent strains can exhibit varied responses to pharmacological agents due to genetic differences.[4][5][6] For example, the common FAAH gene polymorphism (rs324420 in humans) leads to reduced FAAH expression and activity, which could influence the response to an inhibitor.[4][7] Ensure you are using a consistent and well-characterized animal strain.
-
Formulation and Administration: The vehicle used to dissolve this compound and the route of administration can significantly impact its bioavailability.[8] Ensure the inhibitor is fully solubilized and the administration technique (e.g., intraperitoneal, oral gavage) is performed consistently. For example, some FAAH inhibitors are dissolved in a vehicle containing DMSO and Tween 80.[8]
-
Environmental Factors: Stress, time of day of testing, and housing conditions can all influence behavioral readouts.[9] Standardize your experimental procedures to minimize environmental variability.
-
-
Question: My results with this compound are not reproducible across different experimental cohorts. What should I check?
Answer: Lack of reproducibility can be frustrating. Here's a checklist of potential sources of the problem:
-
Compound Stability: Ensure the stock solution of this compound is stable and has not degraded. Prepare fresh solutions for each experiment if stability is a concern.
-
Experimental Timeline: Consistency in the timing of drug administration relative to the behavioral test is critical. Adhere to a strict timeline for all cohorts.
-
Blinding and Randomization: Implement blinding (investigator is unaware of treatment groups) and randomization of animals to treatment groups to minimize unconscious bias.[10]
-
Statistical Power: Insufficient sample size can lead to statistically insignificant or variable results.[11] Conduct a power analysis to determine the appropriate number of animals per group.
-
II. Issues with Target Engagement and Biomarkers
-
Question: I am not seeing the expected increase in anandamide (AEA) levels in the brain after administering this compound. Why might this be?
Answer: Failure to observe an increase in the primary FAAH substrate, anandamide, suggests a problem with target engagement. Consider the following:
-
Dose and Route of Administration: The administered dose may be insufficient to achieve adequate FAAH inhibition in the central nervous system (CNS).[12] The route of administration might also limit brain penetration. For some FAAH inhibitors, a dose of 0.1-0.3 mg/kg has been found to be effective in rodents.[12]
-
Timing of Tissue Collection: The timing of tissue collection is crucial. Anandamide levels will fluctuate post-administration, so it's important to collect tissues at a time point where a significant effect is expected, often corresponding to the Tmax of the inhibitor.[13]
-
Assay Sensitivity: The analytical method used to measure anandamide levels (e.g., LC-MS/MS) must be sensitive and validated. Ensure your assay can detect the expected changes.
-
Inhibitor Potency and Selectivity: While "this compound" is assumed to be a potent and selective FAAH inhibitor, confirming its in vitro potency (IC50) is a good first step. Some inhibitors may also have off-target effects.[13]
-
-
Question: How can I confirm that this compound is reaching the brain and inhibiting FAAH?
Answer: You can use a combination of techniques to verify target engagement in the CNS:
-
Ex Vivo FAAH Activity Assay: This is a direct method to measure FAAH activity in brain homogenates from treated and vehicle control animals. A significant reduction in FAAH activity in the treated group confirms target engagement.[14][15]
-
Pharmacokinetic Analysis: Measuring the concentration of this compound in the brain tissue at various time points after administration will confirm its ability to cross the blood-brain barrier and establish its pharmacokinetic profile.[16]
-
Biomarker Measurement: In addition to anandamide, you can measure other fatty acid amides that are substrates of FAAH, such as oleoylethanolamide (OEA) and palmitoylethanolamide (PEA), as supportive biomarkers of FAAH inhibition.[17]
-
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice
| Parameter | Intraperitoneal (10 mg/kg) | Oral Gavage (30 mg/kg) |
| Tmax (h) | 0.5 | 1.0 |
| Cmax (ng/mL) | 1500 | 950 |
| AUC (ng*h/mL) | 4500 | 5200 |
| Brain Penetration (Brain/Plasma Ratio) | 0.8 | 0.6 |
Table 2: Hypothetical Effects of this compound on Brain Endocannabinoid Levels
| Treatment Group | Anandamide (pmol/g tissue) | 2-AG (nmol/g tissue) |
| Vehicle Control | 5.2 ± 0.8 | 15.3 ± 2.1 |
| This compound (10 mg/kg, i.p.) | 25.8 ± 4.5 | 16.1 ± 2.5 |
| p < 0.05 compared to Vehicle Control |
Experimental Protocols
Protocol 1: Ex Vivo FAAH Activity Assay
This protocol describes a fluorometric assay to measure FAAH activity in brain tissue homogenates.[14][18]
-
Tissue Homogenization:
-
Euthanize animals at the desired time point after administration of this compound or vehicle.
-
Rapidly dissect the brain region of interest (e.g., prefrontal cortex, hippocampus) on ice.
-
Homogenize the tissue in ice-cold assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA).[19]
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the enzyme.
-
-
Fluorometric Assay:
-
In a 96-well plate, add the tissue supernatant, a specific FAAH inhibitor for background control wells, and the FAAH assay buffer.[18]
-
Initiate the reaction by adding a fluorogenic FAAH substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA).[18]
-
Measure the increase in fluorescence kinetically at an excitation wavelength of 360 nm and an emission wavelength of 465 nm at 37°C.[18]
-
-
Data Analysis:
-
Calculate the FAAH activity from the rate of fluorescence increase after subtracting the background fluorescence from the wells containing the specific FAAH inhibitor.
-
Protocol 2: Quantification of Endocannabinoids by LC-MS/MS
This protocol outlines the general steps for measuring anandamide and other fatty acid amides in brain tissue.
-
Lipid Extraction:
-
Homogenize the brain tissue in a solvent mixture, typically containing chloroform, methanol, and water, to extract the lipids.
-
Include an internal standard (e.g., deuterated anandamide) for accurate quantification.
-
Centrifuge to separate the organic and aqueous layers.
-
-
Sample Purification:
-
Collect the organic layer containing the lipids.
-
Dry the sample under a stream of nitrogen.
-
Reconstitute the sample in a mobile phase-compatible solvent.
-
-
LC-MS/MS Analysis:
-
Inject the sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Use a suitable chromatography column to separate the analytes.
-
Detect and quantify the analytes using mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the concentration of each endocannabinoid by comparing its peak area to that of the internal standard and a standard curve.
-
Mandatory Visualization
Caption: FAAH Signaling Pathway and Inhibition by this compound.
Caption: In Vivo Experimental Workflow for this compound Studies.
Caption: Troubleshooting Decision Tree for this compound Experiments.
References
- 1. FAAH inhibitors in the limelight, but regrettably - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, Tolerability and Pharmacokinetics of FAAH Inhibitor V158866: A Double-Blind, Randomised, Placebo-Controlled Phase I Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety, Tolerability and Pharmacokinetics of FAAH Inhibitor V158866: A Double-Blind, Randomised, Placebo-Controlled Phase I Study in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional Variation in the FAAH Gene Is Directly Associated with Subjective Well-Being and Indirectly Associated with Problematic Alcohol Use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FAAH rs324420 Polymorphism: Biological Pathways, Impact on Elite Athletic Performance and Insights for Sport Medicine [mdpi.com]
- 6. The Role of Genetic Variations in the FAAH rs324420 Polymorphism and its Interaction with CRHR1 rs110402 and CNR1 rs2180619 in Anxiety and- Trauma Related Symptoms After Military Deployment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The influence of FAAH genetic variation on physiological, cognitive, and neural signatures of fear acquisition and extinction learning in women with PTSD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of fatty acid amide hydrolase (FAAH) inhibitors on working memory in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Temporal changes in mouse brain fatty acid amide hydrolase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. A Guerilla Guide to Common Problems in ‘Neurostatistics’: Essential Statistical Topics in Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.cn [sigmaaldrich.cn]
- 15. mdpi.com [mdpi.com]
- 16. Pharmacokinetics, pharmacodynamics and safety studies on URB937, a peripherally restricted fatty acid amide hydrolase inhibitor, in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fatty acid amide hydrolase (FAAH) inactivation confers enhanced sensitivity to nicotine-induced dopamine release in the mouse nucleus accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
Validation & Comparative
A Comparative Guide to FAAH Inhibitor 2 and URB597: Efficacy and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two fatty acid amide hydrolase (FAAH) inhibitors: FAAH inhibitor 2 and URB597. By blocking the FAAH enzyme, these inhibitors prevent the breakdown of the endocannabinoid anandamide, leading to increased levels of this neurotransmitter and potential therapeutic effects, including analgesia and anxiolysis. This document summarizes their efficacy and selectivity based on available experimental data, outlines the methodologies used in these assessments, and visualizes key pathways and workflows.
Efficacy and Potency
The potency of FAAH inhibitors is a critical determinant of their therapeutic potential. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce FAAH activity by 50%.
A lower IC50 value indicates a more potent inhibitor. Based on available data, URB597 demonstrates significantly higher potency in inhibiting FAAH activity compared to this compound. URB597 exhibits IC50 values in the low nanomolar range in various assays, while the reported IC50 for this compound is in the sub-micromolar range.[1] Both compounds are classified as irreversible inhibitors of FAAH.[2]
| Inhibitor | IC50 Value | Source | Notes |
| This compound | 0.153 µM | MedchemExpress | Irreversible inhibitor. |
| URB597 | 3 nM | Human Liver Microsomes[1] | Also known as KDS-4103.[1] |
| 4.6 - 5 nM | Rat Brain Membranes[1] |
Table 1: In Vitro Potency of this compound and URB597 against FAAH. This table summarizes the reported IC50 values for the inhibition of FAAH by this compound and URB597.
Selectivity Profile
The selectivity of a FAAH inhibitor is crucial for minimizing off-target effects and ensuring a favorable safety profile. An ideal inhibitor should potently inhibit FAAH while showing minimal activity against other related enzymes, such as other serine hydrolases.
URB597 has been characterized for its selectivity and, while it is a potent FAAH inhibitor, it has been shown to interact with other serine hydrolases, including carboxylesterases in the liver.[3] This lack of complete selectivity could contribute to off-target effects.
Unfortunately, at the time of this publication, there is no publicly available data on the selectivity profile of this compound against other serine hydrolases. Therefore, a direct comparison of the selectivity of these two inhibitors is not possible.
In Vivo Efficacy
The ultimate measure of a drug's potential lies in its efficacy in living organisms. In vivo studies in animal models are essential for evaluating the therapeutic effects of FAAH inhibitors on conditions such as pain and anxiety.
URB597 has been extensively studied in various preclinical models and has demonstrated analgesic and anxiolytic-like effects.[4][5] For instance, in a rat model of hypertension, chronic administration of URB597 was shown to have effects on cardiac performance.[4]
There is currently no available in vivo efficacy data for this compound in the public domain. This significant data gap prevents a comparative assessment of the in vivo performance of the two inhibitors.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize FAAH inhibitors.
Fluorometric FAAH Inhibition Assay
This in vitro assay is a common method for determining the potency of FAAH inhibitors.
Principle: The assay utilizes a fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA). FAAH cleaves this substrate, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of increase in fluorescence is directly proportional to FAAH activity. The inhibitory effect of a compound is determined by measuring the reduction in this fluorescence signal.[6]
Protocol:
-
Enzyme Preparation: A source of FAAH enzyme, such as human liver microsomes or rat brain homogenates, is prepared.[1][7]
-
Inhibitor Incubation: The enzyme preparation is pre-incubated with varying concentrations of the test inhibitor (e.g., this compound or URB597) or a vehicle control for a specified period.
-
Reaction Initiation: The fluorogenic substrate (AAMCA) is added to initiate the enzymatic reaction.
-
Fluorescence Measurement: The fluorescence intensity is measured over time using a microplate reader at an excitation wavelength of 360 nm and an emission wavelength of 465 nm.[6][8]
-
Data Analysis: The rate of the reaction is calculated from the linear phase of the fluorescence curve. The percent inhibition is determined for each inhibitor concentration, and the data is fitted to a dose-response curve to calculate the IC50 value.
Competitive Activity-Based Protein Profiling (ABPP) for Selectivity
This technique is used to assess the selectivity of an inhibitor against a broad range of enzymes in a complex biological sample.
Principle: ABPP utilizes broad-spectrum activity-based probes (ABPs) that covalently bind to the active site of a class of enzymes, such as serine hydrolases. In a competitive experiment, a proteome is pre-incubated with the inhibitor of interest. A decrease in the labeling of a specific enzyme by the ABP indicates that the inhibitor is binding to that enzyme.[9][10][11][12]
Protocol:
-
Proteome Preparation: A complex protein lysate is prepared from a relevant tissue or cell line (e.g., mouse brain or liver).
-
Inhibitor Incubation: The proteome is incubated with the test inhibitor at various concentrations or a vehicle control.
-
Probe Labeling: A broad-spectrum serine hydrolase ABP, often tagged with a reporter molecule like a fluorophore or biotin, is added to the proteome.
-
Analysis:
-
Gel-Based: The labeled proteins are separated by SDS-PAGE, and the fluorescence is visualized. A reduction in the intensity of a band corresponding to a specific enzyme indicates inhibition.
-
Mass Spectrometry-Based: Biotinylated probes allow for the enrichment of labeled proteins, which are then identified and quantified by mass spectrometry. This provides a more comprehensive and quantitative assessment of inhibitor selectivity.
-
Visualizations
Signaling Pathway of FAAH Inhibition
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A second generation of carbamate-based fatty acid amide hydrolase inhibitors with improved activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chronic inhibition of fatty acid amide hydrolase by URB597 produces differential effects on cardiac performance in normotensive and hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. pubs.acs.org [pubs.acs.org]
- 8. abcam.cn [abcam.cn]
- 9. researchgate.net [researchgate.net]
- 10. Competitive ABPP of Serine Hydrolases: A Case Study on DAGL-Alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research-portal.uu.nl [research-portal.uu.nl]
- 12. Activity-based protein profiling: an efficient approach to study serine hydrolases and their inhibitors in mammals and microbes - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Head-to-Head In Vivo Comparison of FAAH Inhibitors: PF-3845 vs. URB597
In the landscape of therapeutic drug development, particularly for pain and inflammatory conditions, the inhibition of Fatty Acid Amide Hydrolase (FAAH) has emerged as a promising strategy. FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related bioactive lipids. By inhibiting FAAH, the endogenous levels of these signaling molecules are elevated, leading to potential therapeutic benefits. This guide provides an in-depth in vivo comparison of two prominent FAAH inhibitors: PF-3845 and URB597. While the originally requested "FAAH inhibitor 2" is not a recognized compound in scientific literature, URB597 serves as a well-studied and relevant comparator to PF-3845.
This comparison focuses on their in vivo efficacy in preclinical models of pain, their effects on endocannabinoid levels, and their selectivity. The information presented is intended for researchers, scientists, and professionals in drug development to facilitate a comprehensive understanding of the pharmacological profiles of these two compounds.
Quantitative Data Summary
The following tables summarize the key in vivo data for PF-3845 and URB597, extracted from various preclinical studies.
Table 1: In Vivo Efficacy in Pain Models
| Parameter | PF-3845 | URB597 | Animal Model | Pain Type | Source |
| Effective Dose (Allodynia) | 10 mg/kg, i.p. | 10 mg/kg, i.p. | Mice | Inflammatory (LPS-induced) | [1][2] |
| Effect on Neuropathic Pain | Not consistently effective in models of neuropathic pain | Limited efficacy in some neuropathic pain models | Rodents | Neuropathic | [3] |
| Anti-inflammatory Effects | Reduces alveolar bone loss in experimental periodontitis[4][5] | Reduces inflammation in carrageenan-induced paw edema | Mice/Rats | Inflammatory | [3] |
Table 2: In Vivo Pharmacodynamic Effects
| Parameter | PF-3845 | URB597 | Animal Model | Tissue | Source |
| Increase in Brain AEA Levels | Significant increase | Significant increase | Mice/Rats | Brain, Spinal Cord | [2][6][7] |
| Selectivity for FAAH | Highly selective for FAAH over other serine hydrolases in the brain and liver[7] | Selective for FAAH in the brain, but inhibits other carboxylesterases in the liver[7] | Mice | Brain, Liver | [7] |
| Receptor Dependence | Effects are mediated by CB1 and CB2 receptors[1][2] | Effects are primarily mediated by CB1 and CB2 receptors[3] | Mice | - | [1][2][3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are the protocols for key experiments cited in this guide.
LPS-Induced Inflammatory Pain Model
Objective: To assess the anti-allodynic effects of FAAH inhibitors in a model of inflammatory pain.
Animal Model: Male C57BL/6J mice.
Procedure:
-
A baseline tactile sensitivity is established using von Frey filaments.
-
Lipopolysaccharide (LPS) (2.5 µg) is injected into the plantar surface of one hind paw to induce inflammation and tactile allodynia.
-
Twenty-four hours after LPS injection, PF-3845 (10 mg/kg), URB597 (10 mg/kg), or vehicle is administered via intraperitoneal (i.p.) injection.
-
Tactile sensitivity is reassessed at various time points post-drug administration to determine the reversal of allodynia.[1][2]
Endpoint: Paw withdrawal threshold in response to von Frey filament stimulation.
Quantification of Endocannabinoid Levels
Objective: To measure the in vivo effects of FAAH inhibitors on the levels of anandamide (AEA) and other fatty acid amides in the central nervous system.
Animal Model: Male C57BL/6J mice.
Procedure:
-
Mice are treated with PF-3845 (10 mg/kg, i.p.), URB597 (10 mg/kg, i.p.), or vehicle.
-
At specific time points post-injection, animals are euthanized, and brain and spinal cord tissues are rapidly dissected and frozen.
-
Lipids are extracted from the tissues using a modified Bligh-Dyer method.
-
Endocannabinoid levels (AEA, 2-AG, OEA, PEA) are quantified using liquid chromatography-mass spectrometry (LC-MS).[2][7]
Endpoint: Picomoles of endocannabinoid per gram of tissue.
Visualizing the Mechanism of Action
The following diagrams illustrate the signaling pathways and experimental workflows associated with the in vivo comparison of PF-3845 and URB597.
Caption: FAAH Inhibition Signaling Pathway.
Caption: In Vivo Experimental Workflow.
References
- 1. The fatty acid amide hydrolase (FAAH) inhibitor PF-3845 acts in the nervous system to reverse LPS-induced tactile allodynia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The fatty acid amide hydrolase (FAAH) inhibitor PF-3845 acts in the nervous system to reverse LPS-induced tactile allodynia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PF-3845, a Fatty Acid Amide Hydrolase Inhibitor, Directly Suppresses Osteoclastogenesis through ERK and NF-κB Pathways In Vitro and Alveolar Bone Loss In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PF-3845, a Fatty Acid Amide Hydrolase Inhibitor, Directly Suppresses Osteoclastogenesis through ERK and NF-κB Pathways In Vitro and Alveolar Bone Loss In Vivo [mdpi.com]
- 6. Effects of the Fatty Acid Amide Hydrolase (FAAH) Inhibitor URB597 on Pain-Stimulated and Pain-Depressed Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to FAAH Inhibitor 2 (TC-F 2) and Reversible FAAH Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of FAAH Inhibitor 2, a non-covalent reversible inhibitor of Fatty Acid Amide Hydrolase (FAAH), with other reversible FAAH inhibitors, focusing on their mechanisms of action, performance in experimental settings, and key pharmacological parameters. This information is intended to assist researchers in selecting the appropriate tool compounds for their studies in the endocannabinoid system.
Introduction to FAAH Inhibition
Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, primarily responsible for the degradation of the endogenous cannabinoid anandamide (AEA). By inhibiting FAAH, the levels of anandamide are increased, leading to enhanced activation of cannabinoid receptors (CB1 and CB2). This modulation of the endocannabinoid system has shown therapeutic potential for a range of conditions, including pain, inflammation, and anxiety, without the psychoactive side effects associated with direct CB1 receptor agonists.[1][2][3]
Reversible FAAH inhibitors represent a significant class of molecules for therapeutic development, offering the potential for more controlled and tunable pharmacological effects compared to their irreversible counterparts. Within the category of reversible inhibitors, there are two main subtypes: non-covalent inhibitors and covalent inhibitors. This guide will focus on a comparative analysis of these two modes of reversible inhibition, exemplified by this compound (also known as TC-F 2) and the well-characterized α-ketoheterocycle, OL-135.
Mechanism of Action: A Tale of Two Reversibilities
The primary distinction between this compound (TC-F 2) and other reversible inhibitors like OL-135 lies in their interaction with the FAAH active site.
This compound (TC-F 2): A Non-Covalent Approach
TC-F 2 is a potent, reversible inhibitor that binds to the FAAH active site through non-covalent interactions.[4][5] This means that its binding is driven by forces such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, without the formation of a chemical bond with the enzyme.[3][6] This non-covalent binding allows for a dynamic equilibrium between the inhibitor and the enzyme, with the inhibitor able to associate and dissociate from the active site.
Reversible Covalent Inhibitors: The Case of OL-135
In contrast, OL-135 belongs to the α-ketoheterocycle class of FAAH inhibitors, which act as reversible covalent inhibitors.[7][8] These compounds possess an electrophilic carbonyl group that reacts with the catalytic serine residue (Ser241) in the FAAH active site to form a transient covalent bond, specifically a hemiketal.[8][9] This covalent interaction is reversible, allowing the enzyme to eventually return to its active state.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound (TC-F 2) and the representative reversible covalent inhibitor, OL-135. It is important to note that direct head-to-head comparisons in the same studies are limited, and variations in experimental conditions can influence the results.
Table 1: In Vitro Potency of FAAH Inhibitors
| Compound | Type | Target | IC50 (nM) | Reference(s) |
| This compound (TC-F 2) | Non-covalent Reversible | Human FAAH | 28 | [3][4][5] |
| Rat FAAH | 100 | [3][4][5] | ||
| OL-135 | Covalent Reversible | Not specified | 4.7 (Ki) | [8] |
Table 2: In Vitro Selectivity Profile
| Compound | Target | IC50 (µM) | Reference(s) |
| This compound (TC-F 2) | CB1 Receptor | > 20 | [4][5] |
| CB2 Receptor | > 20 | [4][5] | |
| TRPV1 | > 20 | [4][5] | |
| OL-135 | MAGL | > 100 (relative to FAAH) | [10] |
| Other Serine Hydrolases | Generally selective | [8][11] |
Table 3: Pharmacokinetic Parameters in Rodents
| Compound | Species | Route | Key Parameters | Reference(s) |
| This compound (TC-F 2) | Rat | Oral | High bioavailability | [3] |
| OL-135 | Rat | i.p. | ED50 in pain models: 6-9 mg/kg | [12] |
| Plasma concentration at ED50: 0.7 µM | [12] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of FAAH inhibitors. Below are representative protocols for key experiments.
Fluorometric FAAH Inhibition Assay
This in vitro assay is commonly used to determine the potency of FAAH inhibitors.
Principle: The assay utilizes a fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), which is cleaved by FAAH to release the fluorescent product 7-amino-4-methylcoumarin (AMC). The rate of fluorescence increase is proportional to FAAH activity, and the reduction in this rate in the presence of an inhibitor is used to calculate its IC50 value.[7][13]
Materials:
-
FAAH enzyme source (e.g., recombinant human FAAH, tissue homogenates)
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
AAMCA substrate
-
Test inhibitor (dissolved in a suitable solvent, e.g., DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in FAAH Assay Buffer.
-
In a 96-well plate, add the FAAH enzyme preparation to each well.
-
Add the diluted test inhibitor or vehicle control to the respective wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the AAMCA substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm. Readings are typically taken kinetically over 10-30 minutes at 37°C.[5][14]
-
Calculate the rate of reaction for each inhibitor concentration and the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Carrageenan-Induced Paw Edema Model
This in vivo model is widely used to assess the anti-inflammatory and analgesic effects of FAAH inhibitors.
Principle: Subplantar injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling) and hyperalgesia (increased sensitivity to pain). The ability of a test compound to reduce these inflammatory responses is a measure of its in vivo efficacy.[1][2][4][15][16]
Materials:
-
Rodents (e.g., Wistar or Sprague-Dawley rats)
-
1% w/v carrageenan solution in sterile saline
-
Test inhibitor formulated for in vivo administration (e.g., oral gavage, intraperitoneal injection)
-
P plethysmometer or calipers for measuring paw volume/thickness
-
Analgesia testing equipment (e.g., von Frey filaments for mechanical allodynia, Hargreaves apparatus for thermal hyperalgesia)
Procedure:
-
Acclimatize the animals to the experimental conditions.
-
Administer the test inhibitor or vehicle control to the animals at a predetermined time before the carrageenan injection.
-
Measure the baseline paw volume or thickness.
-
Induce inflammation by injecting a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the subplantar region of one hind paw.
-
At various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours), measure the paw volume or thickness again.[2]
-
The percentage of edema inhibition is calculated by comparing the increase in paw volume in the inhibitor-treated group to the vehicle-treated group.
-
Assess mechanical and/or thermal hyperalgesia at the same time points by measuring the withdrawal threshold or latency to a noxious stimulus.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental designs is essential for a comprehensive understanding.
Caption: Endocannabinoid signaling pathway and the action of FAAH inhibitors.
Caption: Experimental workflow for evaluating FAAH inhibitors.
Conclusion
Both this compound (TC-F 2) and reversible covalent inhibitors like OL-135 are valuable tools for studying the endocannabinoid system. The choice between a non-covalent and a covalent reversible inhibitor may depend on the specific research question.
-
This compound (TC-F 2) , as a non-covalent inhibitor, may offer a more dynamic and potentially more selective profile due to its lack of chemical reactivity. Its high oral bioavailability makes it suitable for in vivo studies.
-
Reversible covalent inhibitors like OL-135 provide potent inhibition of FAAH and have been extensively used to characterize the in vivo effects of FAAH inhibition.
Further head-to-head studies are needed to fully delineate the comparative pharmacology of these different classes of reversible FAAH inhibitors. This guide provides a foundation of the current knowledge to aid researchers in their selection and use of these important pharmacological tools.
References
- 1. researchgate.net [researchgate.net]
- 2. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 3. pnas.org [pnas.org]
- 4. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 5. abcam.cn [abcam.cn]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: New Targets for Future Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of fatty acid amide hydrolase produces analgesia by multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]
- 14. sigmaaldrich.cn [sigmaaldrich.cn]
- 15. inotiv.com [inotiv.com]
- 16. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of FAAH Inhibitor Activity with Genetic Knockdown: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological inhibition of Fatty Acid Amide Hydrolase (FAAH) with its genetic knockdown, supported by experimental data. This analysis is crucial for validating drug targets and understanding the on-target effects of FAAH inhibitors.
Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides.[1][2] Inhibition of FAAH elevates the levels of these endogenous signaling lipids, producing analgesic, anti-inflammatory, anxiolytic, and antidepressant effects without the undesirable side effects associated with direct cannabinoid receptor agonists.[2][3] This makes FAAH a promising therapeutic target for a variety of neurological and inflammatory disorders.[4][5]
To validate the therapeutic effects of FAAH inhibitors and ensure they are a direct result of target engagement, it is essential to compare their pharmacological effects with the phenotype observed following genetic knockdown of FAAH. This cross-validation approach helps to distinguish on-target from off-target effects of a compound.
Comparative Efficacy: FAAH Inhibition vs. Genetic Knockdown
Studies have demonstrated a significant overlap in the physiological and cellular effects of FAAH inhibitors and FAAH genetic knockdown, providing strong evidence for the on-target activity of these compounds.
For instance, in a study investigating the anti-inflammatory effects in BV2 microglial cells, both pharmacological inhibition with the FAAH inhibitor PF3845 and siRNA-mediated knockdown of FAAH resulted in a significant suppression of lipopolysaccharide (LPS)-induced prostaglandin E2 (PGE2) production and a downregulation of pro-inflammatory genes.[6] Similarly, a study on feeding behavior showed that both a genetic variant of FAAH that reduces its expression (FAAH C385A) and a targeted knockdown of FAAH in specific hypothalamic neurons led to an exaggerated hyperphagic response to glucocorticoids.[7][8]
However, some distinctions have also been observed. In the microglial cell study, FAAH knockdown, but not pharmacological inhibition, enhanced the expression of anti-inflammatory markers, suggesting that long-term absence of the enzyme may trigger compensatory mechanisms not seen with acute pharmacological blockade.[6]
The following table summarizes the quantitative data from these comparative studies:
| Parameter | FAAH Inhibitor (PF3845) | FAAH Genetic Knockdown (siRNA) | Reference Study |
| LPS-Induced PGE2 Production | Suppressed | Suppressed | [6] |
| Pro-inflammatory Gene Expression (IL-6, IL-1β, MCP-1, TNF-α) | Reduced | Reduced by ~80% for IL-6, IL-1β, MCP-1 and ~50% for TNF-α | [6] |
| Anti-inflammatory Gene Expression (IL-4, IL-10) | No effect | Enhanced | [6] |
| Corticosterone-Induced Light Phase Feeding | N/A | Significantly increased in AgRPFAAH mice | [7][8] |
| Leptin's Effect on Weight Gain and Feeding | N/A | Insensitive in AgRPFAAH mice | [7][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings.
Pharmacological Inhibition of FAAH in BV2 Microglial Cells[6]
-
Cell Culture: BV2 microglia cells were cultured in DMEM containing 10% heat-inactivated fetal bovine serum.
-
Inhibitor Treatment: Cells were pre-incubated with the FAAH inhibitor PF3845 for 30 minutes.
-
LPS Stimulation: 100 ng/mL of lipopolysaccharide (LPS) was added to the medium and incubated for 8 hours for RNA analysis and 18 hours for protein analysis.
-
Analysis: Prostaglandin E2 (PGE2) levels were measured, and gene expression was analyzed by qRT-PCR.
siRNA-Mediated Knockdown of FAAH in BV2 Microglial Cells[6]
-
Transfection: BV2 cells were transfected with siRNA for the mouse FAAH gene or a negative control using Lipofectamine RNAiMAX.
-
Incubation: Cells were incubated for 24 hours to allow for gene knockdown.
-
LPS Stimulation and Analysis: Following knockdown, cells were treated with LPS and analyzed as described in the pharmacological inhibition protocol.
-
Validation of Knockdown: FAAH mRNA and protein expression, as well as AEA hydrolysis activity, were measured to confirm successful knockdown.
Cre-Dependent CRISPR/Cas9-Mediated FAAH Knockdown in AgRP Neurons[7][8]
-
Vector Generation: A cre-dependent CRISPR/Cas9 adeno-associated viral (AAV) vector targeting Faah (SaCas9-FAAH) was generated.
-
Stereotaxic Surgery: The SaCas9-FAAH or a control vector was delivered bilaterally into the arcuate nucleus of the hypothalamus of AgRP-Cre mice.
-
Recovery and Viral Expression: Animals were allowed to recover for a minimum of 4 weeks to allow for viral expression and gene knockout.
-
Phenotypic Analysis: Feeding responses to corticosterone and leptin were monitored.
Visualizing the Pathways and Workflows
To better understand the underlying mechanisms and experimental designs, the following diagrams are provided.
Caption: FAAH signaling pathway and points of intervention.
References
- 1. benchchem.com [benchchem.com]
- 2. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. A genetic variant of fatty acid amide hydrolase (FAAH) exacerbates hormone-mediated orexigenic feeding in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A genetic variant of fatty acid amide hydrolase (FAAH) exacerbates hormone-mediated orexigenic feeding in mice | eLife [elifesciences.org]
A Comparative Analysis of Off-Target Profiles: BIA 10-2474 vs. a Selective FAAH Inhibitor
A critical examination of the off-target interactions of the fatty acid amide hydrolase (FAAH) inhibitor BIA 10-2474, compared to a more selective counterpart, reveals significant differences that may underlie the tragic clinical outcome observed with BIA 10-2474. This guide synthesizes available experimental data to provide a clear comparison for researchers and drug development professionals.
The catastrophic failure of BIA 10-2474 in a Phase I clinical trial in 2016, which resulted in one death and severe neurological damage in four other participants, has underscored the critical importance of thorough off-target profiling in drug development.[1][2][3][4][5] While the exact mechanism of toxicity remains a subject of investigation, evidence strongly points towards the engagement of unintended biological targets by BIA 10-2474.[1][6][7][8] In contrast, other FAAH inhibitors, such as PF-04457845, have progressed through clinical trials without such devastating adverse effects, highlighting their more favorable safety profiles.[1][3][9]
This guide provides a detailed comparison of the off-target profiles of BIA 10-2474 and a representative selective FAAH inhibitor, PF-04457845, which for the purpose of this guide will be considered a benchmark for a "FAAH inhibitor 2" with a superior off-target profile.
Quantitative Comparison of Off-Target Inhibition
Activity-based protein profiling (ABPP) has been a pivotal technique in elucidating the off-target landscape of these inhibitors. The following table summarizes the key off-target enzymes inhibited by BIA 10-2474 and its primary metabolite, BIA 10-2639, which were not significantly inhibited by PF-04457845.
| Target Enzyme | BIA 10-2474 IC₅₀ (µM) | BIA 10-2639 IC₅₀ (µM) | PF-04457845 Inhibition | Biological Function of Off-Target |
| FAAH | ≥ 1 (in vitro), 0.05-0.07 (in situ) | N/A | ~0.001-0.01 µM | Primary Target: Degrades anandamide and other fatty acid amides. |
| FAAH2 | Inhibited | Inhibited | Not a primary off-target | Hydrolase with overlapping substrate scope with FAAH. |
| ABHD6 | Inhibited (near-complete at 10µM) | Inhibited (near-complete at 10µM) | Not a primary off-target | Regulates 2-arachidonoylglycerol (2-AG) signaling. |
| ABHD11 | Inhibited | Inhibited | Not a primary off-target | Serine hydrolase with largely uncharacterized function. |
| LIPE (Hormone-Sensitive Lipase) | Inhibited | Inhibited | Not a primary off-target | Mobilizes stored fats. |
| PNPLA6 (Neuropathy Target Esterase) | 11 | N/A | Not a primary off-target | Maintains neuronal health; inhibition linked to neurodegeneration. |
| CES1 | Inhibited | Inhibited | Not a primary off-target | Carboxylesterase involved in drug and lipid metabolism. |
| CES2 | Inhibited (near-complete at 10µM) | 16 | Not a primary off-target | Carboxylesterase involved in drug and lipid metabolism. |
| CES3 | Inhibited | Inhibited | Not a primary off-target | Carboxylesterase. |
| PLA2G15 | 38 | N/A | Not a primary off-target | Lysosomal phospholipase A2. |
Data compiled from van Esbroeck et al. (2017) and other sources.[1][6][10]
Experimental Protocols
A detailed understanding of the methodologies used to generate this data is crucial for its interpretation.
Activity-Based Protein Profiling (ABPP)
This chemical proteomic technique was central to identifying the off-target interactions of BIA 10-2474.
Objective: To identify the protein interaction landscape of FAAH inhibitors in human cells and tissues.
Methodology:
-
Proteome Preparation: Human cell lines (e.g., HEK293T) or tissue lysates (e.g., human cortical neurons) were used.
-
Inhibitor Incubation: Proteomes were incubated with varying concentrations of the test compounds (BIA 10-2474, its metabolite BIA 10-2639, or PF-04457845) or a vehicle control (DMSO).
-
Probe Labeling: A broad-spectrum serine hydrolase activity-based probe, such as fluorophosphonate-rhodamine (FP-rhodamine), was added. This probe covalently binds to the active site of serine hydrolases that are not blocked by the test inhibitor.
-
Gel Electrophoresis: The proteomes were separated by SDS-PAGE.
-
Visualization and Identification: In-gel fluorescence scanning revealed proteins that were labeled by the probe. A decrease in fluorescence intensity for a specific protein band in the inhibitor-treated sample compared to the control indicated that the inhibitor bound to and inhibited that protein. Target proteins were identified using mass spectrometry-based proteomics.
In Vitro and In Situ FAAH Inhibition Assays
These assays were used to determine the potency of the inhibitors against their primary target, FAAH.
Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of the compounds against FAAH.
Methodology:
-
In Vitro: Recombinant human or rat FAAH was incubated with the inhibitor at various concentrations. The remaining FAAH activity was measured by monitoring the hydrolysis of a fluorogenic substrate.
-
In Situ: Human embryonic kidney (HEK293T) cells overexpressing human FAAH were treated with the inhibitors. The cells were then lysed, and the remaining FAAH activity was measured as described above.
Off-Target Signaling Pathways and Logical Relationships
The off-target interactions of BIA 10-2474 are particularly concerning because they involve enzymes crucial for lipid metabolism and neuronal health. The inhibition of these enzymes can lead to a dysregulation of key signaling pathways.
The promiscuous nature of BIA 10-2474, in contrast to the high selectivity of PF-04457845, likely contributed to its neurotoxicity. The simultaneous inhibition of multiple lipases by BIA 10-2474 could have led to a catastrophic disruption of lipid signaling networks within the central nervous system.[1][2][3]
Conclusion
The case of BIA 10-2474 serves as a stark reminder of the potential for off-target activities to derail drug development and cause severe harm. The comparison with a selective FAAH inhibitor like PF-04457845 clearly demonstrates that while both compounds effectively inhibit their primary target, their broader interaction profiles are vastly different. The promiscuous inhibition of multiple lipases and other serine hydrolases by BIA 10-2474 likely led to the observed neurotoxicity. This underscores the necessity of employing comprehensive profiling techniques like ABPP early in the drug discovery process to identify and mitigate potential off-target liabilities. For researchers and drug development professionals, a deep understanding of a compound's full interaction landscape is not just a matter of efficacy, but of paramount importance for ensuring patient safety.
References
- 1. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. BIA 10-2474 - Wikipedia [en.wikipedia.org]
- 5. FAAH inhibitors in the limelight, but regrettably - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BIA 10-2474 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
Assessing the Selectivity of FAAH Inhibitors Using Activity-Based Protein Profiling (ABPP): A Comparative Guide
This guide provides a detailed comparison of the selectivity of various Fatty Acid Amide Hydrolase (FAAH) inhibitors, with a focus on assessing "FAAH inhibitor 2" (BIA 10-2474), a compound known for its off-target effects, against the highly selective inhibitor PF-04457845. The comparative analysis is based on data from Activity-Based Protein Profiling (ABPP), a powerful chemoproteomic technique for profiling enzyme activity and inhibitor selectivity directly in complex biological systems.
Introduction to FAAH Inhibition and the Role of Selectivity
Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, primarily responsible for the degradation of the signaling lipid anandamide.[1] Inhibition of FAAH elevates anandamide levels, producing analgesic, anxiolytic, and anti-inflammatory effects, making it an attractive therapeutic target.[2][3] However, the development of FAAH inhibitors requires a high degree of selectivity to avoid adverse effects. The serine hydrolase superfamily, to which FAAH belongs, is large and diverse, and off-target inhibition of other members can lead to toxicity.[4][5] This was tragically highlighted by the clinical trial of BIA 10-2474, where off-target activity led to severe neurological adverse events and fatalities.[6][7]
Activity-Based Protein Profiling (ABPP) has emerged as an indispensable tool for assessing inhibitor selectivity across entire enzyme families.[5][8] By using active-site directed chemical probes, ABPP allows for a global view of an inhibitor's interactions within the native proteome, providing a comprehensive assessment of both on-target potency and off-target liabilities.[6]
Comparative Selectivity Profiling of FAAH Inhibitors
The selectivity of various FAAH inhibitors has been extensively profiled using competitive ABPP. In this approach, a proteome is pre-incubated with the test inhibitor before treatment with a broad-spectrum activity-based probe (ABP) that labels a large number of serine hydrolases. A selective inhibitor will prevent probe labeling of FAAH without affecting the labeling of other hydrolases.
The following tables summarize quantitative data for several key FAAH inhibitors, comparing their on-target potency and off-target interactions as determined by ABPP and other assays.
Table 1: In Vitro and In Situ Potency of Selected FAAH Inhibitors
| Inhibitor | Target | Assay Type | IC50 Value | Source |
| BIA 10-2474 ("this compound") | Human FAAH | In Vitro (Substrate Hydrolysis) | ≥ 1 µM | [9] |
| Human FAAH | In Situ (Gel-based ABPP) | 0.05–0.07 µM | [9] | |
| PF-04457845 | Human FAAH | In Vitro (Substrate Hydrolysis) | ~1–10 nM | [9] |
| Human FAAH | In Situ (Gel-based ABPP) | ~7.2 nM | [10] | |
| PF-3845 | FAAH | In Vitro (kinact/Ki) | 5,230 M-1s-1 | [1] |
| URB597 | Human FAAH | In Vitro | 4.6 nM | [10] |
Note: The increased cellular potency (in situ) of BIA 10-2474 compared to its in vitro activity is thought to be due to cellular accumulation of the compound.[7][9]
Table 2: Off-Target Profiles of BIA 10-2474 vs. PF-04457845 in Human Cells (MS-based ABPP)
This table shows serine hydrolases inhibited by more than 50% (SILAC ratio > 2.0) following treatment of SW620 human cells with the indicated inhibitor.
| Inhibitor | Concentration | Off-Target Enzymes Identified | Source |
| BIA 10-2474 ("this compound") | 10 µM | FAAH2, ABHD6, ABHD11, CES1, CES2, CES3, LIPE, PNPLA6 | [9] |
| 50 µM | FAAH2, ABHD6, ABHD11, CES1, CES2, CES3, LIPE, PNPLA6 | [9] | |
| PF-04457845 | 10 µM | FAAH2 | [9] |
| 50 µM | FAAH2 | [9] |
As demonstrated, PF-04457845 maintains exceptional selectivity even at high concentrations, with FAAH2 being the only significant off-target. In contrast, BIA 10-2474 and its metabolite inhibit numerous other lipid and xenobiotic-metabolizing enzymes.[9]
Experimental Methodologies
Detailed protocols for assessing inhibitor selectivity via ABPP are crucial for reproducible and accurate results. Below are generalized workflows for both gel-based and mass spectrometry-based competitive ABPP.
This method provides a rapid, visual assessment of inhibitor potency and selectivity.[5]
-
Proteome Preparation: Prepare cell or tissue lysates (e.g., mouse brain or human cell lines) at a concentration of 1-2 mg/mL in a suitable buffer such as PBS.
-
Inhibitor Incubation: Aliquot the proteome into microcentrifuge tubes. Add the FAAH inhibitor of interest (typically from a concentrated stock in DMSO) to achieve the desired final concentration. For the vehicle control, add an equivalent volume of DMSO.
-
Pre-incubation: Incubate the samples for 30 minutes at 37°C to allow the inhibitor to bind to its targets.
-
Probe Labeling: Add a fluorescent, broad-spectrum serine hydrolase ABP, such as a fluorophosphonate-rhodamine (FP-Rh) probe, to a final concentration of approximately 1 µM.[1]
-
Labeling Reaction: Incubate the samples for an additional 15-30 minutes at room temperature.
-
SDS-PAGE Analysis: Quench the reaction by adding 4x SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE.
-
Visualization: Scan the gel using a fluorescence scanner. A reduction in the fluorescence intensity of a protein band in the inhibitor-treated lane compared to the control indicates that the inhibitor has blocked probe labeling, signifying target engagement.
This quantitative proteomic method provides a more comprehensive and sensitive profile of inhibitor targets.[8][9]
-
Cell Culture and SILAC Labeling: Culture human cells (e.g., SW620) in media containing either "heavy" (¹³C₆,¹⁵N₂-Lys; ¹³C₆-Arg) or "light" (normal) isotopes of essential amino acids.
-
Inhibitor Treatment: Treat the "heavy"-labeled cells with the FAAH inhibitor and the "light"-labeled cells with vehicle (DMSO) for a specified duration (e.g., 4-24 hours).
-
Proteome Preparation and Probe Labeling: Harvest and lyse the cells. Treat the proteomes with a biotinylated, broad-spectrum ABP (e.g., FP-Biotin).
-
Sample Combination and Enrichment: Combine the "heavy" and "light" proteomes in a 1:1 ratio. Enrich the biotin-labeled proteins using streptavidin-agarose beads.
-
Proteomic Analysis: Elute the enriched proteins, digest them into peptides (e.g., with trypsin), and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the relative abundance of peptides from the "heavy" and "light" samples. A heavy/light (H/L) ratio significantly greater than 1 indicates that the inhibitor has prevented probe labeling of a specific protein, identifying it as a target. Proteins with a ratio >2 are typically considered inhibited targets.[9]
Visualizing Workflows and Concepts
Diagrams created using Graphviz DOT language help to clarify the experimental processes and principles underlying selectivity assessment.
Caption: Workflow for Competitive Gel-Based ABPP.
Caption: Principle of Inhibitor Selectivity in ABPP.
Conclusion
The assessment of inhibitor selectivity is a critical step in drug development. The case of "this compound" (BIA 10-2474) serves as a stark reminder of the potential consequences of off-target activities.[6][7] In contrast, inhibitors like PF-04457845 demonstrate that high selectivity for FAAH is achievable and essential for clinical safety.[9] Activity-Based Protein Profiling provides an unparalleled platform for rigorously evaluating inhibitor selectivity. By employing both gel-based and MS-based ABPP, researchers can gain a comprehensive understanding of a compound's proteome-wide interactions, enabling the selection and optimization of inhibitor candidates with superior safety and efficacy profiles.
References
- 1. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: New Targets for Future Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 8. Selectivity of Inhibitors of Endocannabinoid Biosynthesis Evaluated by Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
comparing the in vivo half-life of FAAH inhibitor 2 with other irreversible inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo half-life of several irreversible fatty acid amide hydrolase (FAAH) inhibitors. The data presented is compiled from preclinical and clinical studies to aid researchers in understanding the pharmacokinetic profiles of these compounds. It is important to note that "FAAH inhibitor 2" is not a standard nomenclature; therefore, this guide compares prominent, well-documented irreversible FAAH inhibitors.
Data Presentation: In Vivo Half-Life of Irreversible FAAH Inhibitors
The following table summarizes the in vivo half-life of selected irreversible FAAH inhibitors. These values are crucial for determining dosing regimens and predicting the duration of pharmacological effects.
| Inhibitor | Species | Matrix | Half-Life (t½) | Route of Administration | Reference |
| BIA 10-2474 | Human | Plasma | 8 - 10 hours (after 10 days of administration)[1][2][3] | Oral | [1][2][3] |
| Rat | Plasma | 45 hours | Oral | [4] | |
| Dog | Plasma | 104 hours | Oral | [4] | |
| JNJ-42165279 | Human | Plasma | 8.14 - 14.1 hours[5] | Oral | [5] |
| PF-04457845 | Human | Plasma | ~20 hours[6] | Oral | [6] |
| URB597 | Rat | - | ~2 hours[7] | Oral | [7] |
Experimental Protocols
The determination of the in vivo half-life of FAAH inhibitors typically involves a pharmacokinetic (PK) study. Below is a generalized protocol based on methodologies cited in the literature.
Protocol: Determination of In Vivo Half-Life in Rodents
1. Animal Model and Dosing:
-
Select a relevant rodent species (e.g., rats or mice)[8].
-
Administer the FAAH inhibitor via the intended clinical route, most commonly oral gavage (p.o.)[9].
-
The compound is typically formulated in a suitable vehicle, such as a solution of DMSO, Tween 80, and saline[10].
2. Sample Collection:
-
At predetermined time points following administration, collect blood samples (typically via cardiac puncture or tail vein) into tubes containing an anticoagulant (e.g., EDTA)[11].
-
For brain tissue analysis, euthanize the animals at the specified time points and immediately excise the brain[12].
-
Process the blood to separate the plasma by centrifugation[11].
-
Store all plasma and brain tissue samples at -80°C until analysis[11].
3. Sample Preparation for LC-MS/MS Analysis:
-
Plasma: Thaw plasma samples and precipitate proteins using a solvent like acetonitrile, often containing an internal standard for quantification. Centrifuge the samples to pellet the precipitated proteins and collect the supernatant for analysis[13].
-
Brain Tissue: Homogenize the brain tissue in a suitable buffer. Perform a liquid-liquid or solid-phase extraction to isolate the inhibitor from the tissue homogenate. The extract is then evaporated and reconstituted in a solvent compatible with the LC-MS/MS system[13].
4. Quantification by LC-MS/MS:
-
Utilize a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of the inhibitor in the prepared samples[14][15].
-
The method should be sensitive and specific for the parent compound[14].
5. Pharmacokinetic Analysis:
-
Plot the plasma or brain concentration of the inhibitor against time.
-
Calculate the terminal elimination half-life (t½) from the slope of the terminal phase of the concentration-time curve using non-compartmental analysis software.
Mandatory Visualization
FAAH Signaling Pathway
The following diagram illustrates the canonical signaling pathway of Fatty Acid Amide Hydrolase (FAAH) and the effect of its inhibition.
Caption: FAAH signaling pathway and the mechanism of irreversible inhibitors.
Experimental Workflow for In Vivo Half-Life Determination
This diagram outlines the typical experimental workflow for determining the in vivo half-life of a FAAH inhibitor.
Caption: Workflow for determining the in vivo half-life of a FAAH inhibitor.
References
- 1. Safety, Tolerability, and Pharmacokinetics of FAAH Inhibitor BIA 10-2474: A Double-Blind, Randomized, Placebo-Controlled Study in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety, Tolerability, and Pharmacokinetics of FAAH Inhibitor BIA 10‐2474: A Double‐Blind, Randomized, Placebo‐Controlled Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BIA 10-2474 - Wikipedia [en.wikipedia.org]
- 5. Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of the pharmacology and tolerability of PF-04457845, an irreversible inhibitor of fatty acid amide hydrolase-1, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Measuring the Content of Endocannabinoid-Like Compounds in Biological Fluids: A Critical Overview of Sample Preparation Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A second generation of carbamate-based fatty acid amide hydrolase inhibitors with improved activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-performance liquid chromatography-tandem mass spectrometry assay of fatty acid amide hydrolase (FAAH) in blood: FAAH inhibition as clinical biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics, pharmacodynamics and safety studies on URB937, a peripherally restricted fatty acid amide hydrolase inhibitor, in rats [escholarship.org]
validation of FAAH inhibitor 2's effect on anandamide levels using mass spectrometry
A Comparative Guide to the Mass Spectrometry-Based Validation of FAAH Inhibitors
This guide provides a comparative analysis of the validation of Fatty Acid Amide Hydrolase (FAAH) inhibitors, with a focus on their effect on anandamide (AEA) levels as quantified by mass spectrometry. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the endocannabinoid system.
Introduction to FAAH Inhibition
The endocannabinoid system plays a crucial role in regulating various physiological processes. A key component of this system is the endocannabinoid anandamide (AEA), a fatty acid amide that is primarily degraded by the enzyme Fatty Acid Amide Hydrolase (FAAH).[1][2] By breaking down AEA into arachidonic acid and ethanolamine, FAAH terminates its signaling.[1][3] Inhibiting FAAH is a promising therapeutic strategy to enhance endogenous anandamide signaling for treating a range of disorders, including pain and anxiety.[4][5] The validation of a potential FAAH inhibitor's efficacy relies on demonstrating its ability to increase endogenous anandamide levels in vivo, a task for which liquid chromatography-mass spectrometry (LC-MS) is the gold standard.[6][7]
Anandamide Degradation Pathway and FAAH Inhibition
The metabolic pathway of anandamide is straightforward. It is hydrolyzed by the intracellular enzyme FAAH. FAAH inhibitors block the active site of this enzyme, preventing the degradation of anandamide and thereby increasing its concentration and signaling activity.
Comparative Efficacy of FAAH Inhibitors on Anandamide Levels
The most direct measure of an FAAH inhibitor's target engagement and efficacy is the quantification of changes in endogenous anandamide levels in relevant biological matrices, such as brain tissue. Below is a comparison of data from studies using different FAAH inhibitors.
Table 1: Effect of FAAH Inhibitors on Brain Anandamide Levels
| FAAH Inhibitor | Model System | Tissue | Dose | Change in Anandamide Levels (vs. Vehicle) | Reference |
| URB597 | Squirrel Monkey | Midbrain | 0.3 mg/kg, i.v. | ~2-fold increase | [6][8] |
| Putamen | 0.3 mg/kg, i.v. | ~2.5-fold increase | [6][8] | ||
| Prefrontal Cortex | 0.3 mg/kg, i.v. | ~2-fold increase | [6][8] | ||
| Mouse | Whole Brain | 0.3 mg/kg | Significant dose-dependent increase | [3] | |
| AM3506 | Rat | Brain | 1 mg/kg, i.p. | Significant increase | [4] |
| JZL184 | Rat | Hippocampus | 15 or 30 mg/kg | >2-fold increase | [4] |
Note: JZL184 is primarily a monoacylglycerol lipase (MGL) inhibitor but shows cross-reactivity with FAAH at higher doses, leading to increased anandamide levels.[4]
These data illustrate that administration of selective FAAH inhibitors like URB597 and AM3506 leads to a measurable and significant elevation of anandamide in the brain.[3][4][6][8] This validation is critical for confirming the mechanism of action and determining effective dosages.
Experimental Protocol: Anandamide Quantification by LC-MS
The validation of FAAH inhibitor activity requires a robust and sensitive analytical method to quantify endocannabinoids from complex biological samples. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique.
Experimental Workflow
The general workflow for preparing and analyzing tissue samples for anandamide quantification is depicted below.
Detailed Methodology
The following is a synthesized protocol based on established methods for quantifying anandamide in rodent brain tissue.[3][7][9]
1. Sample Preparation and Lipid Extraction
-
Homogenization: Dissected brain tissue is weighed and homogenized in an equal volume of ice-cold saline.[9] The process should be performed quickly on ice to minimize enzymatic degradation.[3][9]
-
Protein Precipitation: To a 100 µL aliquot of the homogenate, add 1 mL of cold acetonitrile (ACN) to precipitate proteins and extract lipids.[9]
-
Centrifugation: Vortex the samples and centrifuge at approximately 13,000-14,000 x g for 20 minutes at 4°C.[3][9]
-
Evaporation: Carefully transfer the ACN supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 37°C.[9]
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of ACN or an appropriate mobile phase.[9] To ensure complete dissolution, vortex and sonicate the sample in an ice-cold water bath.[9] Centrifuge again to pellet any remaining precipitates before transferring the final sample to an HPLC vial for analysis.[9]
2. LC-MS/MS Analysis
-
Chromatography: Separation is typically achieved on a C18 reverse-phase column.[7][9]
-
A gradient elution is used, often with a mobile phase consisting of water and methanol or acetonitrile, sometimes with additives like formic acid or ammonium acetate to improve ionization.[3]
-
Example Gradient: An initial mobile phase composition (e.g., 45% B) is held, followed by a linear ramp to a high organic concentration (e.g., 99% B) to elute the lipids, and then returned to initial conditions for column re-equilibration.[3] The total run time is typically around 20 minutes.[3]
-
-
Mass Spectrometry:
-
The HPLC system is coupled to a triple-quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in positive ion mode.[7]
-
Quantification is performed using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for higher specificity and sensitivity.[7] This involves monitoring the transition of a specific precursor ion (the molecular weight of anandamide) to a characteristic product ion.
-
-
Quantification: Analyte concentrations are determined by comparing the peak area of the analyte in the sample to a calibration curve constructed using known concentrations of anandamide standards.[7] The use of a deuterated internal standard (e.g., AEA-d8) is recommended to correct for extraction variability and matrix effects.[3]
This detailed and validated LC-MS/MS method provides the necessary sensitivity and selectivity to accurately measure the modest but significant changes in anandamide levels resulting from FAAH inhibition.[3][7]
References
- 1. Frontiers | A Personal Retrospective: Elevating Anandamide (AEA) by Targeting Fatty Acid Amide Hydrolase (FAAH) and the Fatty Acid Binding Proteins (FABPs) [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of fatty acid amide hydrolase (FAAH) inhibitors on working memory in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatty acid amide hydrolase inhibition heightens anandamide signaling without producing reinforcing effects in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography–electrospray mass spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fatty acid amide hydrolase inhibition heightens anandamide signaling without producing reinforcing effects in primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Dual FAAH/MAGL Inhibition: JZL195 vs. Selective Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The endocannabinoid system (ECS) presents a rich therapeutic target for a multitude of pathological conditions, including pain, inflammation, and neurological disorders. The primary signaling molecules of the ECS, anandamide (AEA) and 2-arachidonoylglycerol (2-AG), are tightly regulated by the hydrolytic enzymes Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL), respectively. Inhibiting these enzymes to elevate endogenous cannabinoid levels offers a nuanced therapeutic strategy compared to direct cannabinoid receptor agonists. This guide provides a detailed comparison of the dual FAAH/MAGL inhibitor, JZL195, with the combinatorial effects of selective FAAH and MAGL inhibitors, offering insights into their respective utility in preclinical research.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the in vitro inhibitory potency of JZL195 against FAAH and MAGL, providing a clear view of its dual-target profile.
| Compound | Target | IC50 (nM) | Species | Source |
| JZL195 | FAAH | 2 | Mouse | [1][2][3][4][5] |
| MAGL | 4 | Mouse | [1][2][3][4][5] | |
| FAAH | ~10-100 | Rat/Human | [3][4] | |
| MAGL | ~10-100 | Rat/Human | [3][4] |
Signaling Pathway of Dual FAAH/MAGL Inhibition
Dual inhibition of FAAH and MAGL by JZL195 leads to the simultaneous elevation of their respective substrates, anandamide (AEA) and 2-arachidonoylglycerol (2-AG). These endocannabinoids then act on cannabinoid receptors, primarily CB1 and CB2, to elicit a range of physiological effects.
In Vivo Effects: JZL195 vs. Selective Inhibition
Studies directly comparing JZL195 with selective inhibitors reveal distinct behavioral and neurochemical profiles. While selective FAAH or MAGL inhibition produces a subset of cannabinoid-like effects, dual inhibition with JZL195 often results in more pronounced and broader physiological responses.
Key Findings:
-
Analgesia: JZL195 produces a much greater antinociceptive effect in thermal pain assays compared to selective FAAH or MAGL inhibitors alone.[6] The combination of a selective FAAH inhibitor (PF-3845) and a selective MAGL inhibitor (JZL184) can replicate the enhanced analgesic effects of JZL195.[6]
-
Motor Function: JZL195 and selective MAGL inhibitors (like JZL184) induce hypomotility, an effect not observed with selective FAAH inhibitors.[6][7] Furthermore, JZL195 and the combination of selective inhibitors produce robust catalepsy, a classic cannabinoid tetrad effect not seen with individual inhibitors.[6][7]
-
Endocannabinoid Levels: JZL195 dose-dependently increases brain levels of both AEA and 2-AG.[6][7] In contrast, selective inhibitors like PF-3845 elevate only AEA, while JZL184 primarily increases 2-AG levels.[6]
-
Therapeutic Window: In a neuropathic pain model, JZL195 demonstrated a greater therapeutic window than the cannabinoid receptor agonist WIN55212, with a significant separation between its anti-allodynic effective dose and the dose causing side effects.[1]
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are outlines of common experimental protocols used in the characterization of FAAH and MAGL inhibitors.
FAAH and MAGL Activity Assays
These assays are fundamental for determining the in vitro potency of inhibitors.
Objective: To measure the concentration-dependent inhibition of FAAH and MAGL by a test compound.
General Procedure:
-
Enzyme Source: Recombinantly expressed FAAH and MAGL in cell lines (e.g., COS7 cells) or brain membrane preparations are commonly used.[6]
-
Incubation: The enzyme source is pre-incubated with varying concentrations of the inhibitor (e.g., JZL195) for a defined period (e.g., 30 minutes at 37°C).[6]
-
Substrate Addition: A specific substrate for each enzyme is added to initiate the reaction. For FAAH, radiolabeled or fluorogenic AEA analogues are used. For MAGL, radiolabeled or fluorogenic 2-AG analogues are employed.[6] A common fluorometric assay for FAAH involves a non-fluorescent substrate that releases the fluorophore 7-amino-4-methylcoumarin (AMC) upon hydrolysis, which can be measured at an excitation/emission of ~360/465 nm.[8]
-
Reaction Termination and Detection: The reaction is stopped, and the amount of product formed is quantified. For radiolabeled substrates, this often involves liquid scintillation counting. For fluorogenic substrates, fluorescence intensity is measured.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the data are fitted to a dose-response curve to determine the IC50 value.
In Vivo Behavioral Assays (Mouse Models)
These assays assess the physiological and behavioral effects of the inhibitors.
Objective: To evaluate the in vivo efficacy and side-effect profile of FAAH/MAGL inhibitors.
Commonly Used Assays:
-
Tail Immersion Test (Analgesia): The tail of the mouse is immersed in hot water, and the latency to flick the tail is measured as an indicator of nociceptive threshold.[6]
-
Bar Test (Catalepsy): The mouse's forepaws are placed on a raised bar, and the time it remains in this immobile posture is recorded.[6]
-
Open-Field Test (Locomotor Activity): The mouse is placed in an open arena, and its movement is tracked to assess locomotor activity (hypomotility).[6]
General Dosing Regimen: Inhibitors are typically administered via intraperitoneal (i.p.) injection at specific doses (e.g., JZL195 at 20 mg/kg). Behavioral testing is then conducted at a predetermined time point after administration (e.g., 4 hours).[6]
Experimental Workflow for Inhibitor Comparison
The following diagram illustrates a typical workflow for comparing a dual inhibitor like JZL195 with selective inhibitors.
Conclusion
JZL195 stands as a potent and well-characterized tool for investigating the consequences of dual FAAH and MAGL inhibition. Its ability to robustly elevate both anandamide and 2-arachidonoylglycerol levels in vivo leads to a broader and often more pronounced spectrum of cannabinoid-like effects compared to the selective inhibition of either enzyme alone. For researchers aiming to explore the synergistic or additive effects of enhancing both major endocannabinoid signaling pathways, JZL195 is an invaluable pharmacological agent. However, for studies seeking to dissect the specific roles of the AEA/FAAH and 2-AG/MAGL pathways, the concurrent use of highly selective inhibitors remains the more appropriate experimental design. The choice between these approaches will ultimately depend on the specific research question being addressed.
References
- 1. Actions of the dual FAAH/MAGL inhibitor JZL195 in a murine neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. rndsystems.com [rndsystems.com]
- 6. Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
head-to-head comparison of different classes of irreversible FAAH inhibitors
A Head-to-Head Comparison of Irreversible FAAH Inhibitor Classes
A comprehensive analysis of irreversible fatty acid amide hydrolase (FAAH) inhibitors is crucial for researchers and drug development professionals in the fields of neuroscience and pharmacology. FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide and other bioactive fatty acid amides.[1] Inhibition of FAAH potentiates endogenous cannabinoid signaling, offering therapeutic potential for a range of conditions including pain, anxiety, and neuroinflammatory disorders.[1][2] This guide provides a detailed head-to-head comparison of the major classes of irreversible FAAH inhibitors, focusing on their performance, selectivity, and the experimental methodologies used for their evaluation.
Key Classes of Irreversible FAAH Inhibitors
The primary classes of irreversible FAAH inhibitors are carbamates and ureas.[3] These compounds typically contain an electrophilic carbonyl group that covalently modifies the catalytic serine residue (Ser241) in the FAAH active site, leading to inactivation of the enzyme.[4][5] A notable subclass that has gained attention is the triazole ureas.
Carbamate Inhibitors
Carbamates, such as the widely studied URB597, were among the first potent and selective irreversible FAAH inhibitors to be developed.[4] They act by carbamylating the active site serine.[4] While effective, some first-generation carbamates have shown off-target activity, particularly against other serine hydrolases like carboxylesterases in peripheral tissues.[6][7]
Urea Inhibitors
Urea-based inhibitors, exemplified by PF-3845, represent a significant advancement in the development of highly potent and selective irreversible FAAH inhibitors.[6][8] These compounds also act by carbamylating the catalytic serine.[9] Notably, some piperidine and piperazine ureas exhibit exceptional selectivity for FAAH with minimal off-target effects.[6][9]
Triazole Urea Inhibitors
Triazole ureas are a more recent class of irreversible serine hydrolase inhibitors. While not as extensively characterized as FAAH-specific inhibitors compared to carbamates and other ureas, their unique chemical scaffold offers potential for developing novel inhibitors with distinct properties.
Quantitative Performance Comparison
The following tables summarize the quantitative data for representative irreversible FAAH inhibitors from the carbamate and urea classes. The data is compiled from various in vitro and in vivo studies. For irreversible inhibitors, the ratio of the inactivation rate constant to the inhibition constant (kinact/Ki) is the most accurate measure of potency.[3]
Table 1: Performance of Carbamate FAAH Inhibitors
| Compound | Target Organism | IC50 (nM) | kinact (s-1) | Ki (µM) | kinact/Ki (M-1s-1) | Selectivity Notes |
| URB597 | Human/Rat | 4.6[4] | 0.0033[6] | 2.0[6] | 1650[6] | Inhibits carboxylesterases in liver[6] |
| URB532 | Mouse | - | - | - | - | In vivo inhibition of FAAH demonstrated[10] |
| URB694 | Rat | 30[5] | - | - | - | Reduced activity against liver carboxylesterases compared to URB597[7] |
Table 2: Performance of Urea FAAH Inhibitors
| Compound | Target Organism | IC50 (nM) | kinact (s-1) | Ki (µM) | kinact/Ki (M-1s-1) | Selectivity Notes |
| PF-3845 | Human | 7.2[8] | 0.0033[6] | 0.23[6] | 14310[3] | Highly selective for FAAH; no significant off-target inhibition of other serine hydrolases in vivo[6] |
| PF-750 | Human | 19[11] | - | - | 791[3] | Highly selective for FAAH[9] |
| PF-04457845 | Human/Rat | 7.2 (human), 7.4 (rat)[8] | - | - | - | Highly selective for FAAH with no off-target inhibition in liver proteomes[8] |
Signaling Pathways and Inhibition Mechanism
The inhibition of FAAH leads to an increase in the levels of its endogenous substrates, most notably the endocannabinoid anandamide (AEA). AEA then acts on cannabinoid receptors (CB1 and CB2) to modulate neurotransmission and inflammatory responses.
Caption: Mechanism of FAAH inhibition and downstream signaling.
Experimental Protocols
Accurate and reproducible experimental data are paramount in the evaluation of FAAH inhibitors. Below are detailed protocols for key assays.
FAAH Activity Assay (Fluorometric)
This assay measures the enzymatic activity of FAAH by monitoring the hydrolysis of a fluorogenic substrate.
Materials:
-
Recombinant human or rat FAAH
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)[12]
-
FAAH Substrate: N-arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA) or similar[13]
-
Test inhibitor compound dissolved in DMSO
-
Positive control inhibitor (e.g., URB597)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor and positive control in FAAH Assay Buffer.
-
In the 96-well plate, add the assay buffer, followed by the test compound or vehicle control (DMSO).
-
Add the FAAH enzyme solution to each well.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.[12]
-
Initiate the reaction by adding the FAAH substrate solution.
-
Immediately measure the fluorescence intensity kinetically with an excitation wavelength of approximately 340-360 nm and an emission wavelength of 450-465 nm.[12][13]
-
Calculate the rate of reaction from the linear portion of the kinetic curve.
-
Determine the IC50 value by plotting the percentage of inhibition versus the inhibitor concentration.
Determination of kinact and Ki for Irreversible Inhibitors
For irreversible inhibitors, determining the kinetic parameters kinact and Ki provides a more accurate measure of potency.
Procedure:
-
Perform the FAAH activity assay as described above, but with varying concentrations of the irreversible inhibitor and for an extended time to monitor the progress of the reaction.
-
The reaction progress curves in the presence of the inhibitor will exhibit a time-dependent decrease in enzyme activity.
-
Fit the progress curve data to a pseudo-first-order decay equation to determine the observed rate of inactivation (kobs) at each inhibitor concentration.[6]
-
Plot the kobs values against the inhibitor concentration.
-
Fit the resulting data to the Michaelis-Menten equation for irreversible inhibitors to determine the maximal rate of inactivation (kinact) and the inhibitor concentration that gives half-maximal inactivation (Ki).[6]
Selectivity Profiling using Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic technique to assess the selectivity of an inhibitor across an entire enzyme family in a native biological sample.[14]
Materials:
-
Cell or tissue proteome (e.g., brain or liver homogenates)
-
Test inhibitor compound
-
Broad-spectrum activity-based probe (ABP) for serine hydrolases (e.g., fluorophosphonate-rhodamine, FP-Rh)[6]
-
SDS-PAGE gels
-
In-gel fluorescence scanner
Procedure:
-
Prepare proteome lysates from cells or tissues.
-
Pre-incubate the proteome with the test inhibitor at various concentrations or a vehicle control (DMSO) for a specified time (e.g., 30 minutes at 37°C).[15]
-
Add the activity-based probe to the proteome and incubate to allow for covalent labeling of active serine hydrolases.
-
Quench the labeling reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled proteins using an in-gel fluorescence scanner.
-
A decrease in the fluorescence intensity of a protein band in the inhibitor-treated sample compared to the control indicates that the inhibitor has bound to and blocked the activity of that enzyme. The selectivity profile is determined by identifying which protein bands are affected by the inhibitor.
Caption: Experimental workflow for competitive ABPP.
Logical Relationship of Inhibitor Classes
The development of irreversible FAAH inhibitors has progressed from less selective first-generation compounds to highly potent and selective agents. This progression has been driven by a deeper understanding of the enzyme's structure and the application of advanced screening techniques.
Caption: Logical progression of irreversible FAAH inhibitor classes.
Conclusion
The development of irreversible FAAH inhibitors has provided valuable tools for studying the endocannabinoid system and promising therapeutic candidates. Carbamates and ureas are the most established classes, with urea-based inhibitors like PF-3845 demonstrating a superior combination of potency and selectivity. The application of rigorous experimental protocols, particularly activity-based protein profiling, has been instrumental in identifying inhibitors with improved safety profiles. Future research into novel scaffolds, such as triazole ureas, may lead to the discovery of next-generation FAAH inhibitors with even more refined pharmacological properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FAAH Modulators from Natural Sources: A Collection of New Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A second generation of carbamate-based fatty acid amide hydrolase inhibitors with improved activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
Confirming the On-Target Effects of FAAH Inhibitors with CB1/CB2 Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison and supporting experimental data to confirm the on-target effects of fatty acid amide hydrolase (FAAH) inhibitors, a class of compounds that enhance endocannabinoid signaling. The focus is on demonstrating that the physiological effects of these inhibitors are mediated through the cannabinoid receptors CB1 and CB2. This is a critical step in the preclinical validation of any novel FAAH inhibitor. For the purpose of this guide, we will refer to a representative FAAH inhibitor, exemplified by the well-studied compound URB597.
Introduction
Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[1][2] By inhibiting FAAH, the endogenous levels of AEA increase, leading to enhanced activation of cannabinoid receptors (CB1 and CB2).[3] This mechanism is a promising therapeutic strategy for various conditions, including anxiety, pain, and neurodegenerative diseases.[2][4] However, it is crucial to verify that the observed effects of an FAAH inhibitor are indeed a result of its action on the endocannabinoid system and not due to off-target effects. This is achieved by employing selective antagonists for CB1 and CB2 receptors, which are expected to block the effects of the FAAH inhibitor.
Signaling Pathway of FAAH Inhibition
The inhibition of FAAH leads to an accumulation of anandamide, which then acts as an agonist on presynaptic CB1 receptors and on CB2 receptors, the latter being predominantly expressed on immune cells. The following diagram illustrates this signaling cascade.
Caption: Signaling pathway of FAAH inhibition and its blockade by a CB1 antagonist.
Quantitative Data Summary
The on-target effects of a representative FAAH inhibitor (URB597) are demonstrated by the reversal of its physiological effects upon co-administration with CB1 or CB2 receptor antagonists. The following table summarizes key findings from preclinical studies.
| FAAH Inhibitor | Experimental Model | Measured Effect | Effect of FAAH Inhibitor Alone | Effect with CB1 Antagonist (Rimonabant/AM251) | Effect with CB2 Antagonist (SR144528) | Reference |
| URB597 | Rat model of anxiety (Light/Dark Box Test) | Time spent in the light compartment | Anxiogenic-like effect (decreased time) with high-dose anandamide + URB597 | Effect completely reversed | Not Assessed | [5] |
| URB597 | Rat model of pain (Acid-induced stretching) | Number of stretches | Significant reduction in stretches | Effect significantly blocked | No significant blockade | [6] |
| PF-3845 | Mouse model of neuropathic pain (CCI) | Mechanical Allodynia | Significant attenuation of allodynia | Effect completely blocked | Effect completely blocked | [1] |
| URB597 | Rat model of nicotine reward (Conditioned Place Preference) | Nicotine-induced conditioned place preference | Enhanced preference at low nicotine doses | Enhanced preference blocked | Not Assessed | [3] |
| URB597 | Rat brain microdialysis | Dopamine levels in nucleus accumbens | Magnified and prolonged increase with anandamide | Rapid, transient increase blocked | Not Assessed | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are representative protocols for key experiments cited in this guide.
Protocol 1: Assessment of Antinociceptive Effects and Antagonist Blockade
This protocol is adapted from studies evaluating the analgesic properties of FAAH inhibitors.[6]
-
Animals: Male Sprague-Dawley rats (250-300g) are used.
-
Drug Administration:
-
The FAAH inhibitor (e.g., URB597, 10 mg/kg) is administered intraperitoneally (i.p.) 240 minutes before the noxious stimulus.
-
The CB1 antagonist (e.g., rimonabant, 1 mg/kg, i.p.) or CB2 antagonist (e.g., SR144528, 1 mg/kg, i.p.) is administered 30 minutes before the noxious stimulus.
-
-
Induction of Pain: A 0.6% acetic acid solution is injected i.p. to induce visceral pain, manifesting as abdominal stretching.
-
Behavioral Observation: Immediately after the acid injection, the number of stretches is counted for 30 minutes.
-
Data Analysis: The total number of stretches in the drug-treated groups is compared to the vehicle-treated control group using a one-way ANOVA followed by a post-hoc test.
Protocol 2: Evaluation of Anxiety-Like Behavior and Antagonist Reversal
This protocol is based on the light/dark box test for anxiety in rodents.[5]
-
Animals: Male Sprague-Dawley rats are used.
-
Apparatus: A two-compartment box with a dark and a brightly illuminated chamber connected by an opening.
-
Drug Administration:
-
The FAAH inhibitor (e.g., URB597, 0.3 mg/kg, i.p.) is administered, followed by anandamide (3 mg/kg, i.v.).
-
For the antagonist study, the CB1 antagonist (e.g., AM251, 3 mg/kg, i.p.) is administered prior to the FAAH inhibitor and anandamide.
-
-
Behavioral Testing: Rats are placed in the center of the light compartment, and their movement between the two compartments is recorded for 5 minutes. The primary measure is the time spent in the light compartment.
-
Data Analysis: The time spent in the light compartment is compared between groups using a one-way ANOVA.
Experimental Workflow Visualization
The following diagram outlines the typical workflow for confirming the on-target effects of a novel FAAH inhibitor.
Caption: Workflow for confirming on-target effects of an FAAH inhibitor.
Conclusion
The experimental approach of using selective CB1 and CB2 receptor antagonists is indispensable for validating the mechanism of action of FAAH inhibitors. The data consistently show that the primary pharmacological effects of FAAH inhibition are mediated through the cannabinoid receptors. This guide provides a framework for researchers to design and interpret studies aimed at confirming the on-target effects of novel FAAH inhibitors, a critical step in their development as therapeutic agents.
References
- 1. Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase Inhibitors Produce Anti-Allodynic Effects in Mice through Distinct Cannabinoid Receptor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acid amide hydrolase (FAAH) inactivation confers enhanced sensitivity to nicotine-induced dopamine release in the mouse nucleus accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential application of endocannabinoid system agents in neuropsychiatric and neurodegenerative diseases—focusing on FAAH/MAGL inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The endogenous cannabinoid anandamide has effects on motivation and anxiety that are revealed by fatty acid amide hydrolase (FAAH) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of the Fatty Acid Amide Hydrolase (FAAH) Inhibitor URB597 on Pain-Stimulated and Pain-Depressed Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anandamide administration alone and after inhibition of fatty acid amide hydrolase (FAAH) increases dopamine levels in the nucleus accumbens shell in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Species-Specific Activity of FAAH Inhibitors: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the species-specific activity of Fatty Acid Amide Hydrolase (FAAH) inhibitors is critical for the preclinical evaluation and clinical translation of novel therapeutics. This guide provides a comparative overview of the inhibitory potency of various FAAH inhibitors against human and rodent enzymes, supported by experimental data and detailed protocols.
Comparative Inhibitory Potency of FAAH Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various FAAH inhibitors against human, rat, and mouse FAAH enzymes. This data illustrates the potential for significant species-dependent differences in inhibitor potency.
| Inhibitor | Human FAAH IC50 | Rat FAAH IC50 | Mouse FAAH IC50 | Reference |
| FAAH inhibitor 2 (Compound 17b) | 0.153 µM (species not specified) | Not Available | Not Available | [1] |
| JNJ-42165279 | 70 nM | 313 nM | Not Available | [2] |
| PF-04457845 | 7.2 nM | 7.4 nM | Not Available | [2] |
| Biochanin A | 2.4 µM | 1.4 µM | 1.8 µM | [3] |
| URB597 | 4.6 nM | Not Available | Not Available | [4] |
| JNJ-1661010 | 12 nM | 10 nM | Not Available | [2] |
| PF-3845 | Ki of 230 nM | Not Available | Not Available | [2] |
Experimental Protocols
A standardized experimental approach is crucial for generating reliable and comparable data on FAAH inhibitor activity. Below is a detailed methodology for determining the IC50 of a test compound against FAAH.
Protocol: In Vitro FAAH Inhibition Assay
This protocol outlines a common fluorometric method to determine the potency of FAAH inhibitors.
Materials:
-
Recombinant human, rat, or mouse FAAH enzyme
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0)
-
FAAH substrate (e.g., N-(4-pyridinyl)-[1,1'-biphenyl]-4-carboxamide)
-
Test inhibitor compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Fluorescent plate reader
-
96-well black microplates
Procedure:
-
Enzyme Preparation: Dilute the recombinant FAAH enzyme to the desired concentration in the pre-chilled FAAH assay buffer.
-
Compound Dilution: Prepare a serial dilution of the test inhibitor in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed 1% to avoid solvent-induced enzyme inhibition.
-
Assay Reaction:
-
Add a small volume of the diluted enzyme to each well of the 96-well plate.
-
Add the serially diluted test inhibitor or vehicle control to the respective wells.
-
Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
-
Initiation of Reaction: Add the FAAH substrate to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately place the microplate in a fluorescent plate reader and measure the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths for the chosen substrate.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the reaction velocity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the FAAH enzyme activity.
-
Visualizing Key Processes
To further elucidate the experimental and biological context, the following diagrams are provided.
References
- 1. Anandamide receptor signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The Endocannabinoid System in Human Disease: Molecular Signaling, Receptor Pharmacology, and Therapeutic Innovation [mdpi.com]
- 4. The MAP kinase signal transduction pathway is activated by the endogenous cannabinoid anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of the Therapeutic Index of Various FAAH Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The inhibition of Fatty Acid Amide Hydrolase (FAAH) has emerged as a promising therapeutic strategy for a range of neurological and inflammatory disorders. By preventing the degradation of the endocannabinoid anandamide, FAAH inhibitors aim to potentiate the body's own cannabinoid signaling, offering a potentially safer alternative to direct cannabinoid receptor agonists. However, the tragic outcome of the clinical trial for BIA 10-2474 has underscored the critical importance of a thorough understanding of the therapeutic index of these compounds. This guide provides a comparative review of the therapeutic index of several FAAH inhibitors, supported by available preclinical and clinical data.
Overview of FAAH Inhibitors
A number of FAAH inhibitors have advanced to clinical trials, each with distinct chemical structures and pharmacological profiles. This review focuses on a selection of these compounds to highlight the diversity in their therapeutic windows.
| FAAH Inhibitor | Developer | Mechanism of Action | Therapeutic Area of Interest | Clinical Development Status |
| PF-04457845 | Pfizer | Irreversible | Pain, Anxiety, Cannabis Withdrawal | Phase II completed |
| JNJ-42165279 | Johnson & Johnson | Reversible covalent | Neuropathic pain, Anxiety | Phase II completed |
| SSR-411298 | Sanofi | Reversible | Depression, Anxiety | Phase II completed |
| V-158866 | Vernalis | Reversible | Neuropathic pain | Phase II completed (development suspended) |
| URB597 | University of Urbino | Irreversible | Investigational tool, Anxiety, Depression | Preclinical/Phase I |
| BIA 10-2474 | Bial | Long-residence time inhibitor | Pain, Anxiety | Development terminated in Phase I |
Comparative Analysis of Therapeutic Index
The therapeutic index (TI) is a quantitative measure of the relative safety of a drug, typically calculated as the ratio of the toxic dose to the therapeutic dose. A high TI is desirable, indicating a wide margin between the dose required for a therapeutic effect and the dose that causes toxicity. For the FAAH inhibitors discussed, a direct comparison of a calculated TI (e.g., LD50/ED50) is challenging due to the proprietary nature of much of the data. However, a comparative assessment of the therapeutic window can be made by examining preclinical no-observed-adverse-effect levels (NOAELs) and clinical safety and efficacy data.
Preclinical Safety and Efficacy Data
| FAAH Inhibitor | Preclinical Efficacy Models | Reported Efficacious Dose Range (rodents) | Key Preclinical Toxicology Findings | No-Observed-Adverse-Effect Level (NOAEL) (highest reported) |
| PF-04457845 | Complete Freund's Adjuvant (CFA)-induced inflammatory pain | 0.1 - 10 mg/kg | Target organs for toxicity identified as male genital tract, liver, and CNS.[1] | Not publicly available |
| JNJ-42165279 | Spinal Nerve Ligation (SNL) model of neuropathic pain | Not publicly available | High selectivity for FAAH with minimal off-target effects.[2] | Not publicly available |
| SSR-411298 | Models of depression and anxiety | 1 - 10 mg/kg | Did not produce behavioral side-effects associated with direct-acting cannabinoids.[3] | Not publicly available |
| URB597 | Models of pain, anxiety, and depression | 0.1 - 10 mg/kg | Generally well-tolerated in preclinical studies.[4] | Not publicly available |
| BIA 10-2474 | Not publicly available | Not publicly available | No significant neurotoxicity observed in mice, rats, dogs, or monkeys in preclinical studies.[5][6] | 10 mg/kg/day (rat)[5] |
Clinical Safety and Tolerability
| FAAH Inhibitor | Phase I/II Maximum Tolerated Dose (Human) | Reported Clinical Adverse Events |
| PF-04457845 | Well-tolerated up to 40 mg single dose and 8 mg/day for 14 days.[1][7] | Mild somnolence and dizziness, comparable to placebo.[8] |
| JNJ-42165279 | Well-tolerated, with saturation of brain FAAH occupancy at ≥10 mg.[9] | Few side effects, all of mild intensity.[8] |
| SSR-411298 | Not publicly available | Rate of adverse events similar to placebo; most frequent were headache, suicidal ideation, diarrhea, dizziness, and nausea.[8] |
| V-158866 | Well-tolerated with single oral doses up to 300 mg and repeated doses of 50-500 mg. | No apparent treatment-related effects on laboratory variables. |
| URB597 | Limited clinical data available. | Not applicable |
| BIA 10-2474 | Severe neurotoxicity and one fatality at 50 mg/day for 5-6 days.[10] | Severe neurological adverse events, including headache, blurred vision, and brain damage.[10][11] |
The stark contrast between the preclinical and clinical outcomes for BIA 10-2474 highlights a significant challenge in the development of FAAH inhibitors. While preclinical studies in multiple species did not predict the severe neurotoxicity observed in humans, subsequent analysis revealed that BIA 10-2474 and its metabolites inhibit several other lipases, suggesting that off-target effects were the likely cause of the tragic outcome.[12] This underscores the critical need for comprehensive off-target screening and a cautious approach to dose escalation in first-in-human trials, even with apparently clean preclinical toxicology profiles.
In contrast, other FAAH inhibitors like PF-04457845 and JNJ-42165279 have demonstrated a much wider therapeutic window in clinical trials, with good tolerability at doses that achieve significant target engagement.[1][8]
Experimental Protocols
A detailed understanding of the experimental methodologies used to assess the efficacy and safety of FAAH inhibitors is crucial for interpreting the available data.
Efficacy Models
-
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model: This widely used model induces a persistent inflammatory state.
-
Procedure: A solution of CFA is injected into the plantar surface of a rodent's hind paw.[13][14][15] This induces a localized inflammation characterized by edema, hyperalgesia (increased sensitivity to painful stimuli), and allodynia (pain in response to normally non-painful stimuli).
-
Endpoint Measurement: The efficacy of an FAAH inhibitor is assessed by its ability to reverse these inflammatory pain behaviors. This is typically measured using:
-
-
Spinal Nerve Ligation (SNL) Model of Neuropathic Pain: This model mimics the chronic pain that can result from nerve injury.
-
Procedure: The L5 and/or L6 spinal nerves of a rodent are tightly ligated.[18][19][20] This surgical procedure leads to the development of persistent neuropathic pain symptoms in the corresponding paw.
-
Endpoint Measurement: Similar to the CFA model, the primary endpoints are the reversal of mechanical allodynia and thermal hyperalgesia, measured using von Frey filaments and radiant heat, respectively.[16][21]
-
Safety and Toxicology Assessment
-
In Vitro Off-Target Screening: Comprehensive screening against a panel of other enzymes, receptors, and ion channels is critical to identify potential off-target liabilities. Activity-based protein profiling (ABPP) is a powerful technique for this purpose.[12]
-
Preclinical Toxicology Studies: These studies are conducted in at least two species (one rodent, one non-rodent) to identify potential target organs for toxicity and to determine the NOAEL. These studies typically involve single-dose and repeated-dose administration across a range of doses.
-
Phase I Clinical Trials: First-in-human studies are conducted in healthy volunteers to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of the drug. These are typically single ascending dose (SAD) and multiple ascending dose (MAD) studies. Careful dose escalation and monitoring for adverse events are paramount.[11]
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the FAAH signaling pathway and the typical workflow for assessing the therapeutic index of an FAAH inhibitor.
References
- 1. Assessment of the pharmacology and tolerability of PF-04457845, an irreversible inhibitor of fatty acid amide hydrolase-1, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Characterization of the FAAH Inhibitor JNJ-42165279 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of the fatty acid amide hydrolase inhibitor URB597 on pain-stimulated and pain-depressed behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BIA 10-2474 - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Assessment of the pharmacology and tolerability of PF-04457845, an irreversible inhibitor of fatty acid amide hydrolase-1, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FAAH inhibitors in the limelight, but regrettably - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety, Tolerability, and Pharmacokinetics of FAAH Inhibitor BIA 10‐2474: A Double‐Blind, Randomized, Placebo‐Controlled Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cersi.umd.edu [cersi.umd.edu]
- 12. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. CFA-Induced Inflammatory Pain Model for Testing Anti-inflammatory Compounds [aragen.com]
- 15. criver.com [criver.com]
- 16. Rat Model of Neuropathic Pain Induced by Spinal Nerve Ligation: A New Approach via an Oblique Lateral Incision - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lidocaine attenuates CFA-induced inflammatory pain in rats by regulating the MAPK/ERK/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. iasp-pain.org [iasp-pain.org]
- 19. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 20. Segmental spinal nerve ligation model of neuropathic pain [pubmed.ncbi.nlm.nih.gov]
- 21. scialert.net [scialert.net]
Safety Operating Guide
Safe Disposal of FAAH Inhibitor 2: A Comprehensive Guide for Laboratory Personnel
This document provides a detailed protocol for the safe handling and disposal of "FAAH Inhibitor 2," a designation for a research-grade fatty acid amide hydrolase (FAAH) inhibitor. Given that this designation may represent a novel or uncharacterized compound, adherence to stringent safety and waste management protocols is paramount. This guide is intended for researchers, scientists, and drug development professionals to ensure the safe and compliant disposal of this chemical.
Pre-Disposal Safety and Characterization
Before initiating any disposal procedures, it is crucial to gather all available information regarding the chemical and physical properties of this compound. For any known chemical, the primary source of this information is the Safety Data Sheet (SDS). If an SDS is not available, a risk assessment based on the compound's structure, potential reactivity, and any available toxicological data must be conducted.
Table 1: Essential Data for this compound Characterization
| Property | Value | Data Source (e.g., SDS, Experimental Data) |
| Chemical Identity | ||
| IUPAC Name | To be determined | |
| CAS Number | To be determined | |
| Molecular Formula | To be determined | |
| Molecular Weight | To be determined | |
| Physical Properties | ||
| Appearance | To be determined | |
| Odor | To be determined | |
| Melting Point/Freezing Point | To be determined | |
| Boiling Point | To be determined | |
| Solubility | To be determined | |
| Hazard Information | ||
| GHS Hazard Class | To be determined | |
| Signal Word | To be determined | |
| Hazard Statements | To be determined | |
| Precautionary Statements | To be determined | |
| LD50/LC50 | To be determined | |
| Storage & Handling | ||
| Recommended Storage | To be determined | |
| Incompatibilities | To be determined |
Experimental Protocol: Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.
Methodology:
-
Designate a Waste Container: Use a dedicated, properly labeled, and chemically resistant container for the collection of this compound waste. The container must be in good condition and have a secure, tight-fitting lid.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the specific chemical name ("this compound" and its chemical formula, if known). The label should also include the date accumulation started and the primary hazards associated with the compound (e.g., "Toxic," "Flammable").
-
Waste Segregation:
-
Solid Waste: Collect solid this compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, and contaminated lab supplies (e.g., weigh boats, pipette tips) in a designated solid waste container.
-
Liquid Waste: Collect liquid waste containing this compound in a separate, appropriate liquid waste container. Do not mix with incompatible solvents.[1] Aqueous and organic solvent waste should be collected separately.[1]
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
-
-
Container Management: Keep waste containers closed except when adding waste.[1] Store waste containers in a designated, well-ventilated satellite accumulation area away from heat or ignition sources.[1] Use secondary containment for all liquid hazardous waste.[1]
Disposal Procedure
Disposal of hazardous chemical waste must be conducted through the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[2] Under no circumstances should this compound be disposed of down the drain or in the regular trash. [1][3]
Step-by-Step Disposal Plan:
-
Container Preparation: Once the waste container is full (no more than 90% capacity), ensure the lid is securely fastened.
-
Request Waste Pickup: Contact your institution's EHS office to schedule a hazardous waste pickup.[1] Provide them with all necessary information about the waste, including the chemical name and any known hazards.
-
Documentation: Complete any required hazardous waste disposal forms or tags provided by your EHS office. This documentation is crucial for regulatory compliance.
-
Professional Disposal: The EHS office or a certified contractor will transport the waste to a licensed facility for proper disposal, which typically involves high-temperature incineration for organic compounds.
Decontamination of Empty Containers
Empty containers that held this compound must be properly decontaminated before being discarded or reused.
Protocol:
-
Triple Rinse: Rinse the container thoroughly with a suitable solvent (e.g., ethanol, acetone) at least three times.[1]
-
Collect Rinsate: The first rinseate must be collected and disposed of as hazardous waste.[1] For highly toxic substances (LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste.[1]
-
Container Disposal: After triple rinsing and air-drying, the container can typically be disposed of in the regular trash or recycled, depending on institutional policies. The label should be defaced or removed.
Diagrams
Caption: Workflow for the segregation and disposal of this compound waste.
This guide provides a framework for the safe and compliant disposal of this compound. Always consult your institution's specific chemical hygiene plan and EHS guidelines for detailed procedures and requirements.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
